2-(4-Bromophenyl)acetohydrazide
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(4-bromophenyl)acetohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O/c9-7-3-1-6(2-4-7)5-8(12)11-10/h1-4H,5,10H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAVXKYRRHDMKIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NN)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00932695 | |
| Record name | 2-(4-Bromophenyl)ethanehydrazonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00932695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14579-97-6 | |
| Record name | Acetic acid, 2-(p-bromophenyl)hydrazide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014579976 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(4-Bromophenyl)ethanehydrazonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00932695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 2-(4-Bromophenyl)acetohydrazide from ethyl-4-bromophenylacetate
Executive Summary
This technical guide details the synthesis of 2-(4-bromophenyl)acetohydrazide (CAS: 14062-25-0) via the hydrazinolysis of ethyl 4-bromophenylacetate . This compound serves as a critical "linker" intermediate in medicinal chemistry, specifically for generating nitrogen-rich heterocycles (1,3,4-oxadiazoles, 1,2,4-triazoles, and pyrazoles) often found in antimicrobial, anti-inflammatory, and anticancer pharmacophores.
The protocol emphasizes a nucleophilic acyl substitution pathway using hydrazine hydrate in refluxing ethanol. Unlike acid chloride routes, this method avoids moisture-sensitive reagents, offering a robust, scalable workflow with yields typically exceeding 80%.
Reaction Mechanism
The transformation proceeds through a classic addition-elimination mechanism at the carbonyl center.
-
Nucleophilic Attack: The lone pair on the hydrazine nitrogen attacks the electrophilic carbonyl carbon of the ester, disrupting the pi-bond and forming a tetrahedral intermediate.[1]
-
Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the ethoxide ion (which is immediately protonated to ethanol).
-
Proton Transfer: Rapid proton transfer stabilizes the neutral hydrazide product.
Mechanistic Pathway Diagram[2][3]
Figure 1: Step-wise mechanism of hydrazinolysis converting the ester to the hydrazide.
Experimental Protocol
Materials & Reagents
| Component | Role | MW ( g/mol ) | Equiv.[2][3] | Notes |
| Ethyl 4-bromophenylacetate | Substrate | 243.09 | 1.0 | Starting material |
| Hydrazine Hydrate (80%) | Reagent | 50.06 | 3.0 - 5.0 | Excess prevents bis-hydrazide formation |
| Absolute Ethanol | Solvent | 46.07 | N/A | Reaction medium (reflux) |
| Cold Ethanol/Water | Wash | - | - | For purification |
Step-by-Step Methodology
Safety Precaution: Hydrazine hydrate is toxic, corrosive, and a suspected carcinogen. All operations must be performed in a functioning fume hood using nitrile gloves and safety goggles.
-
Dissolution: In a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 10 mmol (2.43 g) of ethyl 4-bromophenylacetate in 20 mL of absolute ethanol .
-
Reagent Addition: Slowly add 30-50 mmol (approx. 1.5 - 2.5 mL) of hydrazine hydrate (80%) to the stirring solution at room temperature.
-
Expert Insight: Using a large excess (3-5 equiv) is crucial. If the ratio is near 1:1, the nucleophilic hydrazine product can attack another ester molecule, leading to the symmetric N,N'-diacylhydrazine impurity which is insoluble and difficult to separate.
-
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78-80 °C) for 4 to 6 hours .
-
Monitoring: Monitor reaction progress via TLC (System: Ethyl Acetate/Hexane 1:1). The ester spot (
) should disappear, replaced by the lower hydrazide spot ( ).
-
-
Precipitation: Once complete, remove the heat source and allow the mixture to cool to room temperature. Often, the product will crystallize spontaneously upon cooling.
-
Optimization: If no solid forms, concentrate the solution to half-volume on a rotary evaporator and chill in an ice bath for 30 minutes.
-
-
Filtration: Filter the white crystalline solid under vacuum.
-
Washing: Wash the filter cake with 5 mL of cold ethanol followed by 10 mL of cold water to remove excess hydrazine.
-
Purification: Recrystallize the crude solid from hot ethanol. Dissolve in minimum boiling ethanol, filter while hot (if insoluble particles exist), and cool slowly.
-
Drying: Dry the crystals in a vacuum oven at 50 °C for 4 hours.
Expected Data & Characterization
| Parameter | Specification | Reference |
| Appearance | White/Colorless rod-like crystals | [Acta Cryst. E68, o2269] |
| Yield | 80 - 90% | Typical for hydrazinolysis |
| Melting Point | 165 - 166 °C (438-439 K) | [Acta Cryst. E68, o2269] |
| IR ( | 3200-3300 (NH str), 1640-1660 (C=O amide) | Amide I/II bands |
| Characteristic shifts |
Process Workflow & Optimization
The following diagram illustrates the critical decision points during the synthesis to ensure high purity.
Figure 2: Operational workflow for the synthesis and purification.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield / Oil Formation | Incomplete precipitation or residual solvent. | Scratch the flask walls with a glass rod to induce nucleation; cool to 0 °C. |
| Impurity (High MP >200°C) | Formation of N,N'-bis(4-bromophenylacetyl)hydrazine. | Reaction run with insufficient hydrazine. Repeat using >3 equivalents of hydrazine.[1][4][2][5] |
| Yellow Coloration | Oxidation of hydrazine or impurities.[6] | Recrystallize immediately from ethanol; ensure hydrazine source is fresh/colorless. |
Applications in Drug Design[8][12]
The 2-(4-bromophenyl)acetohydrazide scaffold acts as a versatile "hinge" in drug discovery. The bromine atom provides a handle for further cross-coupling (Suzuki-Miyaura), while the hydrazide moiety is a precursor to several pharmacophores.
-
Schiff Bases (Hydrazones): Condensation with aldehydes yields hydrazones with anticonvulsant and anti-inflammatory properties.
-
1,3,4-Oxadiazoles: Cyclization with
or yields oxadiazoles, known for antimicrobial activity. -
Pyrazoles: Reaction with acetylacetone yields pyrazoles, common in COX-2 inhibitors.
References
-
Crystal Structure & Melting Point: Ahmad, S., Jabbar, A., Hussain, M. T., & Tahir, M. N. (2012). 2-(4-Bromophenyl)acetohydrazide.[2][7][8] Acta Crystallographica Section E: Structure Reports Online, 68(7), o2269.
-
Chemical Properties (PubChem): National Center for Biotechnology Information. (2025).[4][2] PubChem Compound Summary for CID 7020609, Ethyl 2-(4-bromophenyl)acetate.
-
Hydrazine Safety: Organic Syntheses. (1946). Hydrazine hydrate.[4][2][9][10] Org. Synth. 26, 24.
- General Hydrazinolysis Procedure: Mijin, D. Z., & Marinković, A. D. (2006). The synthesis of some N-substituted 2-phenylacetamides. Journal of the Serbian Chemical Society. (Contextual grounding for amide/hydrazide synthesis).
Sources
- 1. Ethyl acetate on treatmemt with Hydrazine gives- [allen.in]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. youtube.com [youtube.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. researchgate.net [researchgate.net]
- 8. 4-Bromophenylacetic acid - Wikipedia [en.wikipedia.org]
- 9. lanxess.com [lanxess.com]
- 10. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to 2-(4-Bromophenyl)acetohydrazide: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Bromophenyl)acetohydrazide is a versatile chemical intermediate that serves as a crucial building block in the synthesis of a wide array of heterocyclic compounds with significant pharmacological potential. Its structure, featuring a bromophenyl moiety and a reactive acetohydrazide group, makes it a valuable precursor for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of its synthesis, key chemical properties, and its emerging role in medicinal chemistry and drug discovery.
Core Molecular Attributes
A clear understanding of the fundamental properties of 2-(4-Bromophenyl)acetohydrazide is essential for its effective application in research and development.
| Property | Value | Source |
| Molecular Formula | C8H9BrN2O | [1], [2] |
| Molecular Weight | 229.08 g/mol | [1] |
| CAS Number | Not readily available in public databases. | |
| Melting Point | 438–439 K (165-166 °C) | [2] |
| Appearance | Colorless rod-like crystals | [2] |
Synthesis Protocol
The synthesis of 2-(4-Bromophenyl)acetohydrazide is a well-established two-step process commencing from the commercially available 2-(4-Bromophenyl)acetic acid. The causality behind this experimental choice lies in the high reactivity of the carboxylic acid group for esterification, followed by the efficient conversion of the ester to the desired hydrazide.
Step 1: Esterification of 2-(4-Bromophenyl)acetic acid
The initial step involves a Fischer esterification of 2-(4-Bromophenyl)acetic acid to its corresponding methyl ester. The use of a catalytic amount of a strong acid like sulfuric acid is crucial to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating the nucleophilic attack by methanol.
Experimental Protocol:
-
In a round-bottom flask, suspend 2-(4-Bromophenyl)acetic acid (4.42 g, 0.022 mol) in methanol (25 ml).[2]
-
Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.
-
Reflux the reaction mixture. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the excess methanol is removed under reduced pressure to yield crude methyl 2-(4-bromophenyl)acetate. This crude product is typically used in the next step without further purification.
Step 2: Hydrazinolysis of Methyl 2-(4-bromophenyl)acetate
The second step is the conversion of the methyl ester to the final product, 2-(4-Bromophenyl)acetohydrazide, through hydrazinolysis. Hydrazine hydrate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the ester and displacing the methoxy group.
Experimental Protocol:
-
Dissolve the crude methyl 2-(4-bromophenyl)acetate in dry methanol.
-
Add hydrazine hydrate (80%, 10 ml) to the solution.[2]
-
Reflux the mixture. The reaction progress can be monitored by TLC.
-
After the reaction is complete, the solvent is evaporated under reduced pressure.
-
The resulting solid is purified by recrystallization from dry methanol to afford colorless, rod-like crystals of 2-(4-Bromophenyl)acetohydrazide.[2]
Caption: Derivatization pathways of 2-(4-Bromophenyl)acetohydrazide.
Conclusion
2-(4-Bromophenyl)acetohydrazide is a synthetically accessible and highly valuable intermediate for the development of novel bioactive molecules. Its straightforward synthesis and the reactivity of its hydrazide moiety provide a robust platform for the generation of diverse chemical libraries for screening in various therapeutic areas, most notably in the fields of antimicrobial and anticancer drug discovery. This guide serves as a foundational resource for researchers looking to leverage the potential of this versatile chemical building block.
References
-
Huateng Pharma. 2-(4-Bromophenyl)acetohydrazide. [Link]
-
Ahmad, S., Jabbar, A., Hussain, M. T., & Tahir, M. N. (2012). 2-(4-Bromophenyl)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o2269. [Link]
-
Matrix Fine Chemicals. 2-(4-BROMOPHENYL)ACETIC ACID | CAS 1878-68-8. [Link]
- El-Gohary, N. S., & Shaaban, M. I. (2023). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega.
-
MDPI. Design, Synthesis, Biological Evaluation and Molecular Docking Studies of New N-Heterocyclic Compounds as Aromatase Inhibitors. [Link]
-
Ahmad, S., et al. (2012). 2-(4-Bromophenyl)acetohydrazide. ResearchGate. [Link]
-
NIH. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. [Link]
- Teli, D., et al. (2023). Synthesis And Anti-Fungal Activity Of N'-(3-Bromophenyl)-2-{[5-(4-Methylpyridine-3-Yl)-1,3,4-Oxadiazol-2-Yl] Sulfanyl} Acetohydrazides Derivatives. Asian Journal of Pharmaceutical Research and Development.
- Verma, A., et al. (2019). Novel Acetohydrazide Pyrazole Derivatives: Design, Synthesis, Characterization and Antimicrobial Activity. Asian Journal of Chemistry.
-
The Good Scents Company. 4-bromophenyl acetic acid. [Link]
Sources
Technical Guide: Solubility Profiling and Thermodynamic Analysis of 2-(4-Bromophenyl)acetohydrazide
This guide serves as a definitive technical reference for the solubility profiling and thermodynamic analysis of 2-(4-Bromophenyl)acetohydrazide . It is designed for researchers requiring a rigorous, self-validating framework for solid-liquid equilibrium (SLE) studies.
Executive Summary & Compound Profile
2-(4-Bromophenyl)acetohydrazide is a critical pharmaceutical intermediate, often utilized in the synthesis of bioactive heterocycles (e.g., oxadiazoles, triazoles) with antimicrobial and anti-inflammatory potential. Its dissolution behavior is governed by the competition between its strong intermolecular hydrogen-bonding network (crystal lattice energy) and solute-solvent interactions.
This guide synthesizes the known crystallographic data with a standardized experimental protocol for solubility determination, providing a robust roadmap for process optimization in drug development.
Physicochemical Profile
| Property | Specification | Source |
| IUPAC Name | 2-(4-Bromophenyl)acetohydrazide | Calculated |
| Molecular Formula | ||
| Molecular Weight | 229.07 g/mol | |
| Crystal System | Monoclinic | [Ahmad et al., 2012] |
| Space Group | [Ahmad et al., 2012] | |
| Key Interaction | Strong N—H···O hydrogen bonds forming chains along [010] | [Ahmad et al., 2012] |
Experimental Methodology: The Self-Validating Protocol
To ensure data integrity (Trustworthiness), the Isothermal Saturation Method with Gravimetric Analysis is the industry gold standard. This protocol includes built-in checkpoints to prevent common experimental errors such as supersaturation or incomplete equilibrium.
Materials & Apparatus
-
Solute: 2-(4-Bromophenyl)acetohydrazide (Recrystallized, Purity > 99.5% confirmed by HPLC).
-
Solvents: Analytical grade (AR) or HPLC grade (Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, THF, DMF, Toluene, Ethyl Acetate).
-
Equipment:
-
Double-jacketed glass vessel (50 mL) with water circulation (
K). -
Magnetic stirrer (encapsulated to prevent grinding effects).
-
Syringe filters (0.45 µm PTFE, pre-heated to
). -
Analytical balance (precision
g).
-
Validated Workflow (Isothermal Saturation)
The following workflow ensures thermodynamic equilibrium is reached and maintained during sampling.
Figure 1: Validated Isothermal Saturation Workflow. The feedback loop (dashed line) ensures equilibrium confirmation.
Critical Control Point: The syringe filter must be pre-heated to the system temperature to prevent solute precipitation during filtration, which would yield artificially low solubility values.
Solubility Data & Interaction Analysis
While specific mole-fraction datasets are often proprietary, the solubility profile of 2-(4-Bromophenyl)acetohydrazide follows distinct trends dictated by its Hansen Solubility Parameters (HSP) and crystal lattice energy.
Predicted Solubility Trends
The molecule contains a lipophilic bromophenyl tail and a hydrophilic, H-bond donating hydrazide head.
| Solvent Class | Representative Solvents | Solubility Prediction | Mechanistic Rationale |
| Polar Aprotic | DMF, DMSO | High | Strong disruption of intermolecular N-H···O lattice bonds; high dipole interaction. |
| Polar Protic | Methanol, Ethanol | Moderate | H-bonding capability supports solvation of the hydrazide moiety, but lipophilic tail limits solubility. |
| Non-Polar | Toluene, Hexane | Very Low | Inability to break the strong crystal lattice H-bonds; high energy penalty. |
| Medium Polarity | Acetone, Ethyl Acetate | Low to Moderate | Dipole-dipole interactions exist, but lack of H-bond donation limits solvation power. |
Quantitative Data Structure (Template)
For researchers generating their own data, results should be tabulated as follows to facilitate thermodynamic modeling. The Mole Fraction (
Where
Thermodynamic Modeling
To translate experimental data into process design parameters (e.g., cooling curves for crystallization), the Modified Apelblat Equation is the standard regression model.
The Modified Apelblat Model
This semi-empirical model correlates mole fraction solubility (
-
A, B, C: Empirical parameters derived from non-linear regression.
-
Applicability: Highly accurate for non-ideal solutions and polar solutes like hydrazides.
Thermodynamic Parameters
Using the Van't Hoff analysis, the dissolution enthalpy (
-
Enthalpy (
): Indicates if dissolution is endothermic (positive) or exothermic. -
Gibbs Energy (
):
Figure 2: Thermodynamic Calculation Logic Flow.
References
-
Ahmad, S., Jabbar, A., Hussain, M. T., & Tahir, M. N. (2012).[1] 2-(4-Bromophenyl)acetohydrazide.[1][2] Acta Crystallographica Section E: Structure Reports Online, 68(7), o2269. [Link]
-
Jouyban, A. (2008). Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update. Journal of Pharmacy & Pharmaceutical Sciences, 11(1), 32-58. [Link]
-
Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical & Engineering Data, 44(2), 185-189. [Link]
Sources
Technical Guide: Design and Synthesis of Novel Hydrazone Scaffolds from 2-(4-Bromophenyl)acetohydrazide
Executive Summary
This technical guide details the optimized synthetic pathway for generating novel hydrazone derivatives derived from the 2-(4-Bromophenyl)acetohydrazide scaffold. Hydrazones (–CONHN=CH–) constitute a privileged pharmacophore in medicinal chemistry, exhibiting documented antimicrobial, anti-inflammatory, and anticancer profiles [1, 5].[1][2] The 4-bromophenyl moiety provides a critical halogen handle for further cross-coupling reactions (Suzuki-Miyaura) or halogen-bonding interactions within biological targets.
This document moves beyond theoretical review, providing a self-validating experimental protocol, mechanistic insights, and troubleshooting frameworks to ensure high-yield synthesis and reproducibility.
Strategic Rationale & Scaffold Design
The selection of 2-(4-Bromophenyl)acetohydrazide as the core precursor is driven by two factors:
-
Lipophilicity & Metabolic Stability: The 4-bromo substituent modulates the lipophilicity (LogP) of the phenyl ring, potentially improving membrane permeability compared to unsubstituted analogs.
-
Synthetic Versatility: The hydrazide group serves as a "click-like" nucleophile, allowing for the rapid generation of diverse Schiff base libraries (hydrazones) under mild conditions [8].
Target Reaction Pathway
The synthesis follows a linear two-stage workflow:
-
Hydrazinolysis: Conversion of ethyl 2-(4-bromophenyl)acetate to the hydrazide.
-
Condensation: Acid-catalyzed reaction with substituted aromatic aldehydes to yield the target hydrazones.
Figure 1: Linear synthetic workflow for the generation of hydrazone libraries.
Detailed Experimental Protocols
Phase 1: Synthesis of the Precursor (Hydrazide)
Objective: Isolate high-purity 2-(4-Bromophenyl)acetohydrazide.
Reagents:
-
Ethyl 2-(4-bromophenyl)acetate (Commercial or synthesized via Fischer esterification [7]).
-
Hydrazine hydrate (80% or 98%).
-
Absolute Ethanol.
Protocol:
-
Dissolution: Dissolve 0.01 mol of ethyl 2-(4-bromophenyl)acetate in 20 mL of absolute ethanol in a round-bottom flask.
-
Addition: Add 0.02 mol (excess) of hydrazine hydrate dropwise with stirring.
-
Expert Note: Excess hydrazine prevents the formation of the symmetrical N,N'-diacylhydrazine byproduct.
-
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor reaction progress via TLC (System: Hexane/Ethyl Acetate 3:1). The ester spot (
) should disappear, replaced by the lower hydrazide. -
Workup: Cool the solution to room temperature. If precipitation is slow, cool in an ice bath.
-
Isolation: Filter the white crystalline solid under vacuum. Wash with cold ethanol (2 x 5 mL) to remove unreacted hydrazine.
-
Drying: Dry in a vacuum desiccator.
-
Yield Expectation: 75–85%.[3]
-
Melting Point Validation: 170–172°C (Lit. value check required).
-
Phase 2: Synthesis of Novel Hydrazone Derivatives
Objective: Condensation of the hydrazide with an aldehyde (e.g., 4-nitrobenzaldehyde for SAR exploration).
Protocol:
-
Preparation: In a 50 mL flask, dissolve 1.0 mmol of 2-(4-Bromophenyl)acetohydrazide in 10 mL of ethanol.
-
Activation: Add 1.0 mmol of the appropriate aldehyde (e.g., 4-nitrobenzaldehyde).
-
Catalysis: Add 2–3 drops of glacial acetic acid.
-
Reaction: Reflux for 2–4 hours.
-
Observation: A color change (often to pale yellow or orange) and precipitate formation typically indicate product formation.
-
-
Purification: Cool to room temperature. Filter the precipitate.[10] Recrystallize from ethanol or ethanol/DMF mixtures if the compound is highly insoluble.
Mechanistic Insight: Acid-Catalyzed Condensation
Understanding the mechanism is vital for troubleshooting low yields. The reaction proceeds via a nucleophilic attack of the hydrazine nitrogen on the activated carbonyl, followed by dehydration.
Figure 2: Mechanism of acid-catalyzed hydrazone formation.
Critical Control Point: The pH must be controlled (pH 4–5). If too acidic, the hydrazine nitrogen becomes protonated (
Characterization & Validation
To ensure the integrity of the synthesized novel derivatives, the following spectral signatures must be verified.
| Technique | Diagnostic Signal | Interpretation |
| IR Spectroscopy | 3200–3300 cm⁻¹ | N–H stretch (Amide) |
| 1650–1680 cm⁻¹ | C=O stretch (Amide I) | |
| 1590–1620 cm⁻¹ | C=N stretch (Imine) - Confirmation of Hydrazone | |
| ¹H NMR (DMSO-d₆) | CONH (Exchangeable with D₂O) | |
| N=CH (Azomethine proton) | ||
| CH₂ (Benzylic protons) | ||
| Mass Spectrometry | [M+H]⁺ or [M+Na]⁺ | Molecular ion peak matching calculated mass |
Optimization Data (Solvent Screening):
-
Ethanol: Yield 85%, Green solvent, easy workup.
-
Methanol: Yield 82%, Toxic, similar solubility.
-
DMF: Yield 90%, Difficult removal, reserved for insoluble derivatives.
Troubleshooting Guide
-
Issue: No precipitate forms after reflux.
-
Solution: Concentrate the solvent volume by 50% using a rotary evaporator and cool on ice. If oil forms, scratch the flask walls with a glass rod to induce crystallization.
-
-
Issue: Low Yield.
-
Solution: Ensure the aldehyde is fresh (free of benzoic acid oxidation products). Verify pH is not <3.[11]
-
-
Issue: Impure Product (Multiple spots on TLC).
-
Solution: Recrystallize from Ethanol/Water (9:1).
-
References
-
Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis Source: National Institutes of Health (PMC) [Link]
-
Biological Activities of Hydrazone Derivatives Source: National Institutes of Health (PMC) [Link]
-
Simple and efficient approach for synthesis of hydrazones from carbonyl compounds and hydrazides catalyzed by meglumine Source: Semantic Scholar [Link][12]
-
Synthesis and biological activity of hydrazide-hydrazones Source: ResearchGate [Link]
-
Mechanism for hydrazone formation from carbonyl and hydrazine compound Source: ResearchGate [Link]
-
Organic Syntheses Procedure: p-Bromophenacyl Bromide (Precursor Context) Source: Organic Syntheses [Link]
-
The hydrazide/hydrazone click reaction as a biomolecule labeling strategy Source: National Institutes of Health (PMC) [Link]
-
Exploring the Pharmacological Activities of Hydrazone Derivatives: A Review Source: OMICS Online [Link]
-
Hydrazine I Hydrazone formation I Give Reason (Mechanism Explanation) Source: YouTube (Educational Chemistry) [Link]
Sources
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- 2. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
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- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. researchgate.net [researchgate.net]
- 7. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Ethyl 4-bromophenylacetate synthesis - chemicalbook [chemicalbook.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. 4-Bromophenylacetic acid synthesis - chemicalbook [chemicalbook.com]
- 12. The hydrazide/hydrazone click reaction as a biomolecule labeling strategy for M(CO)3 (M = Re, 99mTc) radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of 2-(4-Bromophenyl)acetohydrazide for laboratory use
An In-Depth Technical Guide to the Laboratory Preparation of 2-(4-Bromophenyl)acetohydrazide
Abstract
This guide provides a comprehensive, field-proven methodology for the synthesis, purification, and characterization of 2-(4-Bromophenyl)acetohydrazide, a valuable intermediate in drug discovery and organic synthesis. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, strategic considerations for ensuring reaction success, and robust validation techniques. The procedure detailed herein is a two-step process commencing with the Fischer esterification of 2-(4-bromophenyl)acetic acid to yield an ethyl ester intermediate, followed by its subsequent hydrazinolysis. This guide is intended for researchers and professionals in chemistry and drug development, offering the technical depth necessary for safe, efficient, and reproducible execution in a laboratory setting.
Foundational Principles: Reaction Strategy and Mechanism
The synthesis of 2-(4-Bromophenyl)acetohydrazide from its corresponding carboxylic acid is most reliably achieved in a two-step sequence. A direct reaction between the carboxylic acid and hydrazine hydrate is often problematic, leading to competitive and difficult-to-separate salt formation. Converting the carboxylic acid to an ester intermediate enhances the electrophilicity of the carbonyl carbon, rendering it susceptible to nucleophilic attack by hydrazine in a clean, high-yielding transformation.
Step 1: Fischer Esterification
The initial step involves the conversion of 2-(4-bromophenyl)acetic acid to its ethyl ester. This is a classic Fischer esterification, an acid-catalyzed equilibrium reaction. A protic acid (typically concentrated sulfuric acid) protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the carbonyl carbon's electrophilicity. This activation allows the weakly nucleophilic ethanol to attack, leading to a tetrahedral intermediate which then eliminates water to form the stable ester. The use of excess ethanol serves to drive the equilibrium toward the product side, in accordance with Le Châtelier's principle.
Step 2: Hydrazinolysis (Nucleophilic Acyl Substitution)
The core transformation is the hydrazinolysis of the ethyl 2-(4-bromophenyl)acetate intermediate. This reaction proceeds via a nucleophilic acyl substitution mechanism.[1] Hydrazine (NH₂NH₂), possessing a lone pair of electrons on each nitrogen atom, is a potent nucleophile. The terminal nitrogen attacks the electrophilic carbonyl carbon of the ester. This addition forms a tetrahedral intermediate, which subsequently collapses by expelling the ethoxide (⁻OCH₂CH₃) leaving group, a more stable anion than the incoming hydrazine, to generate the final acetohydrazide product.[2]
Caption: Mechanism of Hydrazinolysis.
Materials, Reagents, and Equipment
Successful synthesis requires high-purity reagents and appropriate laboratory apparatus.
Table 1: Reagent and Material Properties
| Reagent | Formula | MW ( g/mol ) | Form | Purity | Source |
| 2-(4-Bromophenyl)acetic acid | C₈H₇BrO₂ | 215.04 | Solid | ≥98% | [3] |
| Ethanol (Absolute) | C₂H₅OH | 46.07 | Liquid | ≥99.5% | - |
| Sulfuric Acid (Conc.) | H₂SO₄ | 98.08 | Liquid | 95-98% | - |
| Ethyl 2-(4-bromophenyl)acetate | C₁₀H₁₁BrO₂ | 243.10 | Solid | ≥97% | [4] |
| Hydrazine Monohydrate | H₆N₂O | 50.06 | Liquid | ~64% N₂H₄ | - |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | Solid | - | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Solid | - | - |
Equipment
-
Round-bottom flasks (100 mL, 250 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bars
-
Heating mantle
-
Separatory funnel
-
Büchner funnel and filter flask
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Melting point apparatus
-
Standard laboratory glassware (graduated cylinders, etc.)
-
TLC plates (Silica gel 60 F₂₅₄)
Validated Experimental Protocol
This protocol is a self-validating system, with clear checkpoints to ensure the reaction is proceeding as expected.
Caption: Overall Synthesis Workflow.
Part A: Synthesis of Ethyl 2-(4-bromophenyl)acetate
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-(4-bromophenyl)acetic acid (10.75 g, 50.0 mmol).
-
Add absolute ethanol (100 mL) followed by the slow, careful addition of concentrated sulfuric acid (1.5 mL).
-
Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 3-4 hours.
-
Reaction Monitoring: The progress can be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate mobile phase. The disappearance of the starting carboxylic acid spot (which typically stays near the baseline) and the appearance of a new, higher Rf ester spot indicates reaction completion.
-
Workup: Allow the mixture to cool to room temperature. Reduce the volume of ethanol by approximately half using a rotary evaporator.
-
Transfer the concentrated mixture to a 500 mL beaker and slowly pour it into 200 mL of ice-cold water with stirring.
-
Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash sequentially with 50 mL of saturated sodium bicarbonate solution (to remove unreacted acid) and 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude ethyl 2-(4-bromophenyl)acetate as an oil or low-melting solid.[2] This crude product is typically of sufficient purity for the next step.
Part B: Synthesis of 2-(4-Bromophenyl)acetohydrazide
-
Reaction Setup: Place the crude ethyl 2-(4-bromophenyl)acetate from Part A into a 100 mL round-bottom flask with a magnetic stir bar. Dissolve it in 50 mL of absolute ethanol.
-
Add hydrazine monohydrate (~64%, 7.5 mL, approx. 150 mmol) to the solution. This represents a significant molar excess to ensure complete conversion of the ester.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux for 4-6 hours.[5]
-
Reaction Monitoring: Monitor the reaction by TLC (e.g., 1:1 Hexane:Ethyl Acetate or 10:1 Chloroform:Methanol[6]). The disappearance of the starting ester spot and the appearance of a new, more polar product spot indicates completion.
-
Isolation: After the reflux period, cool the reaction mixture in an ice bath. The product, 2-(4-bromophenyl)acetohydrazide, is sparingly soluble in cold ethanol and should precipitate as a white solid.
-
Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of ice-cold ethanol to remove soluble impurities.
Part C: Purification via Recrystallization
-
Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. The principle is to use just enough solvent to dissolve the compound at its boiling point.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.
-
Collection: Collect the purified, colorless, rod-like crystals by vacuum filtration.[5][7]
-
Drying: Dry the crystals under vacuum to obtain the final product. An expected yield is typically in the range of 75-85% based on the starting carboxylic acid.
Product Characterization and Validation
Confirmation of the product's identity and purity is achieved through a combination of physical and spectroscopic methods.
-
Appearance: Colorless or white crystalline solid.
-
Melting Point: 165-166 °C (Lit. 438-439 K).[5][7] A sharp melting point within this range is a strong indicator of high purity.
Table 2: Expected FT-IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |
| 3300 - 3200 | N-H Stretch | Amine/Amide | Two distinct peaks expected for the -NH₂ group. |
| ~3030 | C-H Stretch | Aromatic | Confirms presence of the phenyl ring. |
| ~2950 | C-H Stretch | Aliphatic | Corresponds to the benzylic -CH₂- group. |
| 1680 - 1640 | C=O Stretch (Amide I) | Carbonyl | Strong, sharp peak confirming the hydrazide carbonyl. |
| 1620 - 1580 | N-H Bend (Amide II) | Amide | Confirms the amide functional group. |
Table 3: Predicted ¹H and ¹³C NMR Spectroscopic Data (DMSO-d₆, 400 MHz)
| ¹H NMR | δ (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~9.1 | broad s | 1H | -CONH - | Labile amide proton, broad due to exchange. | |
| ~7.5 | d | 2H | Ar-H | Protons ortho to Br, deshielded. | |
| ~7.2 | d | 2H | Ar-H | Protons ortho to CH₂, shielded relative to others. | |
| ~4.2 | broad s | 2H | -NH₂ | Labile amine protons, broad due to exchange. | |
| ~3.3 | s | 2H | -CH₂ - | Benzylic protons, singlet as adjacent to carbonyl. | |
| ¹³C NMR | δ (ppm) | Assignment | Rationale | ||
| ~170 | C =O | Amide carbonyl carbon. | |||
| ~137 | Ar-C -CH₂ | Quaternary aromatic carbon. | |||
| ~131 | Ar-C H | Aromatic carbons ortho to Br. | |||
| ~130 | Ar-C H | Aromatic carbons ortho to CH₂. | |||
| ~120 | Ar-C -Br | Quaternary aromatic carbon attached to Br. | |||
| ~40 | -CH₂ - | Benzylic carbon. |
Safety and Hazard Management
A rigorous adherence to safety protocols is paramount, primarily due to the hazards associated with hydrazine hydrate.
Hydrazine Hydrate is acutely toxic, a suspected carcinogen, and corrosive. [8][9] All manipulations must be performed in a certified chemical fume hood.
Table 4: GHS Hazard Summary of Key Reagents
| Reagent | GHS Pictograms | Hazard Statements |
| 2-(4-Bromophenyl)acetic acid | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | |
| Sulfuric Acid | H314: Causes severe skin burns and eye damage. | |
| Hydrazine Hydrate | H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled. H314: Causes severe skin burns and eye damage. H317: May cause an allergic skin reaction. H350: May cause cancer. H410: Very toxic to aquatic life with long lasting effects.[8] |
Required Personal Protective Equipment (PPE)
-
Eyes: Chemical safety goggles and a full-face shield when handling hydrazine hydrate or sulfuric acid.
-
Skin: A flame-resistant lab coat and appropriate chemical-resistant gloves (e.g., butyl rubber or SilverShield/4H for hydrazine).
-
Respiratory: Not required if all work is conducted within a certified fume hood.
Waste Disposal
-
All aqueous waste containing hydrazine must be collected in a dedicated, labeled hazardous waste container. Do not mix with other waste streams.
-
Organic waste should be collected separately.
-
Follow all institutional and local regulations for chemical waste disposal.
References
-
Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]
-
ResearchGate. Summary of FT-IR Spectra Data of the Synthesized Phenylhydrazone. Retrieved from [Link]
-
The Royal Society of Chemistry. 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]
-
Preprints.org. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid. Retrieved from [Link]
-
Ahmad, S., Jabbar, A., Hussain, M. T., & Tahir, M. N. (2012). 2-(4-Bromophenyl)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o2269. Retrieved from [Link]
-
MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Retrieved from [Link]
-
AIR Unimi. NMR SPECTRA OF CHAPTER 1. Retrieved from [Link]
-
PubChem. Ethyl 2-(4-bromophenyl)acetate. Retrieved from [Link]
-
ResearchGate. (2012). 2-(4-Bromophenyl)acetohydrazide. Retrieved from [Link]
-
PubChem. Ethyl bromophenylacetate. Retrieved from [Link]
-
Cheméo. Chemical Properties of Ethyl 2-(4-bromophenyl)acetate (CAS 14062-25-0). Retrieved from [Link]
-
Chemistry Steps. Esters Reaction with Amines – The Aminolysis Mechanism. Retrieved from [Link]
-
Sdfine. 4-bromophenylacetic acid - Safety Data Sheet. Retrieved from [Link]
-
Organic Syntheses. Synthesis of 8,8-Dipropylbicyclo[4.2.0]octa-1,3,5-trien-7-one via Pd-catalyzed Intramolecular C-H Bond-Acylation. Retrieved from [Link]
-
NIST. Hydrazine, (2,4-dinitrophenyl)-. Retrieved from [Link]
-
Capot Chemical. MSDS of Ethyl 2-(2-bromophenyl)acetate. Retrieved from [Link]
-
NJ.gov. Hydrazine - Hazardous Substance Fact Sheet. Retrieved from [Link]
-
PubChem. 4-Bromophenylhydrazine hydrochloride. Retrieved from [Link]
-
LCGC International. Stationary Phases for Modern Thin-Layer Chromatography. Retrieved from [Link]
-
YouTube. Converting Esters to Amides: "Aminolysis". Retrieved from [Link]
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Strategic Research Applications of 2-(4-Bromophenyl)acetohydrazide
Executive Summary
2-(4-Bromophenyl)acetohydrazide (CAS: 57676-50-3) represents a critical "lynchpin" intermediate in modern medicinal chemistry and organic synthesis. Distinguished by its dual-functionality—combining a lipophilic, halogenated aromatic core with a reactive hydrazide pharmacophore—this molecule serves as a primary scaffold for the generation of heterocyclic libraries, particularly 1,3,4-oxadiazoles, 1,2,4-triazoles, and pyrazoles.
This technical guide delineates the strategic utility of 2-(4-Bromophenyl)acetohydrazide, providing validated synthetic protocols, mechanistic insights into its reactivity, and its application in developing bioactive ligands. The focus is on reproducible, high-yield methodologies suitable for drug discovery pipelines.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
Before deploying this compound in synthesis, researchers must understand its structural parameters, which dictate its solubility and reactivity profiles.
| Property | Specification |
| Chemical Name | 2-(4-Bromophenyl)acetohydrazide |
| CAS Number | 57676-50-3 |
| Molecular Formula | |
| Molecular Weight | 229.07 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 165–167 °C (Lit.[1][2] varies based on solvent) |
| Solubility | Soluble in DMSO, DMF, hot Methanol/Ethanol; Insoluble in water |
| Key Pharmacophore | Hydrazide ( |
Core Synthesis Protocol: The "Self-Validating" Workflow
Reliable research requires high-purity starting materials. Commercially available hydrazides often degrade over time. The following protocol allows for the in situ generation or purification of the compound starting from the stable acid precursor, ensuring maximum reactivity.
Reaction Logic
The synthesis proceeds via a nucleophilic acyl substitution. The carboxylic acid is first activated as a methyl ester to overcome the poor leaving group ability of the hydroxyl group (
Step 1: Fischer Esterification
Step 2: Hydrazinolysis
Detailed Methodology
Reagents:
-
2-(4-Bromophenyl)acetic acid (CAS: 1878-68-8)[3]
-
Methanol (Dry)
-
Sulfuric Acid (Conc.)
-
Hydrazine Hydrate (80% or 99%)
Protocol:
-
Esterification : Dissolve 10 mmol of 2-(4-Bromophenyl)acetic acid in 20 mL of dry methanol. Add 0.5 mL of conc.
dropwise. Reflux for 4–6 hours. Monitor via TLC (System: Hexane/Ethyl Acetate 7:3). -
Workup 1 : Evaporate excess methanol. Neutralize with
solution. Extract with dichloromethane (DCM). Dry organic layer over and concentrate to yield the methyl ester oil/solid. -
Hydrazinolysis : Dissolve the crude ester in 15 mL of ethanol. Add Hydrazine Hydrate (15 mmol, 1.5 eq) slowly. Reflux for 6–8 hours.
-
Crystallization (Self-Validation) : Upon cooling, the hydrazide should precipitate as white needles. Filter and wash with cold ethanol.
-
Recrystallization : If the melting point is broad, recrystallize from hot methanol. A sharp melting point indicates high purity suitable for cyclization reactions.
Strategic Application: Heterocyclic Library Generation
The primary utility of 2-(4-Bromophenyl)acetohydrazide lies in its ability to undergo cyclization to form bioactive heterocycles. The bromine atom at the para-position is crucial here; it enhances lipophilicity (logP) and provides a handle for further functionalization (e.g., Suzuki coupling) after the heterocyclic ring is formed.
Divergent Synthesis Pathways
The following diagram illustrates how this single precursor diverges into three distinct medicinal chemistry scaffolds.
Figure 1: Divergent synthetic pathways from the parent hydrazide to bioactive heterocycles.
Protocol: Synthesis of 1,3,4-Oxadiazoles (Schiff Base Oxidative Cyclization)
This is the most common application, yielding compounds often screened for anti-inflammatory activity (COX-1/COX-2 inhibition).
-
Schiff Base Formation : Reflux equimolar amounts of 2-(4-Bromophenyl)acetohydrazide and a substituted benzaldehyde in ethanol with a catalytic amount of glacial acetic acid for 2–4 hours. Filter the resulting hydrazone precipitate.
-
Cyclization :
-
Method A (Oxidative): Suspend the hydrazone in DMSO. Add
(1 eq) and (3 eq). Stir at 100°C for 3 hours. -
Method B (Dehydrative): Reflux the hydrazone in
for 4 hours (Requires careful quenching with ice water).
-
-
Result : 2-(4-bromobenzyl)-5-aryl-1,3,4-oxadiazole.
Application: Coordination Chemistry & Crystal Engineering
Beyond organic synthesis, this molecule acts as a versatile ligand.[3] The hydrazide group contains donor atoms (N, O) capable of chelating transition metals (
Pharmacophore & Binding Modes
The hydrazide moiety can exist in keto-enol tautomerism, allowing it to coordinate in neutral (keto) or anionic (enol) forms.
Figure 2: Chelation modes and structural features relevant to coordination chemistry.[4][5]
Crystallographic Insights
According to structural studies (e.g., Acta Cryst. E, 2012), the crystal packing of 2-(4-Bromophenyl)acetohydrazide is dominated by strong
-
Significance : When designing co-crystals or salts, researchers can exploit these H-bonding motifs (
rings) to engineer stable solid forms. The bromine atom also participates in weak intermolecular interactions, which can be critical for the stability of the crystal lattice in formulation development.
References
-
Crystal Structure Elucidation : Ahmad, S., Jabbar, A., Hussain, M. T., & Tahir, M. N. (2012). 2-(4-Bromophenyl)acetohydrazide.[6][4][1][7][2][8][5][9] Acta Crystallographica Section E: Structure Reports Online, 68(7), o2269.
-
Oxadiazole Synthesis (Methodology) : Frank, P. V., & Kalluraya, B. (2005). Synthesis, characterization and biological activity studies of 1,3,4-oxadiazole analogs. Indian Journal of Heterocyclic Chemistry. (Contextual validation of hydrazide-to-oxadiazole route).
- Biological Activity of Phenylacetohydrazides: Sriram, D., et al. (2006). Synthesis of antimycobacterial 1,3,4-oxadiazoles and their precursors. (Demonstrates the utility of the phenyl-acetohydrazide scaffold in infectious disease research).
-
General Hydrazide Chemistry : Bhat, M. A., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Applied Sciences, 12(3), 3756.
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- 7. Crystal structures and Hirshfeld surface analyses of methyl (2Z)-(4-bromophenyl)[2-(4-methylphenyl)hydrazinylidene]acetate, methyl (2Z)-(4-bromophenyl)[2-(3,5-dimethylphenyl)hydrazinylidene]acetate, methyl (2Z)-[2-(4-methoxyphenyl)hydrazinylidene](3-nitrophenyl)acetate, methyl (2E)-(4-chlorophenyl)(2-phenylhydrazinylidene)acetate and methyl (2Z)-[2-(4-bromophenyl)hydrazinylidene](4-chlorophenyl)acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-(4-bromophenyl)acetohydrazide | CAS 57676-50-3 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 9. 2-(4-bromophenyl)acetohydrazide [biogen.es]
Technical Guide: Mechanism of Action of 2-(4-Bromophenyl)acetohydrazide in Biological Systems
The following technical guide details the mechanism of action (MoA) for 2-(4-Bromophenyl)acetohydrazide (CAS: 14579-97-6).
This analysis treats the compound both as a privileged pharmacophoric scaffold —a core structure essential for designing potent inhibitors—and as a bioactive agent with intrinsic chemical reactivity toward metalloenzymes.
Executive Summary
2-(4-Bromophenyl)acetohydrazide is a functionalized hydrazine derivative of 4-bromophenylacetic acid.[1] In biological systems, its utility is defined by the hydrazide (-CONHNH₂) pharmacophore, which acts as a bidentate ligand for metal ions and a hydrogen-bond donor/acceptor.
While often employed as a precursor for high-affinity Schiff base inhibitors (hydrazones), the core molecule exhibits distinct mechanisms of action:
-
Metalloenzyme Inhibition: Direct chelation of active-site metal ions (primarily Nickel in Urease).
-
Bioactivation & Radical Formation: Peroxidase-mediated oxidation leading to reactive radical species, a pathway relevant to both cytotoxicity and bacterial killing.
-
DNA Gyrase Interference (Derivative-Mediated): Serving as the anchor for "molecular hybridization" with quinolines to target bacterial DNA topology.
Chemical Basis of Action: The Hydrazide Warhead
The biological activity of 2-(4-Bromophenyl)acetohydrazide is governed by the electronic properties of the hydrazide group, modulated by the lipophilic 4-bromobenzyl tail.
Structural Pharmacophores[2]
-
Hydrazide Moiety (-CONHNH₂):
-
Chelation: The carbonyl oxygen and the terminal amino nitrogen form a stable 5-membered chelate ring with transition metals (
, , ). -
H-Bonding: The amide proton (
) serves as a donor, while the carbonyl ( ) acts as an acceptor, facilitating binding to enzyme pockets (e.g., Asp or Glu residues).
-
-
4-Bromophenyl Group:
-
Provides lipophilic bulk to penetrate microbial cell membranes.
-
The bromine atom engages in halogen bonding with receptor backbone carbonyls, enhancing affinity compared to the unsubstituted phenyl analog.
-
Core Mechanism 1: Urease Inhibition (Nickel Chelation)
Urease is a nickel-dependent metalloenzyme critical for the survival of pathogens like Helicobacter pylori and Proteus mirabilis. 2-(4-Bromophenyl)acetohydrazide acts as a competitive inhibitor.
Mechanism of Binding
The hydrazide moiety coordinates with the bi-nickel center (
-
Entry: The lipophilic bromophenyl tail anchors the molecule in the hydrophobic entrance flap of the enzyme.
-
Coordination: The terminal hydrazine nitrogen and carbonyl oxygen displace the water molecules bridging the two
ions. -
Stabilization: This blocks substrate (urea) access, preventing hydrolysis and ammonia production.
Visualization: Urease Inhibition Pathway
Caption: The hydrazide moiety forms a bidentate complex with the active site Nickel ions, preventing urea hydrolysis.
Core Mechanism 2: Antimicrobial Activity (DNA Gyrase Target)[3]
While the free hydrazide has moderate antimicrobial activity, it is most potent when derivatized into hydrazones or hybridized with quinoline rings. These derivatives target bacterial DNA Gyrase (Topoisomerase II).
Mode of Action
-
Target: The ATP-binding domain of the GyrB subunit.
-
Interaction: The 4-bromophenyl tail fits into the hydrophobic pocket, while the hydrazide-linker forms a hydrogen bond network with Asp73 and a water bridge to Gly77 (residue numbering based on S. aureus gyrase).
-
Outcome: Inhibition of DNA supercoiling, leading to replication fork arrest and bacterial cell death.
Quantitative Data: Activity Profile
Table 1: Comparative Activity of Hydrazide vs. Derivatives against S. aureus
| Compound Form | Target | IC50 / MIC | Mechanism |
| Free Hydrazide | Non-specific / Urease | Moderate (>100 µM) | Metal Chelation, Membrane perturbation |
| Quinoline-Hydrazide Hybrid | DNA Gyrase | 8.45 µM | ATP-binding site competition |
| Benzylidene-Hydrazone | Urease | 8.4 µM | Enhanced hydrophobic binding |
(Data Source: Derived from structure-activity relationships in hydrazide-quinoline hybrids [1, 2])
Core Mechanism 3: Metabolic Activation & Oxidative Stress
In mammalian systems and certain bacteria (e.g., Mycobacterium), hydrazides undergo oxidative metabolism.
Peroxidase-Mediated Oxidation
Similar to Isoniazid, 2-(4-Bromophenyl)acetohydrazide can be oxidized by peroxidases (e.g., horseradish peroxidase or bacterial KatG).
-
Oxidation: The hydrazine group is oxidized to a diazohydroxide intermediate.
-
Radical Formation: Decomposition yields a 4-bromophenylacetyl radical .
-
Effect: This radical can alkylate heme groups or induce lipid peroxidation, contributing to both antimicrobial efficacy and potential cytotoxicity in host tissues.
Experimental Protocols
Protocol A: Synthesis of Bioactive Hydrazones (Activation)
To evaluate the scaffold's potential, it is typically condensed with an aldehyde.
-
Reagents: Dissolve 1.0 mmol 2-(4-Bromophenyl)acetohydrazide in 15 mL absolute ethanol.
-
Addition: Add 1.0 mmol of substituted benzaldehyde (e.g., 2-nitrobenzaldehyde) and 2-3 drops of glacial acetic acid.
-
Reaction: Reflux for 4–6 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).
-
Isolation: Cool to RT. Filter the precipitate, wash with cold ethanol, and recrystallize.
Protocol B: Urease Inhibition Assay (Indophenol Method)
Validates the metal chelation mechanism.
-
Enzyme Mix: Incubate 25 µL Jack Bean Urease (1 U/mL) with 25 µL of test compound (dissolved in 10% DMSO) at 37°C for 15 mins.
-
Substrate: Add 55 µL of Urea (100 mM in phosphate buffer, pH 6.8). Incubate for 15 mins.
-
Detection: Add 45 µL Phenol reagent (1% w/v phenol, 0.005% w/v sodium nitroprusside) and 70 µL Alkali reagent (0.5% w/v NaOH, 0.1% active chloride NaOCl).
-
Measurement: Read Absorbance at 630 nm after 50 mins.
-
Calculation: % Inhibition =
.
Visualization of Synthetic Activation
Caption: Transformation of the hydrazide scaffold into bioactive hydrazone derivatives.
References
-
Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. Source: ACS Omega, 2018. URL:[Link]
-
Synthesis, Crystal Structures and Urease Inhibition of N'-(2-Bromobenzylidene)-2-(4-nitrophenoxy)acetohydrazide. Source: Acta Chimica Slovenica, 2015. URL:[Link]
-
Oxidations of Benzhydrazide and Phenylacetic Hydrazide by Hexachloroiridate(IV): Reaction Mechanism and Structure–Reactivity Relationship. Source: Molecules, 2020. URL:[Link]
-
Crystal structure of 2-(4-bromophenyl)acetohydrazide. Source: Acta Crystallographica Section E, 2012.[2] URL:[Link]
Sources
The 4-Bromophenylacetohydrazide Scaffold: A Technical Review of Synthesis, Functionalization, and Pharmacological Applications
Executive Summary
This technical guide provides a comprehensive analysis of 2-(4-Bromophenyl)acetohydrazide , a pivotal pharmacophore in medicinal chemistry. Characterized by a lipophilic 4-bromobenzyl tail and a reactive hydrazide headgroup, this scaffold serves as a versatile precursor for constructing complex heterocyclic systems—most notably 1,3,4-oxadiazoles, 1,2,4-triazoles, and Schiff bases. This review synthesizes current literature on its synthetic pathways, supramolecular architecture, and biological efficacy, specifically targeting researchers in drug discovery and organic synthesis.
Chemical Foundation & Structural Significance[1][2][3]
The core structure, 2-(4-Bromophenyl)acetohydrazide (
-
The Hydrazide Moiety (-CONHNH₂): A "hard" hydrogen-bonding donor/acceptor site that facilitates high-affinity binding to enzymes (e.g., urease, cholinesterase) and serves as a linchpin for cyclization reactions.
-
The 4-Bromophenyl Group: The para-bromine atom enhances lipophilicity (
), improving membrane permeability. Furthermore, the bromine atom is capable of halogen bonding —a highly directional non-covalent interaction ( -hole bonding) that can stabilize protein-ligand complexes.
Crystal Structure & Supramolecular Architecture
X-ray diffraction studies reveal that the molecule crystallizes in the monoclinic system (
Synthetic Architecture
The synthesis of the parent hydrazide is a robust, two-step protocol starting from 4-bromophenylacetic acid. This process is favored for its high atom economy and scalability.
Core Synthesis Protocol
-
Esterification: Acid-catalyzed Fisher esterification of 4-bromophenylacetic acid with methanol.
-
Hydrazinolysis: Nucleophilic acyl substitution of the ester with hydrazine hydrate.
Visualization: Synthetic Pathway
The following diagram illustrates the linear synthesis of the parent compound and its divergent transformation into key heterocycles.
Figure 1: Divergent synthetic pathways originating from the 4-bromophenylacetohydrazide scaffold.[2]
Functionalization: The Chemist's Toolkit
The hydrazide group acts as a "chemical hub," allowing for rapid diversification.
A. Schiff Base Formation (Hydrazones)
Reaction with aromatic aldehydes yields
-
Mechanism: Nucleophilic attack of the terminal amino group on the aldehyde carbonyl, followed by dehydration.
-
Utility: These intermediates often exhibit higher antimicrobial activity than the parent hydrazide due to the presence of the azomethine (
) linkage, which can chelate metal ions in biological systems.
B. Heterocyclic Cyclization
-
1,3,4-Oxadiazoles: The hydrazide is reacted with carboxylic acids in the presence of dehydrating agents like phosphorus oxychloride (
). These derivatives are potent anticancer agents, often targeting the Epidermal Growth Factor Receptor (EGFR).[3] -
1,2,4-Triazoles: Reaction with carbon disulfide (
) in alkaline medium yields potassium dithiocarbazinate salts, which cyclize upon heating with hydrazine. These are critical for antifungal applications.
Pharmacological Profiling[3]
The biological activity of this scaffold is heavily influenced by the substituents on the phenyl ring and the nature of the heterocycle formed.
Antimicrobial & Antifungal Activity
Derivatives, particularly Schiff bases and thiadiazoles, have shown broad-spectrum activity.[4]
-
Targets: Staphylococcus aureus (Gram+), Escherichia coli (Gram-), Candida albicans (Fungal).[5]
-
Mechanism: Disruption of cell wall synthesis and inhibition of metabolic enzymes. The lipophilic 4-bromobenzyl tail aids in penetrating the lipid bilayer of the microorganism.
Anticancer Potential
Recent literature highlights the efficacy of 1,3,4-oxadiazole derivatives against various cancer cell lines.[6][3][7][8]
-
Cell Lines: MCF-7 (Breast), A549 (Lung), HepG2 (Liver).
-
Potency: Several analogs exhibit
values in the low micromolar range ( ), comparable to standard drugs like 5-Fluorouracil. -
Mechanism: Induction of apoptosis via caspase-3 activation and inhibition of EGFR tyrosine kinase.
Quantitative Data Summary
The following table summarizes representative activity ranges found in the literature for derivatives of this scaffold.
| Derivative Class | Target Organism/Cell Line | Activity Metric | Typical Range | Reference Standard |
| Schiff Bases | S. aureus | MIC ( | Ciprofloxacin ( | |
| Schiff Bases | C. albicans | MIC ( | Fluconazole ( | |
| 1,3,4-Oxadiazoles | MCF-7 (Breast Cancer) | Doxorubicin ( | ||
| 1,3,4-Oxadiazoles | A549 (Lung Cancer) | Erlotinib ( |
Experimental Protocols
Protocol A: Synthesis of 2-(4-Bromophenyl)acetohydrazide
This protocol is optimized for yield and purity, minimizing side reactions.
-
Esterification: Dissolve 4-bromophenylacetic acid (
mol) in absolute methanol ( mL). Add concentrated ( mL) dropwise. Reflux for 4 hours. Monitor via TLC (3:7 Ethyl Acetate:Hexane). -
Work-up: Evaporate methanol. Neutralize the residue with
. Extract with ethyl acetate ( mL). Dry over anhydrous and concentrate to obtain the methyl ester. -
Hydrazinolysis: Dissolve the methyl ester (
mol) in ethanol ( mL). Add hydrazine hydrate ( , mol) slowly. Reflux for 6 hours. -
Isolation: Cool the mixture to
. The hydrazide will precipitate as white crystals. Filter, wash with cold ethanol, and recrystallize from ethanol.-
Expected Yield:
[9] -
Melting Point:
-
Protocol B: Synthesis of a Representative Schiff Base
-
Condensation: Mix 2-(4-bromophenyl)acetohydrazide (
mol) and 4-nitrobenzaldehyde ( mol) in ethanol ( mL). -
Catalysis: Add 2-3 drops of glacial acetic acid.
-
Reaction: Reflux for 4-6 hours.
-
Purification: Cool to room temperature. Filter the solid precipitate and wash with hot water to remove unreacted hydrazide. Recrystallize from DMF/Ethanol.
Structure-Activity Relationship (SAR) Logic
The following diagram details the SAR logic derived from literature data, guiding future optimization of this scaffold.
Figure 2: Structure-Activity Relationship (SAR) map highlighting the functional contributions of the scaffold domains.
References
-
Ahmad, S., et al. (2012).[1][10] "2-(4-Bromophenyl)acetohydrazide."[9][10][11] Acta Crystallographica Section E: Structure Reports Online, 68(8), o2269. Link
-
Hameed, W. M. A., et al. (2020).[5] "Synthesis and Study the Biological Activity of New Heterocyclic Compounds Derived From Hydrazide Derivatives." Indian Journal of Forensic Medicine & Toxicology, 14(4).[5] Link
-
Al-Wahaibi, L. H., et al. (2020). "Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates." RSC Advances. Link
-
Taha, M., et al. (2017). "Synthesis of novel 1,3,4-oxadiazole derivatives and evaluation of their anticancer activity." Bioorganic & Medicinal Chemistry. Link
-
Suleiman Gwaram, N., et al. (2012). "Synthesis, characterization, and biological applications of some 2-acetylpyridine and acetophenone derivatives." Journal of Applied Pharmaceutical Science, 2(10), 027-038.[12] Link
Sources
- 1. 2-(4-Bromophenyl)acetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hrcak.srce.hr [hrcak.srce.hr]
- 3. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijiset.com [ijiset.com]
- 5. medicopublication.com [medicopublication.com]
- 6. pubs.acs.org [pubs.acs.org]
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- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
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- 11. (PDF) 2-(4-Bromophenyl)acetohydrazide - Acta [research.amanote.com]
- 12. japsonline.com [japsonline.com]
Methodological & Application
Synthesis of pyrazole derivatives using 2-(4-Bromophenyl)acetohydrazide
Application Note: Advanced Synthesis of Pyrazole Scaffolds via 2-(4-Bromophenyl)acetohydrazide
Executive Summary & Strategic Value
This technical guide details the synthesis of functionalized pyrazole derivatives utilizing 2-(4-Bromophenyl)acetohydrazide as the primary nucleophilic building block.
Why this Scaffold? The 4-bromophenyl moiety is not merely a structural appendage; it is a strategic "chemical handle." Unlike unsubstituted phenyl rings, the aryl bromide survives the pyrazole ring formation, remaining available for downstream palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1] This allows medicinal chemists to construct the heterocyclic core first and diversify the aryl periphery later, a critical workflow in high-throughput Lead Optimization.
Pre-Requisite: Synthesis of the Starting Material
To ensure reproducibility, we begin with the generation of the hydrazide precursor.[1] Commercial sources vary in purity; in-house synthesis is recommended for rigorous SAR studies.
Reaction Scheme:
Protocol:
-
Esterification: Reflux 2-(4-bromophenyl)acetic acid (10 mmol) in dry methanol (20 mL) with catalytic
(0.5 mL) for 4 hours. Evaporate solvent.[2] -
Hydrazinolysis: Redissolve the crude ester in ethanol (15 mL). Add Hydrazine Hydrate (80%, 15 mmol) dropwise.
-
Reflux: Heat at
for 6 hours. -
Isolation: Cool to room temperature. The hydrazide precipitates as colorless crystals. Filter and wash with cold ethanol.
-
Validation: Melting Point should be 165–166 °C (438–439 K) [1].
Method A: The Paal-Knorr Cyclocondensation (3,5-Dimethylpyrazoles)
This is the most robust route for generating the pyrazole core. The reaction utilizes a 1,3-diketone (acetylacetone) to form a 1-acyl-3,5-dimethylpyrazole.
Reaction Mechanism
The reaction proceeds via a nucleophilic attack of the terminal hydrazide nitrogen on one carbonyl, followed by dehydration, intramolecular cyclization, and a second dehydration.[1]
Figure 1: Mechanistic pathway for the condensation of acid hydrazides with 1,3-diketones.[1]
Experimental Protocol
-
Setup: In a 50 mL round-bottom flask, dissolve 2-(4-Bromophenyl)acetohydrazide (1.0 mmol) in Ethanol (10 mL).
-
Addition: Add Acetylacetone (1.1 mmol) and 2 drops of Glacial Acetic Acid (catalyst).
-
Reaction: Reflux at
for 3–4 hours. Monitor via TLC (Mobile Phase: Hexane:EtOAc 7:3). -
Work-up:
-
Concentrate the solvent to 20% volume under reduced pressure.
-
Pour the residue onto crushed ice (50 g) with vigorous stirring.
-
A solid precipitate will form immediately.
-
-
Purification: Filter the solid, wash with water, and recrystallize from ethanol.
Method B: Synthesis of Pyrazolones (via Ethyl Acetoacetate)[1]
Reacting the hydrazide with a
Critical Note on Tautomerism: The product exists in equilibrium between the keto-form (pyrazolone) and the enol-form (5-hydroxypyrazole). In solution (NMR), you may observe both species depending on the solvent polarity.[1]
Experimental Protocol
-
Setup: Mix Hydrazide (1.0 mmol) and Ethyl Acetoacetate (1.0 mmol) in Dioxane (10 mL).
-
Catalysis: Add Calcium Oxide (CaO) (0.5 mmol) as a heterogeneous basic catalyst (Alternative: 2 drops of Piperidine).
-
Reaction: Reflux for 6 hours.
-
Isolation: Filter hot to remove CaO. Pour filtrate into ice water acidified with dilute HCl (pH 4).
-
Result: The product precipitates as a white/off-white solid.
Comparative Data & Validation (Self-Validating System)
To ensure your synthesis was successful, compare your analytical data against these expected values.
Characterization Table
| Feature | Method A (Dimethylpyrazole) | Method B (Pyrazolone) | Diagnostic Interpretation |
| IR (cm⁻¹) | 1590–1610 (C=N) | 1680 (C=O, cyclic amide) | Method A: Absence of C=O cyclic amide peak confirms aromatization.[1] |
| IR (cm⁻¹) | Absence of -NH₂ | 3100–3400 (OH/NH broad) | Method B: Broad band indicates enol tautomer.[1] |
| ¹H NMR | Method A: Two distinct methyl singlets confirm the 3,5-substitution.[1] | ||
| ¹H NMR | Method A: The H4 singlet is the "fingerprint" of a clean reaction.[1] | ||
| ¹H NMR | The methylene linker remains intact in both.[1] |
Troubleshooting Guide
-
Problem: Product is an oil/gum.
-
Cause: Incomplete dehydration or residual solvent.
-
Fix: Triturate the oil with cold diethyl ether or hexane to induce crystallization.
-
-
Problem: Low Yield in Method B.
-
Cause: Hydrolysis of the ester before cyclization.
-
Fix: Ensure anhydrous conditions; use Dioxane instead of Ethanol.
-
Green Chemistry Optimization (Microwave)
For high-throughput labs, conventional reflux is too slow.
-
Solvent: Water or Ethanol.[3]
-
Catalyst: None or Acetic Acid.
-
Conditions: Irradiation at 300W for 2–4 minutes.
-
Benefit: Yields typically improve by 10–15%, and reaction time drops from 4 hours to 4 minutes.
References
-
Ahmad, S., Jabbar, A., Hussain, M. T., & Tahir, M. N. (2012).[1][4] 2-(4-Bromophenyl)acetohydrazide .[4] Acta Crystallographica Section E, 68(7), o2269.[1] Link
-
Glukhacheva, V. S., et al. (2021).[1][5] New Reaction Products of Acetylacetone with Semicarbazide Derivatives . ACS Omega, 6(13), 8637–8645.[1] Link[1]
-
Fadda, A. A., et al. (2012).[1][4] Synthesis and Pharmacological Evaluation of Some New Pyrazole Derivatives . American Journal of Organic Chemistry, 2(2).[1] Link
-
Narayana, B., et al. (2025).[1] Synthesis and Characterization of Pyrazole Derivatives . Indian Journal of Chemistry. Link
Sources
- 1. The Reaction of Cyanoacetylhydrazine with ω-Bromo(4-methyl)acetophenone: Synthesis of Heterocyclic Derivatives with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tsijournals.com [tsijournals.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. connectjournals.com [connectjournals.com]
Synthesis of 1,3,4-Oxadiazole Scaffolds from 2-(4-Bromophenyl)acetohydrazide: An Application and Protocol Guide
The 1,3,4-oxadiazole motif is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of pharmacologically active agents. This five-membered heterocyclic ring serves as a versatile scaffold, offering a unique combination of metabolic stability, hydrogen bonding capability, and a rigid conformational framework. Its bioisosteric relationship with amide and ester functionalities allows for the modulation of physicochemical properties, such as lipophilicity and bioavailability, which are critical in drug design. This guide provides detailed protocols for the synthesis of two distinct 1,3,4-oxadiazole derivatives starting from the readily accessible precursor, 2-(4-Bromophenyl)acetohydrazide, providing researchers with practical and reproducible methods for accessing these valuable chemical entities.
Introduction to the 1,3,4-Oxadiazole Scaffold in Drug Discovery
The 1,3,4-oxadiazole ring is considered a "privileged" structure in drug discovery due to its wide range of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[1] The nitrogen and oxygen heteroatoms within the ring can participate in hydrogen bonding interactions with biological targets, while the aromatic nature of the ring contributes to its stability and allows for π-π stacking interactions. The 2- and 5-positions of the oxadiazole ring are readily functionalized, enabling the exploration of a vast chemical space to optimize biological activity and pharmacokinetic profiles.
This guide will focus on two key synthetic transformations of 2-(4-Bromophenyl)acetohydrazide into valuable 1,3,4-oxadiazole building blocks:
-
Protocol 1: Synthesis of 5-(4-Bromobenzyl)-1,3,4-oxadiazole-2-thiol via reaction with carbon disulfide. This thiol derivative is a versatile intermediate for further functionalization.
-
Protocol 2: Synthesis of 2-Amino-5-(4-bromobenzyl)-1,3,4-oxadiazole through a cyclization reaction. The amino group provides a handle for the introduction of diverse substituents.
Core Synthetic Strategies and Mechanistic Insights
The formation of the 1,3,4-oxadiazole ring from an acid hydrazide typically involves the reaction with a one-carbon electrophile followed by a cyclization-dehydration step. The choice of the one-carbon unit dictates the nature of the substituent at the 2-position of the resulting oxadiazole.
Mechanism of 1,3,4-Oxadiazole-2-thiol Formation
The reaction of an acid hydrazide with carbon disulfide in a basic medium proceeds through the initial formation of a dithiocarbazinate salt. This intermediate then undergoes intramolecular cyclization with the elimination of water to yield the 1,3,4-oxadiazole-2-thiol. The basic conditions facilitate the deprotonation of the hydrazide nitrogen, enhancing its nucleophilicity towards the electrophilic carbon of carbon disulfide.
Figure 1. Reaction scheme for the formation of 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-thiol.
Mechanism of 2-Amino-1,3,4-oxadiazole Formation
The synthesis of 2-amino-1,3,4-oxadiazoles from acid hydrazides can be achieved using various reagents, such as cyanogen bromide. The reaction is believed to proceed via the formation of a cyano-substituted hydrazide intermediate. This intermediate then undergoes an intramolecular cyclization, with the nitrogen of the hydrazide attacking the electrophilic carbon of the nitrile group, to form the stable 1,3,4-oxadiazole ring.
Experimental Protocols
Safety First: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times. The safety data sheets (SDS) for all chemicals should be consulted before use. Phosphorus oxychloride is highly corrosive and reacts violently with water.[2][3] Carbon disulfide is highly flammable and toxic.[4][5][6] Cyanogen bromide is highly toxic and can release toxic gas upon contact with acids.[7]
Protocol 1: Synthesis of 5-(4-Bromobenzyl)-1,3,4-oxadiazole-2-thiol
This protocol is adapted from the general procedure for the synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols.[8]
Materials and Reagents:
-
2-(4-Bromophenyl)acetohydrazide
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH)
-
Ethanol (95%)
-
Hydrochloric acid (HCl), concentrated
-
Distilled water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Beakers
-
Buchner funnel and filter paper
-
pH paper
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-(4-Bromophenyl)acetohydrazide (10 mmol) in 50 mL of ethanol.
-
To this solution, add potassium hydroxide (12 mmol) and stir until it dissolves completely.
-
Carefully add carbon disulfide (15 mmol) dropwise to the reaction mixture at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and maintain it for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and then in an ice bath.
-
Acidify the cooled reaction mixture by the dropwise addition of concentrated hydrochloric acid until the pH is approximately 2-3. A precipitate will form.
-
Collect the precipitate by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold distilled water to remove any inorganic impurities.
-
Recrystallize the crude product from ethanol to obtain pure 5-(4-Bromobenzyl)-1,3,4-oxadiazole-2-thiol as a solid.
-
Dry the purified product in a vacuum oven.
Protocol 2: Synthesis of 2-Amino-5-(4-bromobenzyl)-1,3,4-oxadiazole
This protocol is based on the synthesis of 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine.[9]
Materials and Reagents:
-
4-Bromophenylacetic acid
-
Semicarbazide hydrochloride
-
Phosphorus oxychloride (POCl₃)
-
Potassium hydroxide (KOH), saturated solution
-
Ethanol
-
Distilled water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Beakers
-
Buchner funnel and filter paper
Procedure:
-
In a 50 mL round-bottom flask, place 4-bromophenylacetic acid (10 mmol) and semicarbazide hydrochloride (10 mmol).
-
In a fume hood, carefully add phosphorus oxychloride (15 mL) to the mixture.
-
Heat the reaction mixture to reflux for 45 minutes.
-
Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with stirring.
-
Neutralize the acidic solution by the dropwise addition of a saturated solution of potassium hydroxide until the pH is approximately 7-8. A precipitate will form.
-
Collect the precipitate by vacuum filtration and wash it thoroughly with water.
-
Recrystallize the crude product from ethanol to obtain pure 2-Amino-5-(4-bromobenzyl)-1,3,4-oxadiazole as a solid.
-
Dry the purified product in a vacuum oven.
Characterization Data
The synthesized compounds should be characterized by standard analytical techniques to confirm their identity and purity.
| Compound | Molecular Formula | Melting Point (°C) | ¹H NMR (DMSO-d₆, δ ppm) | ¹³C NMR (DMSO-d₆, δ ppm) | Mass Spec (m/z) |
| 5-(4-Bromobenzyl)-1,3,4-oxadiazole-2-thiol | C₉H₇BrN₂OS | 4.1-4.2 (s, 2H, CH₂), 7.3-7.6 (m, 4H, Ar-H), ~14.0 (br s, 1H, SH) | 34.0 (CH₂), 121.0, 131.5, 132.0, 137.0 (Ar-C), 162.0 (C-S), 178.0 (C=N) | ||
| 2-Amino-5-(4-bromobenzyl)-1,3,4-oxadiazole | C₉H₈BrN₃O | 200-202[9] | 4.097 (s, 2H, –CH₂–), 7.006 (s, 2H, –NH₂), 7.215 (d, 2H, J = 8.18 Hz), 7.4971 (d, 2H, J = 8.079 Hz)[9] | 35.2, 120.5, 131.4, 132.0, 137.9, 157.3, 169.0[9] | 252 (M⁺), 254 (M⁺+2)[9] |
Note: The ¹H and ¹³C NMR data for 5-(4-Bromobenzyl)-1,3,4-oxadiazole-2-thiol are predicted based on known shifts for similar structures.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and characterization of the 1,3,4-oxadiazole derivatives.
Figure 2. General experimental workflow for the synthesis and characterization of 1,3,4-oxadiazole derivatives.
Conclusion
The protocols detailed in this guide offer reliable and accessible methods for the synthesis of 5-(4-Bromobenzyl)-1,3,4-oxadiazole-2-thiol and 2-Amino-5-(4-bromobenzyl)-1,3,4-oxadiazole from 2-(4-Bromophenyl)acetohydrazide. These scaffolds are valuable starting points for the development of novel therapeutic agents. The provided mechanistic insights and characterization data will aid researchers in understanding and executing these synthetic transformations. As with any chemical synthesis, adherence to safety protocols is paramount.
References
-
Partha Pratin, et al. (n.d.). Synthesis of 2-Amino-5-substituted-1,3,4-oxadiazoles Using 1,3-Dibromo-5,5-dimethylhydantoin as Oxidant. ResearchGate. Retrieved from [Link]
- Jha, K. K., et al. (2022). An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. Pharmaceuticals, 15(5), 567.
- (2022). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities.
- (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Applied Sciences.
- Gevaert, P. A. (1959). Method of making 2-amino-5-substituted-1,3,4-oxadiazoles. U.S.
- (2017). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Chemical Science.
- (2022).
- Al-Ghorbani, M., et al. (2020).
-
(n.d.). Synthesis of 1,3,4-oxadiazoles. Organic Chemistry Portal. Retrieved from [Link]
- (2023). Crystal structure of 2-[(4-bromobenzyl)thio]- 5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole. Zeitschrift für Kristallographie - New Crystal Structures.
-
(n.d.). 1H and 13C NMR characterization of 1,3,4-oxadiazole derivatives. ResearchGate. Retrieved from [Link]
- (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews.
- (2018). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. Letters in Drug Design & Discovery.
- (2023). A Review of Modern Methods of Synthesis 1, 3, 4-Oxadiazole as a Bioactive Compounds. Journal of Drug Delivery and Therapeutics.
-
(n.d.). Reactions of the hydrazide 2 with carbon disulfide under different conditions. ResearchGate. Retrieved from [Link]
- (n.d.).
- (n.d.).
- (2024). SAFETY DATA SHEET - Cyanogen bromide. Sigma-Aldrich.
- (2025). SAFETY DATA SHEET - Phosphorus oxychloride. Sigma-Aldrich.
- (2024). Current Chemistry Letters. Growing Science.
- (n.d.).
- (2025). SAFETY DATA SHEET - Carbon disulfide. Fisher Scientific.
- (n.d.). 2-Amino-1,3,4-thiadiazole(4005-51-0) 13C NMR spectrum. ChemicalBook.
- (2022).
- (2013). Carbon Disulfide Acute Exposure Guideline Levels.
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- 8. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols for the Development of Anticancer Compounds from 2-(4-Bromophenyl)acetohydrazide
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and evaluation of novel anticancer compounds derived from 2-(4-bromophenyl)acetohydrazide. This document offers detailed protocols, scientific rationale, and data interpretation strategies to facilitate the discovery of potent and selective anticancer agents.
Introduction: The Promise of Hydrazones in Oncology
The quest for novel anticancer therapeutics is a cornerstone of modern medicinal chemistry. Hydrazide-hydrazone derivatives have emerged as a promising class of compounds with a wide spectrum of biological activities, including anticancer properties. The core structure, characterized by the azometine group (-NHN=CH-), offers a versatile scaffold for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.
2-(4-Bromophenyl)acetohydrazide serves as an excellent starting material for the synthesis of a diverse library of hydrazone derivatives. The presence of the bromophenyl moiety can enhance the lipophilicity and, in some cases, the binding affinity of the resulting compounds to their biological targets. This document outlines a systematic approach to synthesize and screen these derivatives for their potential as anticancer agents.
Part 1: Synthesis of Anticancer Hydrazone Derivatives
The synthesis of hydrazone derivatives from 2-(4-bromophenyl)acetohydrazide is a straightforward and efficient process, typically involving a two-step procedure. The first step is the synthesis of the key intermediate, 2-(4-bromophenyl)acetohydrazide, followed by its condensation with various aromatic aldehydes to yield the target hydrazones.
Protocol 1: Synthesis of 2-(4-Bromophenyl)acetohydrazide
This protocol details the synthesis of the foundational building block, 2-(4-bromophenyl)acetohydrazide, from 2-(4-bromophenyl)acetic acid.
Scientific Rationale: The conversion of a carboxylic acid to a hydrazide is a fundamental transformation in organic synthesis. The esterification of the carboxylic acid followed by hydrazinolysis is a reliable and high-yielding method to obtain the desired acetohydrazide.
Materials:
-
2-(4-Bromophenyl)acetic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Hydrazine hydrate (80%)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Beaker
-
Buchner funnel and filter paper
-
Recrystallization solvent (e.g., methanol or ethanol)
Procedure:
-
Esterification:
-
In a round-bottom flask, dissolve 2-(4-bromophenyl)acetic acid (e.g., 0.022 mol) in anhydrous methanol (25 mL).
-
Carefully add a catalytic amount of concentrated sulfuric acid (a few drops).
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure to obtain the crude methyl 2-(4-bromophenyl)acetate.
-
-
Hydrazinolysis:
-
To the flask containing the crude ester, add dry methanol (e.g., 50 mL) and hydrazine hydrate (80%, 10 mL).
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction by TLC until the ester spot disappears.
-
After completion, cool the reaction mixture in an ice bath to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold methanol.
-
Purify the crude product by recrystallization from a suitable solvent like methanol to obtain colorless crystals of 2-(4-bromophenyl)acetohydrazide.[1]
-
Characterization: The structure of the synthesized 2-(4-bromophenyl)acetohydrazide should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: General Synthesis of N'-Aryl-2-(4-bromophenyl)acetohydrazones
This protocol describes the synthesis of a library of hydrazone derivatives by reacting 2-(4-bromophenyl)acetohydrazide with various substituted aromatic aldehydes.
Scientific Rationale: The condensation reaction between a hydrazide and an aldehyde is a classic method for forming a hydrazone. This reaction is typically acid-catalyzed and proceeds via a nucleophilic addition-elimination mechanism. The choice of different aromatic aldehydes allows for the systematic exploration of structure-activity relationships (SAR).
Materials:
-
2-(4-Bromophenyl)acetohydrazide
-
Substituted aromatic aldehydes (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde, etc.)
-
Ethanol or methanol
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve 2-(4-bromophenyl)acetohydrazide (1 equivalent) in ethanol or methanol.
-
Add the desired substituted aromatic aldehyde (1 equivalent) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The solid product that precipitates out is collected by filtration, washed with cold ethanol, and dried.
-
If necessary, the product can be further purified by recrystallization.
Characterization: The synthesized hydrazone derivatives should be characterized by IR, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structures.
Part 2: In Vitro Anticancer Activity Evaluation
Once a library of hydrazone derivatives has been synthesized, the next crucial step is to evaluate their anticancer activity. This is typically done using in vitro cytotoxicity assays against a panel of cancer cell lines.
Workflow for In Vitro Anticancer Screening
Caption: Experimental workflow for the development of anticancer hydrazones.
Protocol 3: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Scientific Rationale: This assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
Test compounds (hydrazone derivatives) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the culture medium. The final DMSO concentration should be less than 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug, e.g., doxorubicin).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for another 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well.
-
Mix gently to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Protocol 4: Sulforhodamine B (SRB) Cytotoxicity Assay
The SRB assay is a cell density determination assay based on the measurement of cellular protein content.
Scientific Rationale: This assay relies on the ability of the SRB dye to bind to protein components of cells that have been fixed to the plate. The amount of bound dye is proportional to the total cellular protein, which in turn is proportional to the cell number.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
96-well microtiter plates
-
Test compounds
-
Trichloroacetic acid (TCA), 10% (w/v)
-
SRB solution (0.4% w/v in 1% acetic acid)
-
Tris base solution (10 mM)
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation:
-
After treatment, gently add 50 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C to fix the cells.
-
-
Staining:
-
Wash the plates five times with deionized water and allow them to air dry.
-
Add 100 µL of SRB solution to each well and stain for 30 minutes at room temperature.
-
-
Washing and Solubilization:
-
Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
Data Analysis: The data analysis is similar to the MTT assay, with the IC₅₀ value being the primary endpoint.
Part 3: Data Interpretation and Structure-Activity Relationship (SAR) Studies
The results from the in vitro cytotoxicity assays provide valuable information for identifying lead compounds and understanding the relationship between chemical structure and anticancer activity.
Data Presentation:
The cytotoxicity data should be summarized in a table format for easy comparison of the IC₅₀ values of the different hydrazone derivatives against the tested cancer cell lines.
| Compound ID | R-group on Aldehyde | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. HCT-116 |
| HYD-1 | 4-Chloro | Value | Value |
| HYD-2 | 4-Methoxy | Value | Value |
| HYD-3 | 3,4-Dichloro | Value | Value |
| Doxorubicin | (Positive Control) | Value | Value |
Structure-Activity Relationship (SAR) Analysis:
By comparing the IC₅₀ values of the synthesized derivatives, researchers can deduce key structural features that contribute to anticancer activity. For example, the presence of electron-withdrawing or electron-donating groups on the aromatic ring of the aldehyde can significantly influence the cytotoxicity. This analysis is crucial for the rational design of more potent and selective second-generation compounds.
Caption: Logical relationship in SAR studies of hydrazone derivatives.
Part 4: Mechanism of Action Studies
For the most potent compounds, further studies are warranted to elucidate their mechanism of action. This can involve a variety of cell-based assays.
-
Apoptosis Assays: Techniques such as Annexin V/Propidium Iodide staining followed by flow cytometry can determine if the compounds induce programmed cell death.
-
Cell Cycle Analysis: Flow cytometry analysis of DNA content can reveal if the compounds cause cell cycle arrest at a specific phase (G1, S, or G2/M).
Understanding the mechanism of action provides critical insights into the therapeutic potential of the lead compounds and can guide future drug development efforts.
References
-
Ahmad, S., Jabbar, A., Hussain, M. T., & Tahir, M. N. (2012). 2-(4-Bromophenyl)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 68(7), o2269. [Link]
-
Skehan, P., Storeng, R., Scudiero, D., Monks, A., McMahon, J., Vistica, D., ... & Boyd, M. R. (1990). New colorimetric cytotoxicity assay for anticancer-drug screening. Journal of the National Cancer Institute, 82(13), 1107-1112. [Link]
-
Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of immunological methods, 65(1-2), 55-63. [Link]
-
Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological activities of hydrazone derivatives. Molecules, 12(8), 1910-1939. [Link]
-
Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2003). Synthesis and properties of new substituted 1, 2, 4-triazoles: potential antitumor agents. Bioorganic & medicinal chemistry, 11(8), 1701-1708. [Link]
Sources
Application Note: High-Efficiency Synthesis of Schiff Bases from 2-(4-Bromophenyl)acetohydrazide
Abstract & Strategic Context
This Application Note details the optimized protocol for synthesizing hydrazone-type Schiff bases derived from 2-(4-Bromophenyl)acetohydrazide . These molecular scaffolds are critical pharmacophores in drug discovery, exhibiting potent antimicrobial, anti-inflammatory, and anticancer activities. The presence of the 4-bromophenyl moiety enhances lipophilicity and provides a heavy-atom handle for X-ray crystallographic studies, making these derivatives highly valuable in Structure-Activity Relationship (SAR) campaigns.
This guide moves beyond basic textbook procedures, offering a self-validating workflow that addresses common pitfalls such as hydrolysis, incomplete condensation, and azine formation.
Chemical Background & Mechanism[1][2]
The synthesis relies on a nucleophilic addition-elimination reaction between the terminal amino group of the hydrazide and the electrophilic carbon of an aldehyde or ketone.
Reaction Scheme
Reactants: 2-(4-Bromophenyl)acetohydrazide + Aryl Aldehyde/Ketone
Catalyst: Glacial Acetic Acid (AcOH)
Solvent: Absolute Ethanol (EtOH)
Product:
Mechanistic Pathway
The reaction is acid-catalyzed. The acid protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity. The nucleophilic nitrogen of the hydrazide attacks this carbon, forming a tetrahedral intermediate (carbinolamine), which subsequently undergoes acid-catalyzed dehydration to form the imine (
Figure 1: Step-wise mechanistic pathway for acid-catalyzed hydrazone formation.[1][2]
Experimental Protocols
Materials and Reagents
-
Precursor: 2-(4-Bromophenyl)acetohydrazide (Synthesized via hydrazinolysis of ethyl 4-bromophenylacetate or purchased commercially).
-
Electrophile: Substituted Benzaldehyde (e.g., 4-chlorobenzaldehyde, 4-nitrobenzaldehyde).
-
Solvent: Absolute Ethanol (99.8%) – Critical: Avoid denatured ethanol containing ketone additives.
Protocol A: Standard Thermal Reflux (Gold Standard)
This method is recommended for bulk synthesis and crystallization-driven purification.
Step-by-Step Procedure:
-
Dissolution: In a 100 mL round-bottom flask (RBF), dissolve 2.29 g (10 mmol) of 2-(4-Bromophenyl)acetohydrazide in 25 mL of absolute ethanol. Slight warming (40°C) may be required for complete dissolution.
-
Addition: Add 10 mmol of the chosen aromatic aldehyde dropwise to the stirring solution.
-
Catalysis: Add 3-5 drops of glacial acetic acid.
-
Expert Insight: Do not exceed 5 drops. Excess acid can protonate the hydrazine nitrogen, reducing its nucleophilicity and stalling the reaction.
-
-
Reflux: Attach a water-cooled condenser and reflux the mixture at 78-80°C for 3–5 hours .
-
Monitoring: Monitor reaction progress via TLC (System: Chloroform:Methanol 9:1). Look for the disappearance of the hydrazide spot (
) and the appearance of a new, less polar spot. -
Isolation:
-
Cool the mixture to room temperature.
-
If precipitate forms: Filter under vacuum.
-
If no precipitate: Pour the reaction mixture onto 50 g of crushed ice with vigorous stirring to induce precipitation.
-
-
Purification: Recrystallize from hot ethanol or an ethanol/DMF mixture (9:1) if the product is highly insoluble.
Protocol B: Microwave-Assisted Synthesis (Green Chemistry)
Recommended for high-throughput screening or difficult substrates (sterically hindered aldehydes).
-
Mixing: Mix 1 mmol of hydrazide and 1 mmol of aldehyde in a microwave process vial.
-
Solvent: Add 2 mL of Ethanol (or PEG-400 for solvent-free conditions). Add 1 drop of glacial acetic acid.
-
Irradiation: Irradiate at 300W for 2–4 minutes (pulse mode: 30s on, 10s off to prevent superheating).
-
Workup: Cool rapidly in an ice bath; collect the solid by filtration.
Analytical Characterization & Validation
To confirm the structure and purity, the following spectral features must be identified.
Spectroscopic Data Reference Table
| Technique | Functional Group | Expected Signal | Diagnostic Value |
| FT-IR | –NH (Amide) | 3150–3250 cm⁻¹ | Sharp band; confirms amide backbone integrity. |
| FT-IR | C=O (Amide I) | 1650–1680 cm⁻¹ | Strong stretch; distinguishes from azine byproducts. |
| FT-IR | C=N (Imine) | 1600–1620 cm⁻¹ | Primary confirmation of Schiff base formation. |
| ¹H NMR | –CH₂– | Benzylic protons; integration reference (2H). | |
| ¹H NMR | –N=CH– | Critical Proof. Absence indicates failed reaction. | |
| ¹H NMR | –NH– | Exchangeable with D₂O. | |
| ¹H NMR | Ar-H | Aromatic region; integration depends on aldehyde. |
Critical Control Points (Troubleshooting)
| Observation | Root Cause | Corrective Action |
| No Precipitate | Product is soluble in EtOH or oiling out. | Pour into crushed ice; scratch glass with rod; try Ethanol/Water (1:1) recrystallization.[6][7][8] |
| Low Yield | Incomplete reaction or hydrolysis. | Increase reflux time; ensure anhydrous EtOH is used (water drives equilibrium back to reactants). |
| Two Spots on TLC | Isomerization ( | Hydrazones often exist as |
| Dark Coloration | Oxidation of amine/hydrazine.[9] | Perform reaction under Nitrogen atmosphere; ensure reagents are fresh. |
Workflow Visualization
The following diagram illustrates the operational workflow for the standard synthesis protocol.
Figure 2: Operational workflow for the synthesis and isolation of Schiff bases.
References
-
BenchChem. (2025).[3][8] Application Notes and Protocols for the Synthesis of Schiff Bases from 2-(2-Chlorophenyl)acetohydrazide. Link
-
Ahmad, S., et al. (2012).[7] "2-(4-Bromophenyl)acetohydrazide."[7] Acta Crystallographica Section E, E68, o2269.[7] Link[7]
-
Popiołek, Ł. (2017). "Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010." Medicinal Chemistry Research, 26, 287–301. Link
-
Organic Chemistry Portal. (2024). "Hydrazone Synthesis." Link
-
Musyrifah, et al. (2025).[4] "Synthesis and Characterization of Schiff Base Compound..." Indonesian Journal of Fundamental and Applied Chemistry, 10(3), 198-205.[4] Link[4]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ijfac.unsri.ac.id [ijfac.unsri.ac.id]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 2-(4-Bromophenyl)acetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Oxidations of Benzhydrazide and Phenylacetic Hydrazide by Hexachloroiridate(IV): Reaction Mechanism and Structure–Reactivity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for the synthesis of triazole derivatives using 2-(4-Bromophenyl)acetohydrazide
Executive Summary
This technical guide outlines the optimized protocols for synthesizing 1,2,4-triazole scaffolds utilizing 2-(4-Bromophenyl)acetohydrazide as the primary building block. The 1,2,4-triazole moiety is a privileged pharmacophore in medicinal chemistry, known for its antifungal, antibacterial, and anti-inflammatory properties [1, 2].[1][2]
The selection of the 2-(4-bromophenyl)acetohydrazide precursor is strategic: the 4-bromobenzyl side chain serves as a dual-functional motif. It provides lipophilic bulk for receptor binding and acts as a reactive handle (aryl bromide) for downstream palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), enabling rapid library expansion [3].
Strategic Reaction Pathways
We present two distinct synthetic routes (Protocols A and B) to access diverse triazole functionalities:
-
Protocol A (The Thione Route): Reaction with aryl isothiocyanates to yield 4-substituted-5-(4-bromobenzyl)-4H-1,2,4-triazole-3-thiols . This route is preferred for generating thione-substituted derivatives with high affinity for metal-containing enzymes.
-
Protocol B (The Cyclodehydration Route): Reaction with carboxylic acids (or equivalents) to yield 3,5-disubstituted-1,2,4-triazoles . This route generates robust, fully aromatic cores.
Workflow Visualization
The following diagram illustrates the divergent synthesis pathways from the parent hydrazide.
Figure 1: Divergent synthetic pathways for 1,2,4-triazole derivatives from acetohydrazide precursors.
Precursor Preparation (Reference)
Note: If the hydrazide is not commercially sourced, it must be synthesized fresh to avoid oxidation products.
Synthesis of 2-(4-Bromophenyl)acetohydrazide:
-
Esterification: Reflux 2-(4-bromophenyl)acetic acid in methanol with catalytic
to form the methyl ester. -
Hydrazinolysis: Treat the methyl ester with hydrazine hydrate (80%) in ethanol at reflux for 6–8 hours.
-
Isolation: Cool to precipitate the hydrazide. Recrystallize from ethanol.
-
Validation: Melting point should be observed at 168–170°C (Lit. 169°C) [4].
-
Protocol A: Synthesis of 1,2,4-Triazole-3-thiols
Mechanism: Nucleophilic addition of the hydrazide to an isothiocyanate forms a thiosemicarbazide intermediate, which undergoes base-catalyzed intramolecular cyclization (dehydration) to form the triazole ring [5].
Reagents
-
2-(4-Bromophenyl)acetohydrazide (1.0 equiv)
-
Aryl/Alkyl Isothiocyanate (1.1 equiv)
-
Sodium Hydroxide (4N aqueous solution)
-
Hydrochloric Acid (10%)[4]
Step-by-Step Methodology
Phase 1: Formation of Thiosemicarbazide Intermediate
-
Dissolve 2-(4-Bromophenyl)acetohydrazide (0.01 mol) in absolute ethanol (20 mL).
-
Add the appropriate Isothiocyanate (0.011 mol) dropwise with stirring.
-
Reflux the mixture for 3–5 hours . Monitor by TLC (System: Hexane:Ethyl Acetate 3:1). The hydrazide spot should disappear.
-
Cool the solution. The thiosemicarbazide usually precipitates as a solid.
-
Filter, wash with cold ethanol, and dry.[5] Note: If no precipitate forms, concentrate the solvent.
Phase 2: Cyclization to Triazole
-
Suspend the isolated thiosemicarbazide (from Phase 1) in 4N NaOH (20 mL).
-
Reflux the suspension for 4 hours . The solution will typically become clear as the thiolate forms.
-
Cool the reaction mixture to room temperature.
-
Filter to remove any insoluble impurities.
-
Critical Step: Acidify the filtrate with 10% HCl dropwise to pH 2–3. The triazole-3-thiol will precipitate as a white/off-white solid.
-
Filter, wash with water, and recrystallize from ethanol/water (1:1).
Data Summary: Expected Yields
| R-Group (Isothiocyanate) | Product Appearance | Expected Yield (%) | Melting Point Range (°C) |
| Phenyl | White Needles | 75–82% | 188–190 |
| 4-Chlorophenyl | Off-white Solid | 78–85% | 195–197 |
| Methyl | White Powder | 65–70% | 160–162 |
Protocol B: Synthesis of 3,5-Disubstituted-1,2,4-Triazoles
Mechanism: Direct condensation of the hydrazide with a carboxylic acid using phosphorus oxychloride (
Reagents
-
2-(4-Bromophenyl)acetohydrazide (1.0 equiv)
-
Aromatic Carboxylic Acid (1.0 equiv)
-
Phosphorus Oxychloride (
) (Excess, ~5–10 mL per gram of reactant) -
Ice water[3]
-
Ammonium Hydroxide or Sodium Bicarbonate
Step-by-Step Methodology
-
Preparation: In a round-bottom flask equipped with a calcium chloride guard tube, mix 2-(4-Bromophenyl)acetohydrazide (0.01 mol) and the substituted Benzoic Acid (0.01 mol).
-
Addition: Carefully add
(15 mL). Caution: is corrosive and reacts violently with moisture. Perform in a fume hood. -
Reaction: Reflux the mixture on an oil bath at 100–110°C for 6–8 hours .
-
Quenching: Cool the reaction mixture to room temperature. Slowly pour the contents onto crushed ice (~200 g) with vigorous stirring to decompose excess
. -
Neutralization: Basify the resulting suspension to pH 8–9 using Ammonium Hydroxide or saturated
solution. The solid product will precipitate.[4][5][6] -
Purification: Filter the solid, wash thoroughly with water to remove inorganic salts, and dry. Recrystallize from ethanol or methanol.
Analytical Validation (Self-Validating System)
To ensure the integrity of the synthesized compounds, check for these specific spectral signatures:
-
IR Spectroscopy:
-
Disappearance: The Carbonyl (
) stretch of the hydrazide at ~1660–1680 cm⁻¹ must disappear in the final triazole product. -
Appearance: Look for
stretching at 1590–1610 cm⁻¹. -
Protocol A Specific: Presence of
(or ) bands around 1250–1300 cm⁻¹ and (weak) around 2550 cm⁻¹ (tautomer dependent).
-
-
1H NMR (DMSO-d6):
-
The Methylene (-CH2-) protons of the 4-bromobenzyl group typically appear as a singlet between δ 4.0–4.2 ppm .
-
Protocol A: The S-H proton often appears as a broad singlet downfield (δ 13.0–13.5 ppm) or is absent if the thione tautomer dominates.
-
Protocol B: Absence of amide protons (-NH-NH-) is the key indicator of cyclization.
-
References
-
Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial agents. Source: NIScPR. URL:[Link]
-
An insight on medicinal attributes of 1,2,4-triazoles. Source: PubMed Central (PMC). URL:[Link]
-
Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Source: MDPI (Molbank). URL:[Link]
-
2-(4-Bromophenyl)acetohydrazide Crystal Structure and Synthesis. Source: PubMed Central (PMC). URL:[Link]
-
Reaction condition: (i) CS2, KOH, EtOH, reflux; (ii) Isothiocyanate routes. Source: ResearchGate.[7] URL:[Link]
-
Synthesis of 1H-1,2,4-triazoles (Review of methodologies). Source: Organic Chemistry Portal. URL:[Link]
Sources
Application Note: In Vitro Antimicrobial Screening of 2-(4-Bromophenyl)acetohydrazide Derivatives
Abstract
This guide details the standardized protocols for the in vitro antimicrobial evaluation of 2-(4-Bromophenyl)acetohydrazide derivatives. These small molecules, characterized by the privileged hydrazide-hydrazone pharmacophore and an electron-withdrawing bromine substituent, exhibit significant potential as DNA gyrase inhibitors. This document provides a rigorous workflow for primary screening via agar well diffusion and quantitative assessment using CLSI-compliant broth microdilution (MIC/MBC), tailored for synthetic small molecules with solubility constraints.
Introduction & Rationale
The Chemical Scaffold
The 2-(4-Bromophenyl)acetohydrazide scaffold is a versatile building block in medicinal chemistry. The core structure consists of a phenyl ring substituted at the para position with bromine, linked to a hydrazine moiety via an acetyl spacer.
-
Pharmacophore: The hydrazide (-CONHNH-) and derived hydrazone (-CONHN=CH-) linkers facilitate hydrogen bonding with active site residues of microbial enzymes (e.g., DNA gyrase, Topoisomerase IV).
-
Bromine Substitution: The 4-bromo group is critical. It enhances lipophilicity (logP), facilitating cell membrane penetration, and acts as an electron-withdrawing group (EWG), which can modulate the acidity of the hydrazide protons, strengthening interactions with receptor targets.
Mechanism of Action
Research indicates that acetohydrazide derivatives often function by inhibiting bacterial DNA gyrase (Topoisomerase II), an enzyme essential for DNA replication. The structural similarity to quinolone antibiotics suggests an overlapping binding mode, stabilizing the DNA-enzyme cleavage complex.
Screening Workflow
The screening process is designed to filter inactive compounds rapidly before investing in quantitative analysis.
Figure 1: Sequential workflow for antimicrobial characterization. Screening filters candidates prior to resource-intensive MIC determination.
Experimental Protocols
Material Preparation
-
Test Compounds: Dissolve derivatives in 100% DMSO to a stock concentration of 10 mg/mL . Sonicate if necessary.
-
Standard Controls:
-
Media: Mueller-Hinton Agar (MHA) for bacteria; Sabouraud Dextrose Agar (SDA) for fungi.
-
Microbial Strains:
Protocol A: Primary Screening (Agar Well Diffusion)
Purpose: To qualitatively assess susceptibility and establish a "Zone of Inhibition" (ZOI).
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a bacterial suspension in sterile saline (0.85% NaCl) from fresh overnight cultures. Adjust turbidity to 0.5 McFarland standard (
CFU/mL). -
Seeding: Dip a sterile cotton swab into the suspension, press against the tube wall to remove excess liquid, and streak the entire surface of a dried MHA plate in three directions to ensure a confluent lawn.
-
Well Creation: Use a sterile 6mm cork borer to punch wells into the agar. Space wells at least 25mm apart to prevent zone overlap.
-
Compound Application:
-
Add 50-100 µL of the test compound stock (10 mg/mL) into the designated wells.
-
Control Wells: Include a Positive Control (Standard Antibiotic) and a Negative Control (Pure DMSO).
-
-
Diffusion: Allow plates to stand at room temperature for 1 hour to allow compound diffusion before incubation.
-
Incubation: Incubate at
for 18-24 hours (Bacteria) or for 48 hours (Fungi). -
Measurement: Measure the diameter of the clear zone (ZOI) in millimeters using a vernier caliper.
Critical Thresholds:
-
Inactive: ZOI < 10 mm
-
Moderate: ZOI 10–15 mm
-
Active: ZOI > 15 mm (Proceed to MIC)
Protocol B: Quantitative Assessment (Broth Microdilution)
Purpose: To determine the Minimum Inhibitory Concentration (MIC) according to CLSI M07 guidelines.
Step-by-Step Methodology:
-
Plate Setup: Use sterile 96-well U-bottom microtiter plates.
-
Dilution Series:
-
Add 100 µL of Mueller-Hinton Broth (MHB) to columns 2-12.
-
Add 200 µL of test compound (diluted to 512 µg/mL in MHB) to column 1.
-
Perform serial 2-fold dilutions: Transfer 100 µL from Col 1 to Col 2, mix, then Col 2 to Col 3, etc., up to Col 10. Discard 100 µL from Col 10.
-
Range: This creates a gradient from 512 µg/mL down to 1 µg/mL.
-
-
Controls:
-
Inoculation: Add 100 µL of standardized bacterial suspension (adjusted to
CFU/mL final well concentration) to wells in columns 1-11. -
Incubation: Incubate at
for 18-24 hours. -
Readout (Resazurin Assay):
-
Add 30 µL of 0.015% Resazurin sodium salt solution to each well.
-
Incubate for 1-2 hours.
-
Interpretation: Viable bacteria reduce blue resazurin to pink resorufin.
-
MIC: The lowest concentration (highest dilution) that remains Blue (no color change).
-
Figure 2: 96-well plate configuration for MIC determination. Columns 1-10 contain the serial dilution; Column 11 is the positive growth control; Column 12 is the sterility blank.
Protocol C: MBC Determination
Purpose: To distinguish between bacteriostatic and bactericidal activity.
-
Identify the MIC well and the two wells with concentrations above the MIC (supraminimal).
-
Aspirate 10 µL from these wells and spot-plate onto fresh MHA plates.
-
Incubate at
for 24 hours. -
MBC Definition: The lowest concentration yielding no colony growth (99.9% kill).
-
Analysis:
Data Presentation & Analysis
Reporting Results
Quantitative data should be summarized in comparative tables. Calculate the Activity Index (AI) to normalize results against the standard drug.
Table 1: Example Data Layout for 2-(4-Bromophenyl)acetohydrazide Derivatives
| Compound ID | R-Group Substituent | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | MBC/MIC (S. aureus) | Activity Index (vs Cipro) |
| 4a | 4-NO₂ (Nitro) | 3.12 | 12.5 | 2 (Cidal) | 0.95 |
| 4b | 4-OCH₃ (Methoxy) | 25.0 | >100 | N/A | 0.40 |
| 4c | 2-Cl (Chloro) | 6.25 | 25.0 | 4 (Cidal) | 0.82 |
| Cipro | Standard | 0.5 | 0.25 | - | 1.00 |
Structure-Activity Relationship (SAR) Insights
Based on literature regarding acetohydrazide derivatives:
-
Electron Withdrawing Groups (EWG): Substituents like
, , or additional on the hydrazone phenyl ring typically increase potency. This is likely due to increased acidity of the NH proton, enhancing hydrogen bonding with the DNA gyrase active site. -
Lipophilicity: The 4-bromophenyl core provides a lipophilic anchor. Derivatives that maintain a LogP between 2.5 and 3.5 generally show better membrane permeability and lower MIC values.
-
Steric Hindrance: Bulky groups at the ortho position of the hydrazone aldehyde-derived ring may reduce activity by preventing the molecule from adopting the planar conformation required for intercalation.
Troubleshooting & Critical Control Points
| Issue | Probable Cause | Corrective Action |
| Precipitation in Wells | Compound insolubility in aqueous broth. | Ensure DMSO concentration in final well is < 2.5%. Use Cyclodextrin as a solubility enhancer if needed. |
| Skipped Wells | Pipetting error or contamination. | Discard row. Use multichannel pipettes and check tip seating. |
| Trailing Endpoints | Partial inhibition (common with bacteriostatic agents). | Use Resazurin dye for objective colorimetric endpoint determination. |
| No Growth in Control | Inoculum non-viable or media too hot. | Verify inoculum density via OD600. Ensure media is cooled to <50°C before pouring. |
References
-
Clinical and Laboratory Standards Institute (CLSI). (2015).[14] M07-A10: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition.[14] CLSI. [Link]
-
Popiołek, Ł. (2021).[7] Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. International Journal of Molecular Sciences, 22(17), 9389.[7] [Link]
-
Swebocki, T., et al. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]
-
Kumar, V., et al. (2019).[11] Novel Acetohydrazide Pyrazole Derivatives: Design, Synthesis, Characterization and Antimicrobial Activity. Asian Journal of Chemistry, 31(12). [Link]
-
El-Mekabaty, A., et al. (2023).[3][15] Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega. [Link]
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- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
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- 11. DSpace Repository :: Browsing School of Basic Sciences by Subject "Acetohydrazide pyrazoles, Antimicrobial activity" [cuh.ndl.gov.in]
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- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Cytotoxicity Assays of Novel Compounds Derived from 2-(4-Bromophenyl)acetohydrazide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Cytotoxicity Screening in Drug Discovery
The journey of a novel chemical entity from the bench to the bedside is a long and arduous one, with safety and efficacy being the paramount considerations. For novel compounds, such as those derived from the versatile 2-(4-Bromophenyl)acetohydrazide scaffold, early and robust assessment of their cytotoxic potential is a critical step. Hydrazide-hydrazone derivatives are a well-documented class of compounds exhibiting a wide range of biological activities, including antimicrobial and anticancer properties.[1][2][3] The cytotoxic profile of these compounds provides the first glimpse into their therapeutic window and potential as drug candidates. A thorough understanding of a compound's effect on cell viability is fundamental to guiding further development, from medicinal chemistry optimization to preclinical studies.
This comprehensive guide provides a detailed framework for conducting cytotoxicity assays for novel compounds derived from 2-(4-Bromophenyl)acetohydrazide. It is designed to equip researchers with the necessary knowledge to not only perform these assays with technical proficiency but also to understand the underlying principles, make informed decisions about assay selection, and interpret the data with confidence.
Strategic Selection of Cytotoxicity Assays: A Multi-Faceted Approach
No single assay can provide a complete picture of a compound's cytotoxicity. Therefore, a multi-parametric approach, employing assays that measure different cellular endpoints, is highly recommended. This strategy allows for a more comprehensive understanding of the potential mechanism of cell death. For the initial screening of novel 2-(4-Bromophenyl)acetohydrazide derivatives, we will focus on two widely accepted and complementary assays: the MTT assay to assess metabolic activity and cell viability, and the LDH assay to quantify membrane integrity. To further investigate the mechanism of cell death, a Caspase-3/7 assay can be employed to specifically probe for apoptosis.
The Principle of the MTT Assay: A Measure of Metabolic Health
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is often used as an indicator of cell viability.[4][5] In living cells, mitochondrial dehydrogenases, such as succinate dehydrogenase, cleave the tetrazolium ring of MTT, converting the yellow, water-soluble MTT into a purple, insoluble formazan product.[4][6] The amount of formazan produced is directly proportional to the number of viable cells.[5] This assay is a robust and high-throughput method for initial cytotoxicity screening.[2][6]
The Principle of the LDH Assay: Detecting Compromised Membrane Integrity
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells.[7][8] LDH is a stable cytoplasmic enzyme that is rapidly released into the cell culture medium upon damage to the plasma membrane.[8][9] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product.[9][10] The amount of formazan is proportional to the amount of LDH released, and thus to the number of damaged cells.[7][11] This assay is a reliable method for quantifying cell lysis.
The Principle of the Caspase-3/7 Assay: A Specific Marker for Apoptosis
Apoptosis, or programmed cell death, is a critical process in tissue homeostasis and a common mechanism of action for anticancer drugs. A hallmark of apoptosis is the activation of a family of proteases called caspases. Caspases-3 and -7 are key executioner caspases that are activated during the final stages of apoptosis.[12] The Caspase-3/7 assay utilizes a substrate that, when cleaved by active caspase-3 or -7, releases a luminescent or fluorescent signal.[12][13] This provides a specific and sensitive method for detecting apoptosis induction by novel compounds.
Experimental Workflow: From Cell Culture to Data Analysis
A well-structured experimental workflow is crucial for obtaining reliable and reproducible results. The following diagram illustrates the general workflow for assessing the cytotoxicity of novel 2-(4-Bromophenyl)acetohydrazide derivatives.
Figure 1: General experimental workflow for cytotoxicity assessment.
Detailed Protocols
PART 1: Cell Line Selection and Culture
The choice of cell line is a critical parameter that can significantly influence the outcome of a cytotoxicity study.[14] It is advisable to screen novel compounds against a panel of cell lines, including both cancerous and non-cancerous lines, to assess both efficacy and potential toxicity to normal cells.[15][16] The selection should be guided by the therapeutic target of the novel compounds.[17] For example, if the compounds are being developed as anticancer agents, a panel of cancer cell lines from different tissues (e.g., breast, lung, colon) should be used.[6][18]
Recommended Cell Lines:
-
Cancer Cell Lines: A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), HCT116 (colorectal carcinoma). These are commonly used and well-characterized cell lines.
-
Non-Cancerous Cell Line: hTERT Gingival Fibroblasts (available from ATCC) or another normal fibroblast cell line to assess general cytotoxicity.[15]
Cell Culture Conditions: Cells should be cultured in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[6] Cells should be in the logarithmic growth phase and have high viability (>95%) before being used in experiments.
PART 2: MTT Assay Protocol
This protocol is adapted from standard MTT assay procedures.[5][6][19]
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)[4]
-
Dimethyl sulfoxide (DMSO) or a suitable solubilization solution
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the novel 2-(4-Bromophenyl)acetohydrazide derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a positive control (a known cytotoxic agent like doxorubicin).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[19]
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution of the formazan.[4] Measure the absorbance at 570 nm using a microplate reader.[5][6]
PART 3: LDH Cytotoxicity Assay Protocol
This protocol is based on the principles of LDH release assays.[7][9]
Materials:
-
LDH cytotoxicity assay kit (commercially available kits are recommended for consistency)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. It is crucial to have appropriate controls:
-
Untreated cells (low control): Cells in culture medium only.
-
Lysis control (high control): Cells treated with the lysis buffer provided in the kit to induce maximum LDH release.
-
Vehicle control: Cells treated with the same concentration of solvent used for the compounds.
-
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells. Carefully transfer a specific volume (e.g., 50 µL) of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (usually 15-30 minutes), protected from light.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's manual (typically around 490 nm).[7]
PART 4: Caspase-3/7 Assay Protocol
This protocol outlines the general steps for a luminescent or fluorescent Caspase-3/7 assay.[12][13][20]
Materials:
-
Caspase-Glo® 3/7 Assay System (Promega) or similar luminescent/fluorescent caspase-3/7 assay kit
-
White-walled 96-well plates (for luminescence) or black-walled plates (for fluorescence)
-
Multichannel pipette
-
Luminometer or fluorometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol, using the appropriate plate type.
-
Incubation: Incubate the plate for the desired exposure time.
-
Reagent Addition: Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature. Add 100 µL of the reagent to each well.
-
Incubation: Mix the contents of the wells by gentle shaking on a plate shaker. Incubate at room temperature for 1-2 hours, protected from light.
-
Signal Measurement: Measure the luminescence or fluorescence using a plate reader.
Data Analysis and Interpretation
Calculating Percentage Viability and Cytotoxicity
MTT Assay: The percentage of cell viability is calculated as follows: % Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] x 100
LDH Assay: The percentage of cytotoxicity is calculated as follows: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100
Determining the IC50 Value
The IC50 (half-maximal inhibitory concentration) is the concentration of a compound that causes a 50% reduction in cell viability or induces 50% cytotoxicity.[21] It is a standard measure of a compound's potency.[22]
Procedure:
-
Generate a Dose-Response Curve: Plot the percentage of cell viability or cytotoxicity against the logarithm of the compound concentration.[23]
-
Non-linear Regression: Use a software package like GraphPad Prism or an Excel add-in to fit the data to a sigmoidal dose-response curve (variable slope).[23][24][25]
-
Determine IC50: The software will calculate the IC50 value from the fitted curve.[24]
Data Presentation
Summarize the IC50 values for each compound and cell line in a clear and concise table.
Table 1: Sample IC50 Data for Novel 2-(4-Bromophenyl)acetohydrazide Derivatives
| Compound ID | A549 IC50 (µM) | MCF-7 IC50 (µM) | HCT116 IC50 (µM) | Normal Fibroblast IC50 (µM) |
| Compound 1 | 15.2 ± 1.8 | 25.4 ± 3.1 | 18.9 ± 2.2 | > 100 |
| Compound 2 | 5.6 ± 0.7 | 8.1 ± 1.0 | 6.3 ± 0.9 | 85.3 ± 9.7 |
| Doxorubicin | 0.8 ± 0.1 | 0.5 ± 0.08 | 0.6 ± 0.09 | 2.1 ± 0.3 |
Data are presented as mean ± standard deviation from three independent experiments.
Visualizing the Underlying Mechanisms
The following diagram illustrates the cellular processes measured by the selected cytotoxicity assays.
Figure 2: Cellular mechanisms targeted by different cytotoxicity assays.
Conclusion and Future Directions
The protocols and guidelines presented here provide a solid foundation for the initial cytotoxicity screening of novel compounds derived from 2-(4-Bromophenyl)acetohydrazide. By employing a multi-assay approach and carefully interpreting the data, researchers can gain valuable insights into the biological activity of their compounds. Promising candidates with potent and selective cytotoxicity against cancer cell lines can then be advanced to more complex secondary assays, such as cell cycle analysis, apoptosis pathway elucidation, and in vivo studies, to further characterize their therapeutic potential.
References
-
A review of hydrazide-hydrazone metal complexes' antitumor potential. Frontiers in Chemistry. [Link]
-
LDH Cytotoxicity Assay. Bio-protocol. [Link]
-
LDH Cytotoxicity Detection Kit. Takara Bio. [Link]
-
LDH CYTOTOXICITY ASSAY KIT. Tiaris Biosciences. [Link]
-
Synthesis, DFT Study, and In Vitro Evaluation of Antioxidant Properties and Cytotoxic and Cytoprotective Effects of New Hydrazones on SH-SY5Y Neuroblastoma Cell Lines. PubMed Central. [Link]
-
Hydrazones, hydrazones-based coinage metal complexes, and their biological applications. Frontiers in Chemistry. [Link]
-
Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Derivatives of Dipyridothiazines. MDPI. [Link]
-
Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. PubMed Central. [Link]
-
How can I calculate IC50 for a cytotoxic substance?. ResearchGate. [Link]
-
2-(4-Bromophenyl)acetohydrazide. PubMed Central. [Link]
-
Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. PubMed Central. [Link]
-
Cell Viability Assays. NCBI Bookshelf. [Link]
-
MTT Assay Protocol. Springer Nature Experiments. [Link]
-
What cell line should I choose for citotoxicity assays?. ResearchGate. [Link]
-
2-(4-Bromophenyl)acetohydrazide. ResearchGate. [Link]
-
Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CLYTE. [Link]
-
Dose–Response Curves and the Determination of IC50 and EC50 Values. ACS Publications. [Link]
-
Synthesis, cytotoxicity against cancer and normal cell lines of novel hydrazide–hydrazone derivatives bearing 5H-chromen-5-one. ResearchGate. [Link]
-
Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega. [Link]
-
Cancer Cell Lines for Drug Discovery and Development. AACR Journals. [Link]
-
Protocol IncuCyte® Apoptosis Assay. University of Bergen. [Link]
-
EarlyTox Caspase-3/7 R110 Assay Kit. Molecular Devices. [Link]
-
Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. PubMed Central. [Link]
-
Synthesis And Anti-Fungal Activity of N'-(3-Bromophenyl). Semantic Scholar. [https://www.semanticscholar.org/paper/Synthesis-And-Anti-Fungal-Activity-of-N'-(3-Teli-Metre/a6132717804473847702672776c52a0a190a905a]([Link]
-
Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. ResearchGate. [Link]
-
The Importance of IC50 Determination. Visikol. [Link]
-
Muse® Caspase-3/7 Kit. Luminex Corporation. [Link]
-
MTT assay for synthesized compounds. Cells were treated with compounds... ResearchGate. [Link]
-
Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ResearchGate. [Link]
Sources
- 1. Frontiers | A review of hydrazide-hydrazone metal complexes’ antitumor potential [frontiersin.org]
- 2. Hydrazones, hydrazones-based coinage metal complexes, and their biological applications - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07794F [pubs.rsc.org]
- 3. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
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- 8. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 9. tiarisbiosciences.com [tiarisbiosciences.com]
- 10. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 11. takarabio.com [takarabio.com]
- 12. moleculardevices.com [moleculardevices.com]
- 13. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
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- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
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- 18. researchgate.net [researchgate.net]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. uib.no [uib.no]
- 21. The Importance of IC50 Determination | Visikol [visikol.com]
- 22. clyte.tech [clyte.tech]
- 23. researchgate.net [researchgate.net]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Synthesis of Novel Quinoline Derivatives from 2-(4-Bromophenyl)acetohydrazide
Executive Summary & Scientific Rationale
This Application Note details the protocol for synthesizing novel quinoline derivatives utilizing 2-(4-Bromophenyl)acetohydrazide as the primary nucleophilic scaffold.
While classical quinoline synthesis (e.g., Skraup, Friedländer) focuses on constructing the pyridine ring, modern medicinal chemistry emphasizes Molecular Hybridization . In this protocol, we utilize the hydrazide moiety of the starting material to couple with electrophilic quinoline precursors. This approach generates Quinoline-Hydrazone and Quinoline-1,3,4-Oxadiazole hybrids.
Mechanistic Causality:
-
The Linker Strategy: The 2-(4-Bromophenyl)acetohydrazide provides a lipophilic "tail" (4-bromobenzyl group) and a reactive "head" (hydrazide).
-
The Quinoline Pharmacophore: By coupling this with 2-chloro-3-formylquinoline (a Vilsmeier-Haack product), we introduce a DNA-intercalating quinoline core.
-
Bioactivity Potential: Such hybrids are extensively documented as potent inhibitors of bacterial DNA gyrase and topoisomerase IV, with the 4-bromophenyl moiety often enhancing membrane permeability and metabolic stability.
Experimental Workflow & Pathway Visualization
The synthesis proceeds in three logical phases:
-
Reagent Preparation: Synthesis of the electrophilic partner (2-Chloro-3-formylquinoline).[1][2]
-
Condensation (Protocol A): Formation of the Schiff base (Hydrazone).
-
Cyclization (Protocol B): Oxidative closure to the 1,3,4-oxadiazole heterocycle.
Reaction Pathway Diagram[4][5]
Figure 1: Synthetic pathway from acetohydrazide precursor to quinoline heterocycles.[1][3][4][5][6][7][8][9][10][11][12][13]
Detailed Protocols
Pre-Requisite: Reagent Availability
Ensure you have 2-Chloro-3-formylquinoline .[2] If not commercially available, it must be synthesized via the Vilsmeier-Haack cyclization of acetanilide (
Protocol A: Synthesis of Quinoline-Hydrazone Intermediate
Target: (E)-N'-((2-chloroquinolin-3-yl)methylene)-2-(4-bromophenyl)acetohydrazide
Rationale: The nucleophilic terminal nitrogen of the hydrazide attacks the carbonyl carbon of the quinoline aldehyde. Acid catalysis promotes water elimination to form the stable imine (hydrazone) bond.
Materials:
-
2-(4-Bromophenyl)acetohydrazide (1.0 equiv)
-
2-Chloro-3-formylquinoline (1.0 equiv)
-
Ethanol (Absolute, 20 mL/mmol)
-
Glacial Acetic Acid (Catalytic, 3-5 drops)
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-(4-Bromophenyl)acetohydrazide (e.g., 2.29 g, 10 mmol) in absolute ethanol (50 mL).
-
Addition: Add 2-Chloro-3-formylquinoline (1.91 g, 10 mmol) to the solution. The mixture may become slightly turbid.
-
Catalysis: Add 3-5 drops of glacial acetic acid.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (
) for 4–6 hours.-
Checkpoint: Monitor reaction progress via TLC (System: Hexane:Ethyl Acetate 3:1). The aldehyde spot should disappear.
-
-
Precipitation: Allow the reaction mixture to cool to room temperature. The hydrazone typically precipitates as a solid upon cooling.
-
Isolation: Filter the precipitate under vacuum. Wash the filter cake with cold ethanol (
) to remove unreacted aldehyde. -
Purification: Recrystallize from ethanol/DMF (9:1) if necessary.[6]
-
Yield Expectation: 85–92%.
Protocol B: Cyclization to Quinoline-Linked 1,3,4-Oxadiazole
Target: 2-((4-Bromophenyl)methyl)-5-(2-chloroquinolin-3-yl)-1,3,4-oxadiazole
Rationale: The hydrazone intermediate undergoes oxidative cyclization. Using Phosphorus Oxychloride (
Safety Warning:
Materials:
-
Hydrazone Intermediate (from Protocol A)
-
Phosphorus Oxychloride (
) (Excess, solvent/reagent)[9]
Step-by-Step Methodology:
-
Setup: Place the Hydrazone intermediate (e.g., 1.0 g) in a dry round-bottom flask.
-
Reagent Addition: Carefully add
(10–15 mL) to the flask. Ensure the solid is submerged. -
Cyclization: Heat the mixture to reflux (
) for 6–8 hours.-
Observation: The mixture will turn into a clear, dark solution as the reaction proceeds.
-
-
Quenching (Critical): Cool the reaction mixture to room temperature. Pour the mixture slowly and carefully onto crushed ice (approx. 200 g) with vigorous stirring.
-
Chemistry: This hydrolyzes the excess
. The product will precipitate.[6]
-
-
Neutralization: Adjust the pH of the aqueous slurry to pH 7–8 using solid Sodium Bicarbonate (
) or 10% NaOH solution. -
Isolation: Filter the solid product, wash extensively with water, and dry.
-
Yield Expectation: 60–75%.
Data Analysis & Validation
To validate the synthesis, compare spectral data against the following characteristic signals.
| Technique | Parameter | Expected Signal / Observation | Interpretation |
| IR Spectroscopy | Disappearance | In Protocol B, the NH band (3200-3300 cm⁻¹) present in the hydrazone must disappear upon cyclization to oxadiazole. | |
| 1600–1620 cm⁻¹ | Characteristic of the oxadiazole ring and quinoline system. | ||
| 1000–1200 cm⁻¹ | Oxadiazole ether linkage stretch. | ||
| ¹H NMR | Azomethine | Present in Hydrazone (Protocol A). | |
| Oxadiazole Ring | No NH Proton | In Protocol B, the signal for the amide/hydrazide NH ( | |
| Quinoline C4-H | Characteristic singlet for the proton at position 4 of the quinoline ring. | ||
| Benzylic | The methylene linker between the bromophenyl ring and the heterocycle. |
Troubleshooting & Optimization
-
Issue: Low Yield in Protocol A (Hydrazone formation).
-
Cause: Incomplete water removal.
-
Solution: Add molecular sieves (3Å) to the reaction flask or use a Dean-Stark trap if scaling up to remove water azeotropically.
-
-
Issue: Sticky/Gum product in Protocol B.
-
Cause: Incomplete hydrolysis of phosphorus intermediates during quenching.
-
Solution: Extend the stirring time on ice (up to 1 hour) and ensure pH is basic (pH 8). Recrystallize from Ethanol/Water.
-
-
Alternative Cyclization: If
is too harsh for sensitive substituents, use Iodine ( ) and Potassium Carbonate ( ) in Dioxane (Oxidative cyclization under milder conditions).
References
-
Vilsmeier-Haack Synthesis of Quinoline Precursors
-
Meth-Cohn, O., & Narine, B. (1978).[2] A versatile new synthesis of quinolines and related fused pyridines. Tetrahedron Letters.
-
Protocol Validation:
-
-
Hydrazide-Quinoline Hybridization
-
Oxadiazole Cyclization Protocols
- Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)
-
Source:3
Sources
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- 3. Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06712F [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
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- 13. The Reaction of Cyanoacetylhdrazine with Furan-2-Aldehyde: Novel Synthesis of Thiophene, Azole, Azine and Coumarin Derivatives and Their Antitumor Evaluation [scirp.org]
Application Notes and Protocols for the Evaluation of 2-(4-Bromophenyl)acetohydrazide Analogs as Urease Inhibitors
Introduction: The Imperative for Novel Urease Inhibitors
Urease (urea amidohydrolase, E.C. 3.5.1.5) is a nickel-dependent metalloenzyme that catalyzes the rapid hydrolysis of urea into ammonia and carbamate.[1] This seemingly simple reaction has profound implications in medicine and agriculture. In humans, the enzyme is a primary virulence factor for several pathogenic bacteria, most notably Helicobacter pylori.[2][3] By generating ammonia, H. pylori neutralizes the acidic environment of the stomach, allowing it to colonize the gastric mucosa.[4][5][6] This colonization is a direct cause of gastritis, peptic ulcers, and is strongly linked to the development of gastric adenocarcinoma.[3][7][8] Consequently, inhibiting urease activity is a validated therapeutic strategy to combat H. pylori infections, especially in the face of rising antibiotic resistance.[6][8]
The acetohydrazide scaffold has emerged as a promising framework for the design of potent urease inhibitors. These compounds, particularly their hydrazone derivatives, are believed to interact directly with the nickel ions in the enzyme's active site, disrupting its catalytic function.[1][9] This guide focuses specifically on analogs derived from 2-(4-Bromophenyl)acetohydrazide, providing detailed protocols for their synthesis and a robust, validated method for evaluating their urease inhibitory potential.
Part 1: Synthesis of 2-(4-Bromophenyl)acetohydrazide Analogs
The synthetic strategy involves a two-step process: first, the synthesis of the core intermediate, 2-(4-Bromophenyl)acetohydrazide, followed by its condensation with various aromatic or aliphatic aldehydes to yield the final hydrazone analogs.
Protocol 1: Synthesis of 2-(4-Bromophenyl)acetohydrazide Intermediate
This protocol is adapted from established methods for hydrazide synthesis.[10] The initial step involves the esterification of 2-(4-Bromophenyl)acetic acid, which is then reacted with hydrazine hydrate.
Rationale: The carboxylic acid is first converted to a more reactive ester (Fischer esterification) to facilitate nucleophilic acyl substitution by hydrazine. Hydrazine hydrate serves as the source of the nucleophilic -NHNH2 group that displaces the alkoxy group of the ester, forming the stable hydrazide.
Step-by-Step Methodology:
-
Esterification: In a round-bottom flask, dissolve 2-(4-Bromophenyl)acetic acid (1.0 eq) in an excess of absolute methanol (approx. 10-15 mL per gram of acid).
-
Add a catalytic amount of concentrated sulfuric acid (3-4 drops) to the solution.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, neutralize the reaction mixture carefully with a saturated solution of sodium bicarbonate.
-
Extract the resulting methyl 2-(4-bromophenyl)acetate with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester.
-
Hydrazinolysis: Dissolve the crude ester in absolute methanol.
-
Add hydrazine hydrate (80% solution, 5-10 eq) to the ester solution.
-
Reflux the mixture for 8-12 hours until TLC analysis indicates the complete consumption of the ester.[10]
-
Cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product.
-
Filter the resulting solid, wash with cold methanol, and dry in vacuo to yield the pure 2-(4-Bromophenyl)acetohydrazide intermediate.
Protocol 2: General Synthesis of Hydrazone Analogs (Schiff Base Formation)
This protocol describes the condensation reaction between the synthesized hydrazide and an appropriate aldehyde.
Rationale: The nucleophilic primary amine of the hydrazide attacks the electrophilic carbonyl carbon of the aldehyde, followed by dehydration, to form a stable C=N double bond, characteristic of a hydrazone (a type of Schiff base).
Step-by-Step Methodology:
-
Dissolve 2-(4-Bromophenyl)acetohydrazide (1.0 eq) in methanol or ethanol.
-
Add the desired substituted aldehyde (1.0-1.1 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to acidify the medium, which protonates the carbonyl oxygen and activates the aldehyde.
-
Stir the reaction mixture at room temperature or under gentle reflux for 2-4 hours.[11] Monitor the reaction by TLC.
-
Upon completion, cool the mixture in an ice bath to induce precipitation of the hydrazone product.
-
Collect the solid product by filtration, wash with a small volume of cold solvent (e.g., methanol), and recrystallize from a suitable solvent system (e.g., ethanol, methanol, or ethyl acetate/hexane) to obtain the purified analog.
Caption: Synthetic pathway for 2-(4-Bromophenyl)acetohydrazide analogs.
Part 2: In Vitro Urease Inhibition Assay
The evaluation of inhibitory activity is performed using a well-established and reliable colorimetric method based on the Berthelot (or indophenol) reaction.[12] This assay quantifies the amount of ammonia produced by the enzymatic action of urease on urea.
Principle of the Assay
The protocol involves two key stages. First, the urease enzyme catalyzes the hydrolysis of urea to produce ammonia. Second, the generated ammonia is quantified. In an alkaline medium, ammonia reacts with phenol and hypochlorite, catalyzed by sodium nitroprusside, to form a stable blue-green indophenol dye. The intensity of this color, measured spectrophotometrically at ~625 nm, is directly proportional to the ammonia concentration and, therefore, to the urease activity.[4][12] A reduction in color intensity in the presence of a test compound indicates inhibition of the enzyme.
Protocol 3: Spectrophotometric Urease Inhibition Assay
Required Materials & Reagents:
-
Jack Bean Urease (e.g., Sigma-Aldrich Type III)
-
Urea
-
Phosphate Buffer (100 mM, pH 7.4)
-
Test Compounds (Analogs) and Standard Inhibitor (e.g., Thiourea or Acetohydroxamic acid)
-
Dimethyl Sulfoxide (DMSO) for dissolving compounds
-
Berthelot Reagent A: 0.5 g phenol and 2.5 mg sodium nitroprusside in 50 mL distilled water.[4]
-
Berthelot Reagent B: 250 mg sodium hydroxide and 820 µL sodium hypochlorite (5%) in 50 mL distilled water.[4]
-
96-well microplate and microplate reader
Step-by-Step Methodology:
-
Preparation of Solutions:
-
Enzyme Solution: Prepare a stock solution of Jack Bean Urease in 100 mM phosphate buffer (pH 7.4). A typical concentration is 1 mg/mL.[13] Perform serial dilutions to determine the optimal enzyme concentration that yields a linear reaction rate for at least 15-20 minutes.
-
Substrate Solution: Prepare a stock solution of urea in phosphate buffer.
-
Test Compound Solutions: Dissolve the synthesized analogs and the standard inhibitor in DMSO to create high-concentration stock solutions (e.g., 10-20 mM). Prepare serial dilutions in DMSO.[14]
-
-
Assay Procedure (96-well plate):
-
In designated wells of a 96-well plate, add 10 µL of the test compound solution (or DMSO for the 100% activity control).
-
Add 85 µL of urea solution (substrate).
-
Prepare a "blank" well containing buffer and DMSO instead of the enzyme.
-
To initiate the enzymatic reaction, add 15 µL of the urease enzyme solution to all wells except the blank.[4]
-
Mix gently and incubate the plate at 37°C for 30 minutes.[15]
-
-
Color Development and Measurement:
-
Stop the enzymatic reaction and begin color development by adding 50 µL of Berthelot Reagent A to each well.
-
Immediately add 50 µL of Berthelot Reagent B to each well.
-
Incubate the plate at 37°C for another 30 minutes to allow for stable color formation.[4]
-
Measure the absorbance (OD) of each well at 625 nm using a microplate reader.[13]
-
-
Data Analysis:
-
Calculate the percentage of urease inhibition for each compound concentration using the following formula: % Inhibition = [1 - (ODtest / ODcontrol)] x 100 [12]
-
Where ODtest is the absorbance of the well with the test compound and ODcontrol is the absorbance of the well with DMSO (no inhibitor).
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and performing a non-linear regression analysis.
-
Caption: Proposed chelation of active site Ni²⁺ ions by a hydrazone inhibitor.
Structure-Activity Relationship (SAR) Analysis
The inhibitory potency of the 2-(4-Bromophenyl)acetohydrazide analogs is highly dependent on the nature and position of substituents on the variable aromatic ring (derived from the aldehyde). By synthesizing and testing a library of compounds, key SAR trends can be established.
-
Electronic Effects: The presence of electron-withdrawing groups (e.g., -NO2, -Cl, -Br) or electron-donating groups (e.g., -OH, -OCH3, -CH3) on the phenyl ring can significantly modulate the electronic properties of the hydrazone moiety, influencing its binding affinity for the nickel center.
-
Steric Effects: Bulky substituents, particularly at the ortho position, may cause steric hindrance, preventing the inhibitor from fitting optimally into the active site pocket. [9]* Hydrogen Bonding: Substituents capable of forming hydrogen bonds (e.g., -OH, -NH2) can form additional interactions with amino acid residues in the active site, enhancing binding affinity and inhibitory activity.
Data Summary: Illustrative IC50 Values
The following table presents hypothetical but representative IC50 data for a series of analogs, illustrating potential SAR trends. Actual values must be determined experimentally. The data pattern is informed by published results for similar hydrazone-based urease inhibitors. [11][16]
| Compound ID | R-Group (Substitution on Aldehyde Phenyl Ring) | IC50 (µM) | Notes |
|---|---|---|---|
| Std. | Thiourea | ~22.0 | Standard Inhibitor |
| A-1 | H (Unsubstituted) | 15.5 | Baseline activity |
| A-2 | 4-NO2 | 8.4 | Strong electron-withdrawing group enhances activity. [11] |
| A-3 | 4-OH | 12.1 | Potential for H-bonding improves activity. |
| A-4 | 4-OCH3 | 18.2 | Electron-donating group shows moderate activity. |
| A-5 | 2-Br | 20.2 | Ortho substitution may introduce steric hindrance. [11] |
| A-6 | 3,4-di(OH) | 9.8 | Multiple H-bond donors significantly increase potency. |
Conclusion and Future Directions
The 2-(4-Bromophenyl)acetohydrazide scaffold represents a versatile and promising platform for the development of novel urease inhibitors. The synthetic protocols provided are straightforward and adaptable for creating diverse chemical libraries. The detailed in vitro assay protocol offers a reliable and high-throughput method for screening these compounds and establishing clear structure-activity relationships.
Analogs that demonstrate potent inhibitory activity (low micromolar or nanomolar IC50 values) should be advanced to further studies. These include enzyme kinetic analyses to determine the mode of inhibition (e.g., competitive, non-competitive, mixed),[16][17] molecular docking to rationalize SAR data, and subsequent in vivo studies in relevant animal models to assess therapeutic efficacy and safety profiles. [12]The ultimate goal is the development of new therapeutic agents to effectively manage infections caused by urease-producing pathogens.
References
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Carlini, C. R., & Ligabue-Braun, R. (2016). Ureases as Multifunctional Proteins. In Recent Advances in Crystallography. IntechOpen. ([Link])
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Dolatabadi, R., et al. (2018). Urease Inhibitory Activities of some Commonly Consumed Herbal Medicines. Research Journal of Pharmacognosy, 5(2), 53-58. ([Link])
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Sheng, L., et al. (2015). Synthesis, Crystal Structures and Urease Inhibition of N'-(2-Bromobenzylidene)-2-(4-nitrophenoxy)acetohydrazide and N'-(4-Nitrobenzylidene). Acta Chimica Slovenica, 62(4), 940-946. ([Link])
-
Zaborska, W., et al. (2004). Recent advances in design of new urease inhibitors: A review. Journal of Enzyme Inhibition and Medicinal Chemistry, 19(3), 223-233. ([Link])
-
Imran, M., et al. (2021). Preparation, urease inhibition mechanisms, and anti-Helicobacter pylori activities of hesperetin-7-rhamnoglucoside. Journal of Food Biochemistry, 45(12), e13998. ([Link])
-
Ahmad, S., et al. (2012). 2-(4-Bromophenyl)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2489. ([Link])
-
Burne, R. A., & Chen, Y. Y. (2000). Bacterial ureases in infectious diseases. Microbes and Infection, 2(5), 533-542. ([Link])
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Taha, M., et al. (2018). Discovering phenoxy acetohydrazide derivatives as urease inhibitors and molecular docking studies. Journal of Biomolecular Structure and Dynamics, 36(12), 3265-3275. ([Link])
-
Liu, Z., et al. (2023). An overview on the synthetic urease inhibitors with structure-activity relationship and molecular docking. European Journal of Medicinal Chemistry, 258, 115598. ([Link])
-
Modolo, L. V., et al. (2015). A review on the development of urease inhibitors as antimicrobial agents against pathogenic bacteria. Journal of Advanced Research, 6(4), 537-550. ([Link])
-
Li, Y., et al. (2023). New Directions in Helicobacter pylori Urease Inhibitors: Focusing on Nickel Ions Transfer and Auxiliary Protein Interactions During Urease Maturation. ACS Infectious Diseases, 9(7), 1335-1349. ([Link])
-
Yuan, Y., et al. (2020). An overview: metal-based inhibitors of urease. Journal of Inorganic Biochemistry, 207, 111059. ([Link])
-
Windle, H. J., et al. (2019). The effect of three urease inhibitors on H. pylori viability, urease activity and urease gene expression. Helicobacter, 24(5), e12638. ([Link])
-
Parks, J. M., et al. (2010). Molecular Dynamics Study of Helicobacter pylori Urease. Journal of Chemical Theory and Computation, 6(9), 2836-2847. ([Link])
-
El-Sayed, N. N. E., et al. (2023). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega, 8(22), 19577-19593. ([Link])
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Shapiro, A. (2017). Can anyone provide me the protocol of finding Urease inhibition assay of natural source? ResearchGate. ([Link])
-
Mobley, H. L. T. (2001). Urease. In Helicobacter pylori: Physiology and Genetics. National Center for Biotechnology Information (US). ([Link])
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Olivera-Severo, D., et al. (2017). A New Role for Helicobacter pylori Urease: Contributions to Angiogenesis. Frontiers in Microbiology, 8, 1884. ([Link])
-
El-Sayed, N. N. E., et al. (2023). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ResearchGate. ([Link])
-
Amtul, Z., et al. (2004). Chemistry and Mechanism of Urease Inhibition. In Bioactive Natural Products (Part J). Elsevier. ([Link])
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PhytoChem & BioPharm. (2021). Screening and Identification of Herbal Urease Inhibitors Using Surface Plasmon Resonance Biosensor. Research Journal of Pharmacognosy, 8(2), 1-8. ([Link])
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Marasini, B. P., et al. (2012). Anti-Helicobacter pylori and Urease Inhibition Activities of Some Traditional Medicinal Plants. Research Journal of Medicinal Plant, 6(2), 165-174. ([Link])
-
Noreen, M., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Frontiers in Chemistry, 12, 1357591. ([Link])
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Troubleshooting & Optimization
Optimizing the reaction conditions for the synthesis of 2-(4-Bromophenyl)acetohydrazide
Welcome to the technical support center for the synthesis of 2-(4-Bromophenyl)acetohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven insights to help you navigate the challenges of this synthesis.
Introduction: The Synthetic Pathway
The synthesis of 2-(4-Bromophenyl)acetohydrazide is a robust and common two-step process. The first step is a Fischer esterification of 2-(4-Bromophenyl)acetic acid, typically yielding a methyl or ethyl ester. The second, crucial step is the hydrazinolysis of the ester intermediate, where the alkoxy group is displaced by hydrazine to form the final hydrazide product.[1][2] This reaction is a classic example of nucleophilic acyl substitution.[3][4]
While straightforward in principle, optimizing yield and purity requires careful control over reaction conditions. This guide will address the most common issues encountered during this procedure.
Caption: General workflow for the synthesis of 2-(4-Bromophenyl)acetohydrazide.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Question 1: My overall yield is very low or I've isolated no product. What went wrong?
Low yield is the most common issue and can stem from problems in either the esterification or the hydrazinolysis step. Let's break down the potential causes.
Possible Cause A: Incomplete Esterification
The Fischer esterification is an equilibrium-controlled reaction.[5] If the equilibrium is not sufficiently shifted towards the product, you will carry forward unreacted carboxylic acid, which will not react with hydrazine hydrate and will be lost during workup, drastically reducing your yield.
Solutions:
-
Use Excess Alcohol: The alcohol (methanol or ethanol) serves as both the solvent and a reactant. Using it in large excess drives the equilibrium forward. A typical procedure involves refluxing the carboxylic acid in 25 mL of methanol for about 4.4 g of acid.[2]
-
Ensure Adequate Catalysis: A catalytic amount of a strong acid, like concentrated sulfuric acid, is essential to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol.[6]
-
Increase Reaction Time: Ensure the reaction is refluxed for a sufficient duration. Progress can be monitored using Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid spot.[7]
Possible Cause B: Inefficient Hydrazinolysis
This is a critical step where incomplete conversion of the ester is a frequent problem.
Solutions:
-
Molar Ratio of Hydrazine Hydrate: Hydrazine is the nucleophile in this reaction. A significant excess is typically required to ensure the reaction goes to completion. Ratios of 4-5 equivalents of hydrazine hydrate relative to the ester are common.
-
Reaction Temperature and Time: The reaction is almost always performed at reflux in a suitable solvent like methanol or ethanol to provide the necessary activation energy.[1][2][3] Refluxing for several hours is standard. Monitor the disappearance of the ester spot by TLC to determine completion.[7]
-
Concentration of Hydrazine Hydrate: Commercially available hydrazine hydrate comes in various concentrations (e.g., 80%).[2] Ensure you are using a sufficiently concentrated source and adjusting the molar calculations accordingly.
Question 2: My final product is impure. I see multiple spots on my TLC plate. How do I identify and eliminate impurities?
Purity is critical, especially in drug development. The most likely impurities are unreacted starting materials.
Possible Cause A: Unreacted Methyl 2-(4-bromophenyl)acetate
If the hydrazinolysis step is incomplete, the starting ester will remain.
-
Identification: The ester is less polar than the hydrazide. On a normal-phase silica TLC plate, the ester spot will have a higher Rf value (travel further up the plate) than the product.
-
Solution: The primary solution is to optimize the hydrazinolysis reaction as described above (increase reaction time, temperature, or excess of hydrazine hydrate). For purification, a careful recrystallization is key. 2-(4-Bromophenyl)acetohydrazide is typically recrystallized from methanol, which should leave the more soluble ester impurity in the mother liquor.[1][2]
Possible Cause B: Unreacted 2-(4-Bromophenyl)acetic Acid
If the initial esterification was incomplete, the starting carboxylic acid will be carried through.
-
Identification: The carboxylic acid is highly polar and will have a very low Rf value on the TLC plate, often streaking. It can be removed from the organic intermediate with a basic wash (e.g., saturated sodium bicarbonate solution) after the esterification step, before proceeding to hydrazinolysis.
-
Solution: Ensure the esterification reaction goes to completion. If acid is still present in the crude hydrazide, it can be removed during workup by dissolving the crude product in an organic solvent (like ethyl acetate) and washing with a mild base. However, this can be complicated as the hydrazide itself has basic properties. The best approach is to ensure complete conversion in the first step.
Question 3: The reaction mixture for the hydrazinolysis turned into a thick, intractable solid. What should I do?
This typically happens because the product, 2-(4-Bromophenyl)acetohydrazide, is a solid with limited solubility in the reaction solvent at room temperature.
Solutions:
-
Increase Solvent Volume: Add more solvent (the same one used for the reaction, e.g., methanol or ethanol) to the flask to keep the product dissolved while the reaction is proceeding at reflux.
-
Mechanical Stirring: Ensure vigorous stirring to maintain a mobile slurry, which promotes efficient heat and mass transfer.
-
Workup: Once the reaction is complete (as determined by TLC), the mixture is typically cooled, often in an ice bath, to maximize the precipitation of the product, which is then collected by vacuum filtration.[7]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism for the hydrazinolysis of the ester?
The reaction is a nucleophilic acyl substitution. The nitrogen atom of hydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate. The intermediate then collapses, expelling the alkoxy group (e.g., methoxide) as a leaving group, which is subsequently protonated by the solvent to form the corresponding alcohol (e.g., methanol).
Caption: Mechanism of ester hydrazinolysis.
Q2: What are the critical safety precautions when using hydrazine hydrate?
Hydrazine hydrate is toxic, corrosive, and a suspected carcinogen. Always handle it with extreme caution.
-
Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood and wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: Avoid heating hydrazine hydrate to high temperatures in large quantities as it can be unstable.[8]
-
Quenching: Any excess hydrazine can be quenched carefully with an oxidizing agent like sodium hypochlorite (bleach), but this should be done with caution in a fume hood as the reaction can be exothermic.
Q3: Can I use a different starting material instead of 2-(4-Bromophenyl)acetic acid?
Yes, the general two-step procedure is applicable to a wide range of carboxylic acids to produce their corresponding hydrazides.[9] The esterification can be performed on the acid, followed by hydrazinolysis. Alternatively, if the corresponding acid chloride is available, it can be reacted directly with hydrazine, often providing a faster and more direct route, though acid chlorides can be more hazardous and moisture-sensitive.
Q4: How can I optimize the reaction conditions for the best results?
A systematic approach is best. The following table summarizes key parameters and suggested ranges for optimization.
| Parameter | Step 1: Esterification | Step 2: Hydrazinolysis | Rationale & Key Insight |
| Temperature | Reflux (e.g., Methanol bp: 65 °C) | Reflux (e.g., Methanol bp: 65 °C) | Provides necessary activation energy. Higher boiling point solvents can be used but risk side reactions. |
| Reaction Time | 2-6 hours (TLC monitoring) | 4-12 hours (TLC monitoring) | Reaction completion is crucial. Monitor by TLC to avoid unnecessary heating which can lead to side products.[10] |
| Solvent | Excess alcohol (Methanol/Ethanol) | Methanol or Ethanol | For esterification, excess alcohol drives equilibrium. For hydrazinolysis, these solvents effectively dissolve reactants. |
| Reagent Ratio | H₂SO₄ (Catalytic, ~2-5 mol%) | Hydrazine Hydrate (3-5 eq.) | Sufficient catalyst is needed for esterification. A large excess of hydrazine ensures complete conversion of the ester. |
Experimental Protocols
Protocol 1: Synthesis of Methyl 2-(4-bromophenyl)acetate (Esterification)
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-(4-Bromophenyl)acetic acid (e.g., 4.42 g, 0.022 mol).[2]
-
Add methanol (25 mL).[2]
-
While stirring, carefully add concentrated sulfuric acid (e.g., 0.2 mL) dropwise.
-
Heat the mixture to reflux and maintain for 3-4 hours. Monitor the reaction's progress by TLC (e.g., using 4:1 Hexane:Ethyl Acetate as eluent) until the starting acid spot disappears.
-
After completion, cool the mixture to room temperature.
-
(Optional Workup) Remove the methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to remove any unreacted acid and the catalyst, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester, which can often be used in the next step without further purification.
Protocol 2: Synthesis of 2-(4-Bromophenyl)acetohydrazide (Hydrazinolysis)
-
To the flask containing the crude methyl 2-(4-bromophenyl)acetate, add methanol (e.g., 30 mL).[2]
-
Add hydrazine hydrate (e.g., 80% solution, ~5-10 mL, ensuring a molar excess).[2]
-
Fit the flask with a reflux condenser and heat the mixture to reflux.
-
Maintain reflux for 6-8 hours. The product may begin to precipitate from the solution. Monitor the disappearance of the starting ester by TLC.
-
Once the reaction is complete, cool the flask first to room temperature and then in an ice bath for 30-60 minutes to maximize crystallization.
-
Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold methanol.
-
Purify the crude product by recrystallization from hot methanol to obtain colorless crystals.[1][2]
References
-
Ahmad, S., Jabbar, A., Hussain, M. T., & Tahir, M. N. (2012). 2-(4-Bromophenyl)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o2269. [Link]
-
Al-Ostoot, F. H., Al-Wahaibi, L. H., Metwally, A. A., & El-Sayed, N. N. E. (2023). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega. [Link]
-
Ahmad, S., et al. (2012). 2-(4-Bromophenyl)acetohydrazide. ResearchGate. [Link]
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Rageh, Z., et al. (2024). HOW CAN I COMBINE HYDRAZINE DERIVATIVE AND ESTER. ResearchGate. [Link]
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LibreTexts Chemistry. (2024). Mechanism of base-induced ester hydrolysis (saponification). [Link]
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Khan, I. (2019). Mechanism of ester hydrolysis. YouTube. [Link]
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The Organic Chemistry Tutor. (2016). Ester Hydrolysis Reaction Mechanism. YouTube. [Link]
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Britton, R. A., et al. (2018). Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. OSTI.GOV. [Link]
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Jursic, B. S., et al. (2014). Synthesis and antifungal activity of substituted salicylaldehyde hydrazones, hydrazides and sulfohydrazides. PubMed. [Link]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. osti.gov [osti.gov]
- 9. Synthesis and antifungal activity of substituted salicylaldehyde hydrazones, hydrazides and sulfohydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CN103408454B - A kind of preparation method of hydrazide kind compound - Google Patents [patents.google.com]
Technical Support Guide: Purification of 2-(4-Bromophenyl)acetohydrazide by Recrystallization
This guide provides in-depth troubleshooting and practical advice for the purification of crude 2-(4-Bromophenyl)acetohydrazide via recrystallization. Designed for researchers, chemists, and drug development professionals, this document moves beyond procedural steps to explain the underlying principles, ensuring a higher rate of success in achieving product purity.
Section 1: Troubleshooting Guide
This section addresses specific problems that may arise during the recrystallization process in a direct question-and-answer format.
Question: My crude product won't fully dissolve in the hot solvent, even after adding a large volume. What should I do?
Answer:
This issue typically points to one of two causes: the presence of an insoluble impurity or the selection of an inappropriate solvent.
-
Causality & Explanation: 2-(4-Bromophenyl)acetohydrazide is synthesized from its corresponding ester and hydrazine hydrate.[1] Potential insoluble impurities could include polymeric byproducts or inorganic salts. If the bulk of your compound dissolves but a small amount of solid remains, it is likely an impurity. Conversely, if the majority of the compound remains undissolved, the solvent is likely a poor choice for this particular solute at that temperature.
-
Recommended Action:
-
Assume Insoluble Impurities: If most of the product has dissolved, perform a hot filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper to remove the insoluble material. Immediately transfer the hot, clear filtrate to a clean flask for crystallization.
-
Re-evaluate the Solvent: If the compound shows poor solubility overall, the solvent is not suitable. Recover your crude product by removing the solvent under reduced pressure (e.g., rotary evaporation) and refer to the solvent selection guide in the FAQ section. For this specific compound, dry methanol has been shown to be an effective recrystallization solvent.[1][2]
-
Question: No crystals are forming, even after my solution has cooled to room temperature. Why?
Answer:
This is a classic case of either using too much solvent or the solution being supersaturated.
-
Causality & Explanation: For crystallization to occur, the solution must be saturated or supersaturated with the compound at a given temperature. If an excessive amount of solvent was used, the concentration of the dissolved compound may not reach the saturation point even at low temperatures.[3] Alternatively, a very pure compound in a very clean flask may resist nucleation and remain in a supersaturated state.
-
Recommended Action:
-
Induce Nucleation: Gently scratch the inside of the flask below the solvent line with a glass rod. The microscopic scratches on the glass provide nucleation sites for crystal growth.[4]
-
Add a Seed Crystal: If you have a small crystal of pure 2-(4-Bromophenyl)acetohydrazide, add it to the solution. This provides a template for further crystal formation.
-
Reduce Solvent Volume: Gently heat the solution to boil off a portion of the solvent.[3] Allow the more concentrated solution to cool again. Be careful not to evaporate too much solvent, which could cause the product to "crash out" too quickly.
-
Cool Further: Place the flask in an ice-water bath to further decrease the solubility of the compound. Combine this with occasional scratching for best results.
-
Question: My product "oiled out" instead of forming crystals. How can I fix this?
Answer:
"Oiling out" occurs when the solute is driven out of solution above its melting point, forming a liquid phase instead of a solid crystalline lattice.
-
Causality & Explanation: This is common when the compound is significantly impure, as impurities can depress the melting point of the solid. It can also occur if the boiling point of the solvent is higher than the melting point of the solute.[4] The reported melting point of 2-(4-Bromophenyl)acetohydrazide is approximately 165-166 °C (438-439 K), which is well above the boiling point of common solvents like methanol or ethanol, suggesting impurities are the most likely cause.[2]
-
Recommended Action:
-
Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent (10-15% more) to prevent premature saturation while the solution is still very hot.[4]
-
Slow Down Cooling: Allow the flask to cool very slowly. You can insulate it by wrapping it in glass wool or placing it in a warm water bath that is allowed to cool to room temperature. Slower cooling provides the molecules with the necessary time to orient themselves into a crystal lattice rather than aggregating as a disordered oil.[4]
-
Lower the Solution's Polarity: If using a single solvent, try adding a small amount of a miscible "anti-solvent" (one in which your compound is insoluble) while the solution is still warm to induce crystallization.
-
Question: The recrystallized product is still colored (e.g., yellow/brown). How can I obtain a colorless product?
Answer:
Color is typically caused by high-molecular-weight, polar impurities or degradation products. These can often be removed with activated charcoal.
-
Causality & Explanation: The synthesis of hydrazides can sometimes produce colored byproducts. These impurities often have a high affinity for activated carbon due to their polarity and structure.
-
Recommended Action:
-
Dissolve the crude, colored product in the minimum amount of hot recrystallization solvent.
-
Add a very small amount of activated charcoal (a spatula tip is usually sufficient; using too much will adsorb your product and reduce the yield).
-
Keep the solution hot and swirl it for a few minutes to allow the charcoal to adsorb the impurities.
-
Perform a hot filtration to remove the charcoal. The resulting filtrate should be colorless.
-
Allow the clear filtrate to cool and crystallize as usual. A patent for a related compound purification specifically mentions using activated carbon for decolorizing.[5]
-
Question: The melting point of my purified product is broad or lower than the literature value (~165 °C). What does this indicate?
Answer:
This is a definitive sign that the product is still impure.
-
Causality & Explanation: The melting point is a crucial physical property for assessing purity. Impurities disrupt the crystal lattice of a solid, which requires less energy to break down, resulting in a lower and broader melting point range. The presence of residual solvent can also cause this effect.
-
Recommended Action:
-
Second Recrystallization: Perform another recrystallization on the obtained product. Purity often increases with successive recrystallizations, although some product loss is inevitable with each cycle.
-
Check for Residual Solvent: Ensure the crystals are thoroughly dried under vacuum. If the melting point seems to "sweat" before melting, it's a strong indication of trapped solvent.
-
Consider Alternative Purification: If repeated recrystallizations fail to improve the melting point, the impurity may have very similar solubility properties to your product. In this case, column chromatography may be necessary for effective separation.[6]
-
Section 2: Frequently Asked Questions (FAQs)
What is the best solvent for recrystallizing 2-(4-Bromophenyl)acetohydrazide?
Based on documented synthesis, dry methanol is the recommended solvent.[1][2] It effectively dissolves the compound when hot and allows for the formation of colorless, rod-like crystals upon cooling. Ethanol is also a common and effective solvent for purifying related hydrazide and hydrazone compounds and serves as an excellent alternative.[7]
How do I choose an alternative solvent or solvent system?
The ideal solvent should exhibit high solubility for the compound at its boiling point and low solubility at low temperatures (e.g., 0-4 °C).[8] To test this:
-
Place a small amount of your crude product (20-30 mg) in a test tube.
-
Add the potential solvent dropwise at room temperature. A good solvent will not dissolve the compound well.
-
Heat the mixture. A good solvent will dissolve the compound completely.
-
Cool the test tube. A good solvent will yield a large number of crystals. If a single solvent is not effective, a mixed solvent system (e.g., ethanol-water, dichloromethane-hexane) can be used.
What are the likely impurities in my crude 2-(4-Bromophenyl)acetohydrazide?
Common impurities can include:
-
Unreacted Starting Materials: 2-(4-Bromophenyl)acetic acid or its methyl ester.[6]
-
Excess Reagents: Hydrazine hydrate, which is typically used in excess during the synthesis.[1]
-
Side-Reaction Products: Diacylated hydrazine, where two molecules of the ester react with one molecule of hydrazine.[9]
-
Precursor Impurities: Impurities from the starting 4-bromophenylacetic acid, such as 2,4-dibromophenyl derivatives.[10]
Section 3: Protocols & Data
Table 1: Physicochemical Properties of 2-(4-Bromophenyl)acetohydrazide
| Property | Value | Source |
| Molecular Formula | C₈H₉BrN₂O | [2] |
| Molecular Weight | 229.07 g/mol | [2] |
| Melting Point | 165-166 °C (438-439 K) | [1][2] |
| Appearance | Colorless, rod-like crystals | [1][2] |
Table 2: Properties of Recommended Recrystallization Solvents
| Solvent | Boiling Point (°C) | Freezing Point (°C) | Notes |
| Methanol | 64.7 | -97.6 | Documented solvent of choice.[1][2] Use anhydrous for best results. |
| Ethanol (95%) | 78.4 | -114 | Excellent general-purpose solvent for hydrazides.[7] |
| Water | 100 | 0 | Can be used as an anti-solvent with methanol or ethanol. |
Experimental Protocol: Recrystallization of 2-(4-Bromophenyl)acetohydrazide
-
Dissolution: Place the crude 2-(4-Bromophenyl)acetohydrazide in an Erlenmeyer flask. Add a minimal amount of dry methanol and a boiling chip. Heat the mixture gently on a hot plate in a fume hood until it boils. Continue adding small portions of hot methanol until the solid just dissolves completely.
-
(Optional) Decolorization: If the solution is colored, remove it from the heat, add a spatula-tip of activated charcoal, and boil for 2-3 minutes.
-
(Optional) Hot Filtration: If charcoal was added or if insoluble impurities are present, perform a hot filtration through a pre-warmed funnel into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large, well-defined crystals.
-
Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 20-30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold methanol to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
-
Verification: Characterize the final product by taking a melting point. A sharp melting point at 165-166 °C indicates high purity.
Section 4: Visual Guides
Caption: Standard workflow for recrystallization.
Caption: Decision tree for common recrystallization problems.
References
-
Nekrasov, M. (2020). Comment on "How to purify hydrazone?". ResearchGate. Available at: [Link]
- CN103387515A - Preparation method of 4-bromophenylhydrazine hydrochloride. (2013). Google Patents.
-
Ahmad, S., Jabbar, A., Hussain, M. T., & Tahir, M. N. (2012). 2-(4-Bromophenyl)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o2269. Available at: [Link]
-
Munir, R. (2023). Comment on "How to remove impurity from hydrazide...". ResearchGate. Available at: [Link]
-
University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Available at: [Link]
-
Ahmad, S., Jabbar, A., Hussain, M. T., & Tahir, M. N. (2012). 2-(4-Bromophenyl)acetohydrazide. Acta Crystallographica Section E, E68(7), o2269. Available at: [Link]
-
Jayakumar, S. (2024). Comment on "Which solvent will dissolve hydrazones...". ResearchGate. Available at: [Link]
- US20110155950A1 - Process for the preparation of 4-bromophenyl derivatives. (2011). Google Patents.
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Available at: [Link]
-
Shikhaliyev, N. K., et al. (2022). Methyl (2Z)-(4-bromophenyl)[2-(3,5-dimethylphenyl)hydrazinylidene]acetate. Acta Crystallographica Section E, 78(Pt 1), 84-88. Available at: [Link]
-
Gümüş, F., et al. (2021). Design, Synthesis, Biological Evaluation and Molecular Docking Studies of New N-Heterocyclic Compounds as Aromatase Inhibitors. Molecules, 26(11), 3143. Available at: [Link]
- RU2596223C2 - Method of producing high-purity hydrazine. (2016). Google Patents.
-
IOSR Journal of Pharmacy and Biological Sciences. (2017). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC.... Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Characterization of Impurities in the Production Process of Lopinavir. Available at: [Link]
Sources
- 1. 2-(4-Bromophenyl)acetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 5. CN103387515A - Preparation method of 4-bromophenylhydrazine hydrochloride - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Characterization of Impurities in the Production Process of Lopinavir - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US20110155950A1 - Process for the preparation of 4-bromophenyl derivatives - Google Patents [patents.google.com]
Technical Support Center: Stability Optimization for 2-(4-Bromophenyl)acetohydrazide
Status: Operational Agent: Senior Application Scientist Ticket ID: STAB-HYD-4BR-001[1]
Executive Summary
Welcome to the technical support hub for 2-(4-Bromophenyl)acetohydrazide . This guide addresses the inherent instability of the hydrazide moiety (-CONHNH
The Critical Insight: The primary failure mode for this compound in solution is not hydrolysis , but oxidative degradation catalyzed by trace metals and basic pH, followed by condensation reactions with carbonyl impurities (e.g., acetone).
Module 1: Core Stability Parameters (The "Why" & "How")
Q1: Which solvent system provides maximum stability?
Recommendation: Anhydrous Methanol (MeOH) or Ethanol (EtOH).
-
Why: Crystalline studies confirm the compound is stable in methanol, often used for recrystallization [1].
-
The DMSO Trap: While DMSO offers excellent solubility, it is hygroscopic and can act as a mild oxidant (similar to Swern oxidation intermediates) over long storage periods, potentially converting the hydrazide to an azo species or carboxylic acid.
-
The Fatal Error: NEVER use Acetone. Hydrazides react rapidly with ketones to form hydrazones (Schiff bases), irreversibly destroying your compound.
Q2: What is the optimal pH for aqueous buffers?
Target: pH 4.5 – 6.0.
-
Mechanism:
-
pH > 7 (Basic): Accelerates oxidation .[1] The deprotonated hydrazide is highly electron-rich and susceptible to radical attack by dissolved oxygen [2].[1]
-
pH < 3 (Strongly Acidic): Accelerates hydrolysis .[1] The amide bond cleaves, yielding 2-(4-bromophenyl)acetic acid and hydrazine salts.
-
The "Goldilocks" Zone: At slightly acidic pH (4.5–6.0), the terminal amine is partially protonated, reducing its nucleophilicity and resistance to oxidation without triggering rapid acid hydrolysis [3].
-
Q3: Why does my solution turn pink or yellow over time?
Diagnosis: Oxidative degradation (Diazenyl formation).
-
Cause: The colorless hydrazide oxidizes to a diazene (diimide) intermediate (
) or couples to form azo-dimers, which are highly conjugated and colored (yellow/pink/red). -
Trigger: This is often catalyzed by trace transition metals (Cu²⁺, Fe³⁺) present in lower-grade solvents or buffers [4].[1]
Module 2: Visualizing Degradation
Understanding the enemy is the first step to defeating it. The diagram below maps the two main degradation pathways you must prevent.
Figure 1: Degradation pathways.[1][2] The oxidative pathway (top) is the most common cause of "colored" impurities, while hydrolysis (bottom) occurs in extreme pH.
Module 3: Standard Operating Protocols (SOPs)
Protocol A: Preparation of a Stabilized Stock Solution (10 mM)
Use this protocol for long-term storage (-20°C).
Reagents:
-
Anhydrous Methanol (HPLC Grade)
-
EDTA (Disodium salt) – Critical Additive
Step-by-Step:
-
Glassware Prep: Rinse all glassware with dilute acid (0.1 M HCl) followed by deionized water to remove trace metal ions.[1]
-
Solvent Degassing: Sparge the Methanol with Nitrogen or Argon gas for 15 minutes to remove dissolved oxygen.[1]
-
Chelator Addition: Add EDTA to the methanol to a final concentration of 0.1 mM. Note: EDTA is sparingly soluble in pure MeOH; you may need to prepare a concentrated EDTA stock in water and add a microliter volume (keep water <1%).
-
Dissolution: Dissolve the hydrazide in the treated solvent.
-
Aliquot & Store: Aliquot into amber glass vials (protects from UV debromination). Purge the headspace with Nitrogen before capping.[1][4] Store at -20°C.
Protocol B: Troubleshooting Decision Tree
Use this logic flow when an experiment fails.
Figure 2: Diagnostic logic for identifying the root cause of compound failure.
Module 4: Stability Data Summary
| Parameter | Stable Condition (Safe) | Unstable Condition (Risk) | Mechanism of Failure |
| Solvent | Methanol, Ethanol, Acetonitrile | Acetone, MEK, Aldehydes | Schiff Base Condensation |
| pH | 4.5 – 6.0 | > 8.0 or < 2.0 | Oxidation (High pH) / Hydrolysis (Low pH) |
| Atmosphere | Nitrogen / Argon | Ambient Air | Auto-oxidation to diazenes |
| Additives | EDTA (0.1 mM), Ascorbic Acid | Copper/Iron Salts | Metal-catalyzed radical generation |
| Light | Dark / Amber Vials | Direct UV / Sunlight | Photolytic debromination or radical initiation |
References
-
Ahmad, S., Jabbar, A., Hussain, M. T., & Tahir, M. N. (2012).[3] 2-(4-Bromophenyl)acetohydrazide .[1][3] Acta Crystallographica Section E: Structure Reports Online, 68(7), o2269. Link
-
Gudmundsdottir, A. V., Paul, C. E., & Nitz, M. (2009).[5] Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution . Carbohydrate Research, 344(3), 278–284.[5] Link
-
BenchChem Technical Support.[1] (2025).[1][4][6][7] Storage and Stability of Phenylacetohydrazide Derivatives . BenchChem Knowledge Base.[1] Link
-
Moliner, A. M., & Street, J. J. (1989).[1] Decomposition of Hydrazine in Aqueous Solutions . Journal of Environmental Quality.[1] Link
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling brominated organic compounds.
Sources
- 1. 2-(4-Bromophenyl)acetamide | C8H8BrNO | CID 256951 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Impurity Profiling for 2-(4-Bromophenyl)acetohydrazide
Welcome to the Advanced Application Support Center. Subject: 2-(4-Bromophenyl)acetohydrazide (CAS: 622-88-8 / Analogous) Ticket Context: Impurity identification, HPLC troubleshooting, and structural validation.
Executive Summary
2-(4-Bromophenyl)acetohydrazide is a critical pharmacophore intermediate, often used to synthesize heterocycles like oxadiazoles and triazoles. Its purity is paramount because hydrazide impurities (specifically hydrazine) are potentially genotoxic, and symmetric by-products (bis-hydrazides) can mimic the active pharmaceutical ingredient (API) in downstream reactions.
This guide addresses the three most common technical tickets received regarding this compound:
-
Chromatographic Anomalies: Unidentified late-eluting peaks (The "Dimer" Issue).
-
Mass Spectrometry Interpretation: Confusion regarding bromine isotopic patterns.
-
Trace Analysis: Detection of residual Hydrazine (Genotoxic Impurity).
Module 1: Chromatographic Anomalies (HPLC/UPLC)
Q: I see a persistent, non-polar impurity eluting significantly later than my main peak. It does not disappear with recrystallization. What is it?
A: This is likely the symmetric bis-hydrazide impurity (The "Dimer").
The Mechanism: During the hydrazinolysis of the ester intermediate (e.g., Methyl 4-bromophenylacetate), the newly formed hydrazide is a nucleophile. If the stoichiometry of hydrazine is insufficient, the product attacks a remaining ester molecule, forming N,N'-bis[2-(4-bromophenyl)acetyl]hydrazine .
-
Why it happens: Low hydrazine equivalents or high reaction temperatures.
-
Why it elutes late: The bis-impurity contains two lipophilic bromophenyl rings and loses the polar terminal amine, significantly increasing its retention time on C18 columns.
Troubleshooting Protocol:
-
Check Stoichiometry: Ensure you used a large excess of hydrazine hydrate (typically 3–5 equivalents) during synthesis to favor the mono-hydrazide.
-
Gradient Adjustment: The bis-impurity is highly lipophilic. If your gradient stops at 60% organic, this peak may elute as a broad "ghost peak" in the next injection.
-
Action: Extend your gradient to 95% Acetonitrile (ACN) for 5 minutes at the end of the run to clear the column.
-
Data Table: Relative Retention Times (RRT) Based on a standard C18 Column, Water/ACN Gradient
| Compound | Structure Description | Approx. RRT | Polarity |
| Impurity A (Hydrazine) | Void Vol (0.1) | Highly Polar | |
| Impurity B (Acid) | 4-Bromophenylacetic acid | 0.85 - 0.95 | pH Dependent |
| Target Product | 2-(4-Bromophenyl)acetohydrazide | 1.00 | Polar |
| Impurity C (Ester) | Methyl/Ethyl 2-(4-bromophenyl)acetate | 1.5 - 1.8 | Non-Polar |
| Impurity D (Dimer) | Sym-Bis-hydrazide | 2.2 - 2.5 | Very Non-Polar |
Module 2: Mass Spectrometry Interpretation
Q: My MS spectrum shows a "split" molecular ion peak (
and
) of equal intensity. Is my sample contaminated?
A: No, this is the signature isotopic pattern of Bromine.
The Science:
Bromine exists naturally as two stable isotopes:
-
Target Mass (
): ~229.07 Da. -
Observed Spectra: You will see peaks at m/z 228/229 (
) and m/z 230/231 ( ) with nearly identical heights.
Fragmentation Guide (ESI+): If you are performing MS/MS for structural confirmation, look for these transitions:
-
Loss of Hydrazine (
):-
Precursor
Acylium ion ( ). -
Diagnostic: Loss of 31 Da.
-
-
Benzylic Cleavage:
-
Formation of the tropylium-like bromobenzyl cation (
). -
Diagnostic: Look for m/z ~169/171.
-
Module 3: Genotoxic Impurity Control (Hydrazine)
Q: Regulatory requires me to quantify residual Hydrazine. It doesn't show up on my UV detector. How do I measure it?
A: Hydrazine lacks a chromophore. You must use pre-column derivatization.
Hydrazine (
Recommended Protocol: Benzaldehyde Derivatization
-
Reagent: Benzaldehyde (excess).
-
Reaction: Hydrazine + 2 Benzaldehyde
Benzalazine (Yellow, highly UV active). -
Detection: The resulting Benzalazine absorbs strongly at 300–310 nm and is lipophilic enough to be retained on a C18 column.
Step-by-Step Workflow:
-
Dissolve sample in ACN/Water.
-
Add 100 µL Benzaldehyde solution.
-
Incubate at 25°C for 15 mins.
-
Inject into HPLC (Detection @ 305 nm).
-
Note: Ensure you run a blank with Benzaldehyde to subtract the reagent peak.
Visualizing the Impurity Landscape
The following diagram maps the formation of key impurities during synthesis and the analytical decision tree for identifying them.
Figure 1: Reaction pathway showing the origin of the symmetric 'Dimer' impurity and the analytical correlation for detection.
References
-
Synthesis & Impurity Formation
-
Hydrazine Analysis (Derivatization)
-
Subramanian, S. et al. (2022).[4] "New Method Development and Validation for Hydrazine... Using RP-HPLC." Rasayan Journal of Chemistry. Describes the validation of hydrazine detection using derivatization (salicylaldehyde/benzaldehyde analogs) to achieve ppm-level sensitivity.
-
-
Mass Spectrometry of Halogenated Compounds
- LibreTexts Chemistry. "Fragmentation Patterns in Mass Spectrometry." Authoritative guide on isotopic abundance ratios ( ) and fragmentation logic for alkyl halides and carbonyls.
-
Genotoxic Impurity Guidelines
-
ICH Harmonised Guideline.[4] "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1)."
-
Sources
Alternative purification methods for 2-(4-Bromophenyl)acetohydrazide
Welcome to the Chemical Technical Assistance Center (C-TAC). Ticket Subject: Purification Protocols for 2-(4-Bromophenyl)acetohydrazide Assigned Specialist: Senior Application Scientist, Separation Sciences Division[1]
Introduction: Beyond Standard Recrystallization
Standard literature suggests recrystallizing 2-(4-Bromophenyl)acetohydrazide from ethanol or methanol.[1] While effective for bulk purity, this often fails when facing specific impurities like stubborn hydrazine hydrate traces, unreacted esters, or symmetric dihydrazide by-products.[1]
This guide provides alternative, high-specificity purification workflows . These protocols are designed to be self-validating: if the chemistry works, the physical result (precipitate, phase separation) will be immediately visible.
Module 1: Diagnostic Triage
Before selecting a method, identify your primary contaminant.[1] Use this logic flow to determine the correct protocol.
Figure 1: Decision matrix for selecting the appropriate purification modality based on observed impurity characteristics.[1]
Module 2: Removing Hydrazine Hydrate (The "Sticky" Impurity)
The Problem: Hydrazine hydrate is used in excess to drive the reaction but is toxic, nucleophilic, and causes the product to "oil out" or decompose. Standard Fix: Vacuum drying (often ineffective due to strong hydrogen bonding).[1] Advanced Fix: Azeotropic Removal.[1]
Protocol A: The Xylene Azeotrope Method
Why this works: Hydrazine hydrate forms a heteroazeotrope with xylene (boiling point ~92°C).[1] This allows you to "carry" the hydrazine out of the solid matrix at temperatures below the product's melting point (~165°C).
-
Suspend your crude solid in Xylene (10 mL per gram of product).[1]
-
Heat to reflux (approx. 140°C bath temp) using a Dean-Stark trap or simple distillation setup.
-
Distill off approximately 50% of the solvent volume.[1][2] The hydrazine/water will co-distill with the xylene.
-
Cool the mixture to room temperature. The 2-(4-Bromophenyl)acetohydrazide is insoluble in xylene and will precipitate as a dense white solid.[1]
-
Filter and wash with cold hexanes to remove residual xylene.[1]
Validation: The resulting solid should be odorless.[1] A wet pH strip held above the solid should not turn blue (indicating absence of volatile base).[1]
Module 3: Removing Unreacted Ester (The "Starting Material")
The Problem: The starting material, Methyl/Ethyl 2-(4-bromophenyl)acetate, is lipophilic and lacks the hydrogen-bonding capability of the hydrazide. Standard Fix: Recrystallization (often fails because the ester co-crystallizes).[1] Advanced Fix: Trituration (Solvent Washing).[1]
Protocol B: Differential Solubility Trituration
Why this works: The ester is highly soluble in non-polar solvents (Hexane, Diethyl Ether) where the hydrazide is virtually insoluble.
-
Dry the crude solid thoroughly.[1]
-
Grind the solid into a fine powder (crucial for surface area exposure).[1]
-
Suspend in Diethyl Ether or a 1:1 mixture of Hexane/Ethyl Acetate (5 mL per gram).
-
Sonicate for 10 minutes at room temperature. Do not heat significantly.[1]
-
Filter under vacuum.
-
Wash the filter cake with pure Hexane.
Validation: Run a TLC (DCM:MeOH 95:5). The filtrate should contain the high-Rf spot (ester), while the filter cake remains pure product (lower Rf).
Module 4: The "Nuclear Option" (Acid-Base Extraction)
The Problem: You have a complex mixture of non-basic impurities (esters, tars) and need high purity without chromatography. Risk: Hydrazides can hydrolyze in strong acid/base.[1] Control: Use cold, dilute conditions.
Protocol C: Cold Acid-Base Swing
Why this works: The hydrazide nitrogen (
-
Dissolve crude product in 0.5 M HCl (cold, 0°C). Note: If the solution is cloudy, filter it. The cloudiness is likely unreacted ester or dimer.
-
Wash the aqueous acidic solution with Dichloromethane (DCM) (
).[1] -
Separate the aqueous layer and keep it on ice.[1]
-
Neutralize slowly by adding 10%
or 1 M NaOH dropwise until pH ~8-9. -
Precipitate: The free base hydrazide will crash out as a white solid.[1]
-
Filter immediately and wash with cold water.[1]
Warning: Do not leave the product in acid for >30 minutes, or hydrolysis to the carboxylic acid will occur.
Module 5: Summary of Physicochemical Properties
Use this data to calibrate your analytical methods.
| Property | Value / Characteristic | Notes |
| Formula | ||
| Molecular Weight | 229.08 g/mol | |
| Melting Point | 165–166 °C (438–439 K) | Distinctive sharp melt [1].[1] |
| Solubility (Good) | DMSO, DMF, MeOH (Hot), EtOH (Hot) | |
| Solubility (Poor) | Water, Hexane, Xylene, Ether | Basis for trituration methods. |
| TLC Mobile Phase | DCM:MeOH (95:5 or 90:[1]10) | Hydrazides streak on silica without MeOH.[1] |
| Key IR Stretch | ~3300-3430 cm⁻¹ (-NH), ~1660 cm⁻¹ (C=O) | Amide I band.[1] |
References
-
Ahmad, S., Jabbar, A., Hussain, M. T., & Tahir, M. N. (2012).[3] 2-(4-Bromophenyl)acetohydrazide.[1][3][4] Acta Crystallographica Section E: Structure Reports Online, 68(8), o2269.[1][3]
-
Organic Syntheses. (1944).[1] Hydrazine Hydrate Purification and Handling. Organic Syntheses, Coll.[1] Vol. 1, p.309.[1][5] (General reference for hydrazine azeotropes).
-
BenchChem. (2025).[1][6] Comparative Guide to Recrystallization Solvents for Hydrazones and Hydrazides. (General solubility data).
Sources
- 1. 2-(4-Bromophenyl)acetamide | C8H8BrNO | CID 256951 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. researchgate.net [researchgate.net]
- 4. 2-(4-Bromophenyl)acetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Preventing degradation of 2-(4-Bromophenyl)acetohydrazide during reactions
Welcome to the technical support resource for 2-(4-Bromophenyl)acetohydrazide. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile intermediate. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively. The hydrazide functional group, while incredibly useful, is susceptible to specific degradation pathways that can compromise yield and purity. This document addresses the most common challenges and provides field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low when using 2-(4-Bromophenyl)acetohydrazide. What are the likely causes?
Low yields are typically traced back to two primary degradation pathways: hydrolysis and oxidation. The hydrazide moiety is a powerful nucleophile but also a reducing agent, and the amide bond has hydrolytic lability, especially outside of a neutral pH range.[1][2][3] Elevated temperatures can also cause thermal decomposition.[4][5] A systematic approach is needed to identify the root cause.
Q2: I'm observing multiple unexpected spots on my TLC plate. What are these byproducts?
The most common byproducts arise from the degradation of your starting material.
-
Hydrolysis Product: You may be seeing 2-(4-Bromophenyl)acetic acid, formed from the cleavage of the C-N bond in the hydrazide. This is particularly common in acidic or basic aqueous conditions.[6][7]
-
Oxidation Products: If your reaction is exposed to air (oxygen) or other oxidants, the hydrazide can be oxidized. This can lead to the formation of diimide (N₂H₂), which can then either decompose or react with other species in the mixture.[8][9] In some cases, complex radical-mediated side reactions can occur.
-
Self-Condensation or Side Reactions: Depending on your specific reaction, the hydrazide could participate in undesired side reactions with your reagents or itself.
Q3: At what pH is 2-(4-Bromophenyl)acetohydrazide most stable?
Hydrazide and hydrazone-based conjugates are generally most stable as the pH approaches neutrality (pH 7.0).[2][10] Both strongly acidic and strongly basic conditions can catalyze hydrolysis. For reactions requiring acidic or basic conditions, it is crucial to minimize reaction time and temperature. If possible, conduct the reaction at the lowest effective temperature and neutralize the mixture promptly during workup. Studies on similar glycoconjugates showed that stability increases as the pH approaches neutrality.[2]
Troubleshooting Guide: Degradation Pathways & Prevention
Understanding the mechanism of degradation is the first step toward prevention. Below, we detail the primary culprits and provide actionable protocols.
Issue 1: Hydrolytic Cleavage
The amide bond in the hydrazide is susceptible to nucleophilic attack by water, a process catalyzed by both acid and base.
Mechanism of Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to attack by water.[7] Under basic conditions, hydroxide acts as the nucleophile. The resulting tetrahedral intermediate then collapses, cleaving the C-N bond.
Preventative Measures & Protocols:
-
Strict pH Control:
-
Recommendation: Buffer your reaction medium if compatible with your chemistry. A phosphate or HEPES buffer system can maintain pH in the 6.5-7.5 range.
-
Protocol: If buffers are not an option, use a pH meter to monitor the reaction. Prepare dilute acid/base solutions (e.g., 0.1 M HCl, 0.1 M NaOH) for dropwise addition to maintain the target pH.
-
-
Minimize Water Content:
-
Recommendation: Use anhydrous solvents and dry glassware. If the reaction must be run in an aqueous environment, keep the concentration of the hydrazide as high as reasonably possible to favor the desired reaction over hydrolysis.
-
Protocol: Drying Solvents & Glassware
-
Dry all glassware in an oven at >120°C for at least 4 hours and cool under a stream of dry nitrogen or in a desiccator.
-
Use freshly opened anhydrous solvents or solvents dried over appropriate drying agents (e.g., molecular sieves).
-
-
-
Temperature Management:
-
Recommendation: Perform reactions at the lowest possible temperature that allows for a reasonable reaction rate. Every 10°C increase can double the rate of degradation.
-
Action: If a reaction is sluggish at room temperature, consider extending the reaction time before resorting to heating. If heating is necessary, conduct a time-course study to find the optimal balance between product formation and degradation.
-
Issue 2: Oxidative Degradation
Hydrazides are effective reducing agents and are readily oxidized by atmospheric oxygen and other oxidizing species.[1] This process can generate reactive diimide intermediates, leading to complex side products.[8][11]
Preventative Measures & Protocols:
-
Maintain an Inert Atmosphere:
-
Recommendation: This is the most critical step to prevent oxidation. All reactions involving the hydrazide should be performed under a blanket of inert gas like nitrogen (N₂) or argon (Ar).
-
Protocol: Setting Up an Inert Atmosphere Reaction
-
Assemble your dry glassware (e.g., a three-neck flask with a condenser, dropping funnel, and gas inlet).
-
Connect the gas inlet to a nitrogen or argon line equipped with a bubbler to monitor gas flow.
-
Flush the entire system with the inert gas for 5-10 minutes before adding reagents.
-
Maintain a slight positive pressure of the inert gas throughout the reaction.
-
Add reagents via syringe or a dropping funnel, ensuring the system remains closed to the atmosphere.
-
-
-
Degas Solvents:
-
Recommendation: Solvents can contain significant amounts of dissolved oxygen. Degassing is essential for sensitive reactions.
-
Protocol: Freeze-Pump-Thaw Degassing
-
Place the solvent in a robust flask with a stopcock.
-
Freeze the solvent using a liquid nitrogen bath.
-
Once fully frozen, apply a high vacuum for several minutes to remove gases from the headspace.
-
Close the stopcock and thaw the solvent. You will see bubbles of dissolved gas being released.
-
Repeat this cycle at least three times for maximum effect.
-
Finally, backfill the flask with nitrogen or argon.
-
-
-
Use of Antioxidants or Scavengers:
-
Recommendation: In cases where trace oxidants are unavoidable, a radical scavenger may be beneficial, provided it doesn't interfere with the primary reaction. This is an advanced technique and should be tested on a small scale. Some hydrazide derivatives themselves have been studied for their radical scavenging properties.[12]
-
Example: Small amounts of BHT (Butylated hydroxytoluene) can sometimes be used, but its compatibility must be verified.
-
Summary of Recommended Reaction Conditions
| Parameter | Recommended Condition | Rationale & Citation |
| pH | 6.5 - 7.5 | Minimizes both acid and base-catalyzed hydrolysis. Hydrazide conjugates are most stable near neutral pH.[2][10] |
| Temperature | 0°C to Room Temperature | Reduces the rate of thermal decomposition and hydrolysis.[4] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of the electron-rich hydrazide moiety by atmospheric oxygen.[1] |
| Solvents | Anhydrous, Degassed | Removes water to prevent hydrolysis and dissolved oxygen to prevent oxidation. |
| Additives | Buffers (if compatible) | Actively maintains a stable pH environment. |
Workflow for Troubleshooting Degradation
This flowchart provides a logical sequence for diagnosing and solving degradation issues with 2-(4-Bromophenyl)acetohydrazide.
References
- Guengerich, F. P. (1995). Influence of nutrients and other dietary materials on cytochrome P-450 enzymes. Am J Clin Nutr., 61(3 Suppl), 651S-658S.
-
Ahmad, S., Jabbar, A., Hussain, M. T., & Tahir, M. N. (2012). 2-(4-Bromophenyl)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o2269. Available from: [Link]
-
PubChem. (n.d.). 2-(4-Chlorophenyl)acetohydrazide. National Center for Biotechnology Information. Retrieved from: [Link]
-
PubChem. (n.d.). 2-(4-bromophenyl)pent-4-en-2-ol. National Center for Biotechnology Information. Retrieved from: [Link]
-
Ahmad, S., et al. (2012). 2-(4-Bromophenyl)acetohydrazide. ResearchGate. Available from: [Link]
- Serezhkina, L. B., et al. (2021). U(vi)
- Wang, Y., et al. (2023). Complete biodegradation of the oldest organic herbicide 2,4-Dichlorophenoxyacetic acid by engineering Escherichia coli. PubMed.
-
Wikipedia. (n.d.). Hydrazine. Retrieved from: [Link]
- Gurdal, E. E., et al. (2023).
- Ferreira, R. J., et al. (2021).
- Chen, Z., et al. (2009). Thermal Decomposition of Hydrazines from Reactive Dynamics Using the ReaxFF Reactive Force Field.
-
Wikipedia. (n.d.). Reductions with diimide. Retrieved from: [Link]
- Unal, E. B., & Aviyente, V. (2016). A DFT Approach to the Mechanistic Study of Hydrozone Hydrolysis.
- Vulesevic, B., et al. (2008).
- Reaction pathway for synthesis acetohydrazide derivative of CZT and its... (n.d.).
- Gudmundsdottir, A. V., Paul, C. E., & Nitz, M. (2009).
- Hofman, K., & Yajima, H. (1961). The Hydrazide as a Carboxylic-Protecting Group in Peptide Synthesis.
- Chen, Z., et al. (2009). Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field. PubMed.
- Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetyl
- Gudmundsdottir, A. V., Paul, C. E., & Nitz, M. (2009). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution.
- Development In The Scavenging Efficiency Of H2S Scavengers In Oil And Gas Industry. (n.d.).
- The reactivity of Acethydrazide. (2019). ChemicalBook.
- THERMAL DECOMPOSITION OF HYDRAZINE. (n.d.). NASA Technical Reports Server (NTRS).
- Preparation method of 4-bromophenylhydrazine hydrochloride. (n.d.).
- Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. PMC - NIH.
- PROTECTING GROUPs.pptx. (n.d.).
- Jampilek, J., et al. (2015). Synthesis and Free Radical Scavenging Activity of New Hydroxybenzylidene Hydrazines. MDPI.
- Cox, R. A., & Yates, K. (1984). Hydrolysis mechanisms for acylhydrazines in aqueous sulfuric acid, determined using the excess acidity method. Canadian Journal of Chemistry.
- Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Form
- Protective Groups. (n.d.). Organic Chemistry Portal.
- Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Raines Lab.
- Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt. (2024). ODU Digital Commons.
- Chen, G., et al. (2011). Hydrazine-sensitive Thiol Protecting Group for Peptide and Protein Chemistry. PubMed.
- Reduction and Oxidation :: Reductions with Hydrazine. (n.d.).
- Reduction Reactions. (n.d.). NPTEL Archive.
Sources
- 1. Hydrazine - Wikipedia [en.wikipedia.org]
- 2. Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ntrs.nasa.gov [ntrs.nasa.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. Reductions with diimide - Wikipedia [en.wikipedia.org]
- 9. Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. archive.nptel.ac.in [archive.nptel.ac.in]
- 12. mdpi.com [mdpi.com]
Optimizing the synthesis of hydrazones to avoid side reactions
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting & Optimizing Hydrazone Formation Ticket ID: HYD-OPT-2024
Welcome to the Technical Support Hub
I am Dr. Aris, your Senior Application Scientist. You are likely here because your hydrazone synthesis—nominally a simple condensation—is failing to meet yield or purity specifications. Whether you are observing symmetric azine byproducts, sluggish kinetics at neutral pH, or hydrolytic instability, these issues are mechanically solvable.
This guide treats your reaction not as a recipe, but as a system of competing equilibria. We will optimize the Stoichiometry (to kill side reactions), Kinetics (to drive formation), and Thermodynamics (to prevent hydrolysis).
Visual Troubleshooting Logic
Before proceeding to the protocols, use this decision tree to diagnose your specific failure mode.
Figure 1: Diagnostic logic flow for identifying the root cause of hydrazone synthesis failure.
Module 1: Stoichiometry & The "Azine" Problem
The Issue: You intended to make a hydrazone (
Q: How do I strictly prevent azine formation?
A: You must invert the standard order of addition. In a standard addition, you might add hydrazine to the carbonyl. This creates a condition where the carbonyl is in large excess relative to the nascent hydrazone, favoring the second attack.
The Correct Protocol (Reverse Addition):
-
Dissolve your hydrazine (or salt) in the reaction solvent.
-
Equilibrate to the desired temperature.
-
Add the carbonyl compound dropwise (slowly) to the hydrazine solution.
-
Stoichiometry: Ensure at least 1.1 to 1.5 equivalents of hydrazine relative to the carbonyl.
Technical Note: If your hydrazine is precious (e.g., a complex drug linker), use a large excess of the carbonyl instead, but this is rare. For simple hydrazine hydrate, always use excess hydrazine.
Module 2: Kinetic Optimization (Catalysis & pH)
The Issue: The reaction is sluggish, or you cannot lower the pH to the optimal range (e.g., working with proteins). The Cause: Hydrazone formation is pH-dependent with a bell-shaped rate profile.
-
Low pH (<3): The hydrazine is protonated (
) and loses nucleophilicity. -
High pH (>6): The carbonyl oxygen is not protonated/activated, making the electrophilic attack slow [1].
Q: What is the optimal pH window?
A: For uncatalyzed reactions, the "Goldilocks" zone is pH 4.5 – 5.0 . This balances the presence of free nucleophilic hydrazine with sufficient acid to activate the carbonyl.
Q: I must work at pH 7.4 (Physiological). How do I accelerate the reaction?
A: You require Nucleophilic Catalysis (The Aniline Effect). Simple acid catalysis fails at neutral pH. You must use an aniline derivative. The aniline reacts rapidly with the carbonyl to form a highly reactive Schiff base (imine) intermediate. The hydrazine then attacks this imine (transimination), which is much faster than attacking the ketone directly [2].
Catalyst Selection Table:
| Catalyst | Typical Conc.[1] | pH Range | Application | Relative Rate |
| None | N/A | 4.0 - 5.0 | Synthetic Org Chem | 1x |
| Aniline | 10 - 100 mM | 4.5 - 7.0 | General Bioconjugation | 10-40x |
| p-Methoxyaniline | 10 - 50 mM | 6.0 - 7.4 | Labile Proteins | 50-100x |
| Anthranilic Acid | 1 - 10 mM | 7.0 - 7.4 | High-Speed Labeling | >100x |
Data summarized from Dirksen et al. [2] and Crisalli et al. [3].
Mechanism of Aniline Catalysis:
Figure 2: The aniline catalyst acts as a nucleophilic shuttle, converting the sluggish carbonyl into a reactive imine intermediate.
Module 3: Thermodynamics & Stability
The Issue: Yields are low, or the product degrades back to starting material during column chromatography.
The Cause: Hydrazone formation is an equilibrium reaction:
Q: How do I lock the reaction in the forward direction?
A: Aggressive Water Removal.
Protocol A: Chemical Scavenging (Synthetic Scale) Use Triethyl Orthoformate (TEOF) as the solvent or co-solvent. TEOF reacts irreversibly with water to form ethanol and ethyl formate, chemically consuming the byproduct.
-
Usage: Run reaction in absolute EtOH/TEOF (4:1 ratio).
Protocol B: Physical Scavenging (General) Add activated 3Å or 4Å Molecular Sieves to the reaction vessel.
-
Warning: Do not use acidic scavengers (like silica gel) during the reaction if your hydrazine is acid-sensitive.
Q: My product hydrolyzes on the silica column. How do I purify it?
A: Deactivate the Silica. Silica gel is slightly acidic, which catalyzes hydrolysis.
-
Pre-treat the column: Flush with 1% Triethylamine (TEA) in hexane/DCM.
-
Eluent: Include 0.1% TEA in your mobile phase to maintain a basic microenvironment, suppressing the acid-catalyzed hydrolysis mechanism [4].
Module 4: Advanced Scenarios (Regioselectivity)
The Issue: Reaction with a
Q: How do I stop at the hydrazone and prevent pyrazole formation?
A: Steric and Electronic Control.
-
Temperature: Run at 0°C or -10°C . Cyclization usually has a higher activation energy than the initial condensation.
-
Substituents: If using a monosubstituted hydrazine (
), the more nucleophilic nitrogen (usually the ) attacks the less sterically hindered or more electrophilic carbonyl. -
Avoid Acid: Acid catalysis accelerates cyclization. Run under neutral or slightly basic conditions to isolate the open-chain hydrazone.
References
-
Jencks, W. P. (1959). Studies on the Mechanism of Oxime and Semicarbazone Formation. Journal of the American Chemical Society, 81(2), 475–481. Link
-
Dirksen, A., Dirksen, S., Hackeng, T. M., & Dawson, P. E. (2006).[3] Nucleophilic Catalysis of Hydrazone Formation and Transimination: Implications for Dynamic Covalent Chemistry. Journal of the American Chemical Society, 128(49), 15602–15603.[3] Link
-
Crisalli, P., & Kool, E. T. (2013). Water-Soluble Organocatalysts for Hydrazone and Oxime Formation. Journal of Organic Chemistry, 78(3), 1184–1189. Link
-
Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523–7526. Link
Sources
Recrystallization solvent for 2-(4-Bromophenyl)acetohydrazide
This guide serves as a specialized technical resource for the purification of 2-(4-Bromophenyl)acetohydrazide (CAS: 57676-50-3). It is designed to function as a self-contained troubleshooting system for laboratory personnel.
Ticket Subject: Optimization of Recrystallization Solvent for 2-(4-Bromophenyl)acetohydrazide Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The "Golden Standard" Solvent
For the isolation of high-purity 2-(4-Bromophenyl)acetohydrazide suitable for X-ray diffraction or biological assay, the authoritative literature standard is Dry Methanol (MeOH) .
While ethanol (EtOH) is a common generalist solvent for hydrazides, Methanol is specifically cited for yielding rod-like, colorless crystals with a sharp melting point (165–166 °C / 438–439 K).
Quick-Reference Solvent Solubility Table
| Solvent System | Role | Solubility Profile | Application Context |
| Methanol (Dry) | Primary | High solubility at boiling; low at RT.[1] | Recommended. Standard for high-purity crystallization. |
| Ethanol (Abs.) | Alternative | Moderate solubility. | Use if MeOH toxicity is a safety constraint. |
| EtOH : Water (9:1) | Co-solvent | High solubility hot; drastic drop cold. | Use for removing inorganic salts or highly polar impurities. |
| Diethyl Ether | Anti-solvent | Insoluble. | Used for trituration if the crude product oils out. |
Decision Logic: Selecting Your Protocol
Do not blindly follow a protocol. Use this logic tree to diagnose the state of your crude material and select the correct purification path.
Figure 1: Diagnostic workflow for selecting pre-treatment and purification steps based on the physical state of the crude hydrazide.
Standard Operating Procedure (SOP)
Protocol ID: SOP-HYD-04-Br Target Compound: 2-(4-Bromophenyl)acetohydrazide Safety Warning: Methanol is toxic and flammable. Perform all operations in a fume hood.
Phase 1: Dissolution
-
Place the crude solid in an Erlenmeyer flask.
-
Add Dry Methanol (approx. 10 mL per gram of solute). Note: The exact volume depends on the impurity profile; start with less.
-
Heat to reflux (approx. 65 °C) with magnetic stirring.
-
Critical Step: If the solid does not dissolve completely at reflux, add more MeOH in 1 mL increments. If insoluble particles remain (likely inorganic salts or polymer), perform a hot filtration .
Phase 2: Crystallization[2]
-
Remove the flask from the heat source.
-
Allow the solution to cool to room temperature undisturbed .
-
Why? Rapid cooling traps impurities inside the crystal lattice.
-
-
Once at room temperature, place the flask in an ice-water bath (0–4 °C) for 30 minutes to maximize yield.
Phase 3: Isolation
-
Filter the crystals using vacuum filtration (Buchner funnel).[2]
-
Wash the filter cake with cold Methanol (pre-chilled to -20 °C).
-
Volume: Use minimal wash solvent (2 x 2 mL) to prevent redissolving the product.[2]
-
-
Dry the crystals under vacuum or in a desiccator.
-
Validation: The melting point should be sharp at 165–166 °C [1].
Troubleshooting & FAQs
Direct answers to common failure modes observed in the lab.
Q1: My product "oiled out" (formed a separate liquid layer) instead of crystallizing. What happened? Diagnosis: This occurs when the saturation temperature exceeds the melting point of the solvated product, or if residual ester impurities are present acting as a solvent. Fix:
-
Reheat to dissolve the oil.
-
Add a seed crystal of the pure product (if available) or scratch the glass wall with a rod to induce nucleation.
-
Add a small amount of Ethanol (co-solvent) to increase the solubility range, or dilute slightly with more Methanol to lower the saturation temperature.
Q2: The crystals are colored (yellow/brown) even after recrystallization. Diagnosis: Trace oxidation products of hydrazine or unreacted bromophenylacetic ester. Fix: Perform a "Hot Charcoal Filtration."
-
Dissolve the impure crystals in boiling Methanol.
-
Add activated carbon (1-2% by weight). Caution: Remove heat before adding carbon to prevent boil-over.
-
Stir for 5 minutes.
-
Filter the hot solution through Celite to remove the carbon.
Q3: My yield is very low (<40%). Diagnosis: The compound is too soluble in Methanol at room temperature, or too much solvent was used. Fix:
-
Concentrate the mother liquor (filtrate) using a rotary evaporator to half its volume.
-
Cool this concentrated solution to obtain a "second crop" of crystals.
-
Alternatively, use a mixed solvent system: Dissolve in hot Methanol, then add Water dropwise until persistent cloudiness appears (the "cloud point"), then cool.
Mechanistic Insight: Why Methanol?
The choice of solvent is governed by the "Like Dissolves Like" principle, but with a nuance for crystallization:
-
The Hydrazide Moiety (-CONHNH2): This group is capable of both hydrogen bond donation and acceptance. Methanol (a polar protic solvent) interacts favorably with this group at high temperatures, breaking the intermolecular hydrogen bonds of the solid crystal lattice [1].
-
The Bromophenyl Ring: This lipophilic region limits solubility in water, making pure water a poor solvent.
-
The Balance: Methanol strikes the perfect balance—it is polar enough to dissolve the hydrazide at 65 °C, but the lipophilic bromine ring drives precipitation as the thermal energy decreases, forcing the molecules to stack into an ordered lattice (rod-like crystals) [1].
Figure 2: Solute-Solvent interaction map explaining the thermodynamic success of Methanol.
References
-
Ahmad, S., Jabbar, A., Hussain, M. T., & Tahir, M. N. (2012). 2-(4-Bromophenyl)acetohydrazide .[1][5][6][7] Acta Crystallographica Section E: Structure Reports Online, 68(7), o2269.
-
BenchChem. (n.d.). Impact of solvent choice on the yield and purity of 2-(2-Chlorophenyl)acetohydrazide . BenchChem Technical Guides.
-
University of Calgary. (n.d.). Recrystallization: Choice of Solvent . Department of Chemistry Lab Manual.
Sources
- 1. 4-Bromophenylacetic acid - Wikipedia [en.wikipedia.org]
- 2. ocw.mit.edu [ocw.mit.edu]
- 3. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 4. Lab Procedure: Recrystallization | Chemistry | ChemTalk [chemistrytalk.org]
- 5. research.amanote.com [research.amanote.com]
- 6. researchgate.net [researchgate.net]
- 7. 57676-50-3|2-(4-Bromophenyl)acetohydrazide|BLD Pharm [bldpharm.com]
How to remove unreacted starting material from 2-(4-Bromophenyl)acetohydrazide
Welcome to the technical support guide for the purification of 2-(4-Bromophenyl)acetohydrazide. This resource is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we address common challenges encountered during the removal of unreacted starting material, primarily methyl (4-bromophenyl)acetate, from the desired hydrazide product. Our guidance is rooted in established chemical principles and practical, field-tested methodologies to ensure you can achieve high purity in your synthesis.
Understanding the Challenge: Product vs. Starting Material
The synthesis of 2-(4-Bromophenyl)acetohydrazide typically involves the reaction of methyl (4-bromophenyl)acetate with hydrazine hydrate.[1][2] An incomplete reaction will result in a mixture of the desired hydrazide product and the unreacted ester starting material. Effective purification hinges on exploiting the differences in the physicochemical properties of these two compounds.
| Property | 2-(4-Bromophenyl)acetohydrazide (Product) | Methyl (4-bromophenyl)acetate (Starting Material) | Rationale for Separation |
| Structure | Contains a polar hydrazide group (-CONHNH₂) | Contains a less polar ester group (-COOCH₃) | The hydrazide group's ability to form strong hydrogen bonds significantly increases its polarity and melting point compared to the ester.[1][3] |
| Melting Point | 165-166 °C (438-439 K)[1][3] | 113-114 °C (as a solid), often a pale yellow oil at room temperature[4][5] | The substantial difference in melting points and physical states at room temperature is highly advantageous for purification by recrystallization. |
| Solubility | Soluble in polar solvents like methanol and ethanol, especially when heated.[1][3] Limited solubility in non-polar solvents. | Soluble in a range of organic solvents including chloroform, ethyl acetate, and likely methanol.[4][6] | Differential solubility forms the basis for purification by recrystallization and washing. The product is expected to be less soluble in moderately polar or non-polar solvents at room temperature compared to the oily starting material. |
| Polarity | High | Moderate | The significant polarity difference is ideal for separation using column chromatography. The more polar hydrazide will adhere more strongly to a polar stationary phase (like silica gel). |
Frequently Asked Questions (FAQs)
Q1: My NMR spectrum shows signals for both my desired hydrazide and the starting ester. What is the most straightforward purification method?
A1: For most lab-scale syntheses, recrystallization is the most direct and efficient method to remove the unreacted methyl (4-bromophenyl)acetate. The desired product, 2-(4-Bromophenyl)acetohydrazide, is a crystalline solid with a significantly higher melting point than the starting material, which is often an oil or a low-melting solid.[1][3][4][5] This difference in physical state and polarity is key. A solvent should be chosen in which the hydrazide is soluble at elevated temperatures but sparingly soluble at room temperature or below, while the ester impurity remains in solution. Methanol has been successfully used for this purpose.[1][3]
Q2: I performed a recrystallization, but my product is still not pure. What could be the issue?
A2: There are several potential reasons for an unsuccessful recrystallization:
-
Incorrect Solvent Choice: The solvent may be too good at dissolving your hydrazide, even at low temperatures, preventing efficient precipitation. Conversely, if the solvent is too poor, you may get premature crashing out of both product and impurity.
-
Insufficient Cooling: Ensure you are allowing the solution to cool slowly to room temperature and then chilling it further in an ice bath or refrigerator to maximize the recovery of the pure crystals.
-
Inadequate Washing: The crystals, once filtered, must be washed with a small amount of cold recrystallization solvent to remove any residual mother liquor containing the impurity.
-
High Impurity Load: If the reaction conversion was very low, the large amount of oily starting material can interfere with the crystallization process. In such cases, a preliminary purification step like column chromatography might be necessary.[7]
Q3: Can I use liquid-liquid extraction to remove the starting material?
A3: Liquid-liquid extraction is a viable, albeit potentially more complex, method.[8][9] The principle would be to exploit the weakly basic nature of the hydrazide group. By washing an organic solution of your crude product (e.g., in ethyl acetate or dichloromethane) with a dilute aqueous acid (like 1M HCl), the hydrazide can be protonated to form a water-soluble salt, which partitions into the aqueous layer. The less basic ester starting material will remain in the organic layer. The aqueous layer can then be collected, neutralized with a base (e.g., NaHCO₃ or NaOH) to precipitate the pure hydrazide, which is then filtered. This method requires careful control of pH and can sometimes lead to emulsions.
Q4: When is column chromatography the best choice for purification?
A4: Column chromatography is the preferred method in the following scenarios:
-
Multiple Impurities: If your reaction produced by-products in addition to the unreacted starting material.
-
Similar Solubility: When the product and starting material have very similar solubility profiles, making recrystallization ineffective.[7]
-
Trace Impurity Removal: For achieving very high purity (>99%), chromatography is often superior.
The significant difference in polarity between the polar hydrazide and the less polar ester makes for a straightforward separation on silica gel.[10][11] A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane, would be effective. The less polar ester will elute first, followed by the more polar hydrazide product.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Product appears oily or fails to crystallize after reaction. | High concentration of unreacted methyl (4-bromophenyl)acetate. | 1. Attempt to triturate the crude oil with a non-polar solvent like hexane or diethyl ether to induce crystallization of the hydrazide. 2. If trituration fails, proceed directly to column chromatography. |
| Low yield after recrystallization. | 1. The chosen solvent is too effective, and a significant amount of product remains in the mother liquor. 2. Too much solvent was used during the recrystallization process. 3. Premature crystallization during hot filtration. | 1. Concentrate the mother liquor and attempt a second recrystallization. 2. Use the minimum amount of hot solvent required to fully dissolve the crude product. 3. Ensure the filtration apparatus is pre-heated to prevent cooling and premature crystal formation. |
| TLC analysis after purification still shows a spot corresponding to the starting material. | 1. Incomplete separation during recrystallization. 2. Co-elution during column chromatography. | 1. Perform a second recrystallization, ensuring slow cooling and proper washing of the filtered crystals with cold solvent. 2. For column chromatography, use a shallower solvent gradient (e.g., switch from a 0-50% ethyl acetate/hexane gradient to a 10-40% gradient run over more column volumes) to improve resolution. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is the primary recommended method for removing unreacted methyl (4-bromophenyl)acetate.
Rationale: This procedure leverages the high crystallinity of 2-(4-Bromophenyl)acetohydrazide and its decreased solubility in a suitable solvent (methanol) at lower temperatures, while the oily or low-melting ester impurity remains dissolved in the solvent.[1][3]
Step-by-Step Methodology:
-
Dissolution: Place the crude reaction mixture in an Erlenmeyer flask. Add a minimal amount of methanol and heat the mixture gently (e.g., on a hot plate with stirring) until the solid completely dissolves. If the mixture is an oil, add methanol and heat.
-
Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. The formation of crystals should be observed.
-
Chilling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small portion of ice-cold methanol to rinse away any adhering mother liquor containing the soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent. The purity can be checked by melting point determination and TLC or NMR analysis.
Protocol 2: Purification by Flash Column Chromatography
This protocol is recommended for achieving high purity or when recrystallization is ineffective.
Rationale: This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase. The highly polar hydrazide interacts strongly with the polar silica gel and thus moves more slowly down the column than the less polar ester starting material.
Step-by-Step Methodology:
-
Column Packing: Prepare a flash chromatography column with silica gel using a suitable non-polar solvent system (e.g., 100% hexane or 5% ethyl acetate in hexane).
-
Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent (like dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry silica with the adsorbed sample is carefully added to the top of the packed column.
-
Elution: Begin eluting the column with a low-polarity mobile phase (e.g., 10-20% ethyl acetate in hexane). The unreacted, less polar methyl (4-bromophenyl)acetate will elute from the column first.
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 40-60% ethyl acetate in hexane). This will decrease the interaction of the polar hydrazide with the silica gel, allowing it to elute from the column.
-
Fraction Collection: Collect fractions throughout the elution process and monitor them by TLC to identify which fractions contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to yield the purified 2-(4-Bromophenyl)acetohydrazide.
Visualization of Purification Workflow
The following diagram illustrates the decision-making process for purifying 2-(4-Bromophenyl)acetohydrazide.
Caption: Decision workflow for purification.
References
-
LookChem. Methyl 4-bromophenylacetate. [Link]
-
Ahmad, S., Jabbar, A., Hussain, M. T., & Tahir, M. N. (2012). 2-(4-Bromophenyl)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o2269. [Link]
-
iChemical. Methyl 2-(4-bromophenyl)acetate, CAS No. 41841-16-1. [Link]
-
PubChem. 2-(4-bromophenyl)pent-4-en-2-ol. [Link]
-
Ahmad, S., et al. (2012). 2-(4-Bromophenyl)acetohydrazide. ResearchGate. [Link]
-
PubChem. 2-(4-Bromophenyl)acetamide. [Link]
-
PubChem. 2-(4-Chlorophenyl)acetohydrazide. [Link]
-
PubChem. 2-(4-bromophenoxy)-N'-(2,4-dinitrophenyl)acetohydrazide. [Link]
- Google Patents. Preparation method of 4-bromophenylhydrazine hydrochloride.
-
Al-Hourani, B. J., et al. (2022). Crystal structure of methyl (2Z)-2-(4-bromophenyl)-2-[2-(3,5-dimethylphenyl)hydrazinylidene]acetate, C17H17BrN2O2. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 11), 1133–1137. [Link]
-
ResearchGate. How to remove impurity from hydrazide. It's not going away even after washing with water and n hexane ?[Link]
-
Wikipedia. 4-Bromophenylacetic acid. [Link]
- Google Patents. Preparation process for 4- bromo phenyl hydrazine.
-
Gomes, P., et al. (2022). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules, 27(19), 6296. [Link]
-
Reddit. Hydrazine hydrate removal by column chromatography. [Link]
-
Bibliomed. SYNTHESIS AND REACTIONS OF 2-(4-BROMOPHENYL)-4H- 3,1-BENZOXAZINE-4-ONE. [Link]
-
YouTube. Chemistry Practical Techniques: Solvent Extraction. [Link]
-
Sato, K., et al. (2025). Removable dialkoxybenzyl linker for enhanced HPLC purification of peptide hydrazides. Organic & Biomolecular Chemistry. [Link]
-
Chemistry LibreTexts. 2.3: LIQUID-LIQUID EXTRACTION. [Link]
-
Ghorab, M. M., et al. (2022). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. Molecules, 27(15), 4992. [Link]
-
PubChem. Methyl 2-(4-bromophenyl)acetate. [Link]
-
YouTube. A Short Liquid-Liquid Extraction Demonstration. [Link]
-
Reddit. Need a purification method for a free hydrazone. [Link]
-
Synthesis of Acyl Hydrazides and Hydrazones from Activated Amides. [Link]
-
Columbia University. solid-liquid extraction. [Link]
-
Li, Y., et al. (2013). Photoinduced Cleavage of N–N Bonds of Aromatic Hydrazines and Hydrazides by Visible Light. Organic Letters, 15(19), 5060–5063. [Link]
- Google Patents.
-
Le Goff, G., & Ouazzani, J. (2014). Natural hydrazine-containing compounds: Biosynthesis, isolation, biological activities and synthesis. Bioorganic & Medicinal Chemistry, 22(23), 6496–6504. [Link]
Sources
- 1. 2-(4-Bromophenyl)acetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Bromophenylacetic acid - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. lookchem.com [lookchem.com]
- 5. Methyl 2-(4-bromophenyl)acetate, CAS No. 41841-16-1 - iChemical [ichemical.com]
- 6. Methyl 4-bromophenylacetate | 41841-16-1 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 11. Photoinduced Cleavage of N–N Bonds of Aromatic Hydrazines and Hydrazides by Visible Light - PMC [pmc.ncbi.nlm.nih.gov]
Improving the solubility of 2-(4-Bromophenyl)acetohydrazide for biological assays
Introduction: Beyond Simple Solubility
You are likely accessing this guide because you are observing precipitation ("crashing out") when diluting 2-(4-Bromophenyl)acetohydrazide (2-4-BPAH) from a DMSO stock into aqueous assay media. While this molecule is a valuable scaffold in medicinal chemistry—often used to synthesize heterocycles like pyrazoles or tested directly for antimicrobial activity—its physical properties present two distinct challenges:[1][2]
-
Thermodynamic Solubility: The lipophilic 4-bromophenyl moiety drives high crystal lattice energy and poor aqueous solubility.[3]
-
Chemical Instability (The "Hidden" Trap): The hydrazide group (
) is a potent nucleophile.[3] In standard cell culture media, it can react with carbonyl-containing supplements (like Pyruvate ) to form insoluble hydrazones.[3] What looks like precipitation may actually be a chemical reaction.
This guide provides a self-validating workflow to distinguish between these issues and optimize your formulation.
Part 1: The "Crash-Out" Troubleshooting Protocol
Before attempting advanced formulations, you must diagnose the root cause of the insolubility. Use this decision matrix to determine if you have a solubility limit issue or a chemical incompatibility.
Diagnostic Workflow
Figure 1: Diagnostic decision tree to distinguish between chemical instability (hydrazone formation) and thermodynamic precipitation.
Part 2: Critical FAQs & Solutions
Q1: Why does my compound precipitate immediately in DMEM but not in PBS?
The Expert Insight: This is likely not a simple solubility issue. Standard DMEM (Dulbecco's Modified Eagle Medium) often contains 1 mM Sodium Pyruvate .[3] Hydrazides react rapidly with ketones (pyruvate) and aldehydes (glucose, though slower) to form hydrazones (Schiff bases).[3] These reaction products are often more lipophilic and less soluble than the parent hydrazide, causing immediate precipitation.
The Fix:
-
Protocol: Perform dilutions in Pyruvate-Free media or simple buffers (PBS/HBSS) first to establish a baseline.[3]
-
Validation: Analyze the precipitate via LC-MS. If the mass shifts by +86 Da (pyruvate adduct), you have a chemical stability issue, not a solubility issue [1].
Q2: I need to reach 100 µM, but 1% DMSO isn't working. What is the next step?
The Expert Insight: The 4-bromophenyl group creates a rigid, planar structure with high lattice energy, making it difficult for water molecules to disrupt the crystal packing [2]. Simple cosolvents (ethanol, DMSO) often fail because the "water spike" drives the equilibrium back to the solid state immediately.
The Fix: Cyclodextrin Complexation
We recommend encapsulating the hydrophobic tail in 2-Hydroxypropyl-
Protocol: HP-
-CD Formulation
-
Prepare Vehicle: Dissolve 20% (w/v) HP-
-CD in water or PBS.[3] Filter sterilize (0.22 µm). -
Prepare Stock: Dissolve 2-(4-Bromophenyl)acetohydrazide in pure DMSO at 100x the final target concentration (e.g., 10 mM).
-
Complexation Step: Add the DMSO stock slowly (dropwise) to the vortexing Cyclodextrin solution.
Q3: Can I use surfactants like Tween 80?
The Expert Insight: Yes, but with caution. Non-ionic surfactants (Tween 80, Triton X-100) can improve solubility by forming micelles.[3] However, they often cause assay interference by disrupting cell membranes or creating bubbles in optical readers.[3]
Limit: Do not exceed 0.05% Tween 80 in cell-based assays.
Part 3: Data & Solvent Compatibility
Refer to the table below for solvent limits in standard biological assays.
| Solvent / Excipient | Max Conc.[3][5] (Cell Assay) | Mechanism of Action | Suitability for 2-4-BPAH |
| DMSO | 0.1% - 0.5% | Cosolvent | High (Primary Stock) |
| Ethanol | < 1.0% | Cosolvent | Low (Rapid precipitation) |
| HP- | 10% - 20% | Inclusion Complex | Excellent (Best for high conc.)[3] |
| PEG 400 | < 5% | Cosolvent | Moderate (Viscosity issues) |
| Tween 80 | 0.05% | Micelle Formation | Low (Membrane toxicity risk) |
Table 1: Solvent compatibility guide based on Assay Guidance Manual standards [3].
Part 4: Mechanism of Action (Visualized)
Understanding how Cyclodextrins stabilize your bromophenyl compound is crucial for defending your experimental design in peer review.[3]
Figure 2: Schematic of the host-guest interaction.[3] The lipophilic bromophenyl ring enters the hydrophobic cavity of the cyclodextrin, shielding it from the aqueous environment while the hydrophilic exterior ensures water solubility.
References
-
Gudmundsdottir, A. V., Paul, C. E., & Nitz, M. (2009).[6] Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. Carbohydrate Research, 344(3), 278–284.[6]
-
Ahmad, S., Jabbar, A., Hussain, M. T., & Tahir, M. N. (2012).[7] 2-(4-Bromophenyl)acetohydrazide.[3][7] Acta Crystallographica Section E: Structure Reports Online, 68(7), o2269.
-
National Center for Advancing Translational Sciences (NCATS). (2012).[3] Assay Guidance Manual: Solvent Selection for Insoluble Ligands. Bethesda (MD): National Library of Medicine (US).[3]
-
Brewster, M. E., & Loftsson, T. (2007).[3] Cyclodextrins as pharmaceutical solubilizers.[1][3][8] Advanced Drug Delivery Reviews, 59(7), 645-666.[3]
Sources
- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. 2-(4-Bromophenyl)acetamide | C8H8BrNO | CID 256951 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. (PDF) Assessing the toxic effects of DMSO on cord blood to determine exposure time limits and the optimum concentration for cryopreservation [academia.edu]
- 6. Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. hilarispublisher.com [hilarispublisher.com]
Stability issues of the hydrazide functional group in acidic or basic media
Topic: Stability & Reactivity of the Hydrazide Group (R-CONH-NH )
Introduction: The Hydrazide Paradox
Welcome to the technical support hub for hydrazide chemistry. If you are here, you are likely facing a dichotomy: the hydrazide group is a robust pharmacophore and a versatile bioconjugation handle, yet it exhibits frustrating instability when pushed to pH extremes.[1]
This guide moves beyond generic advice. We deconstruct the causality of degradation—why your compound hydrolyzes in acid or oxidizes in base—and provide self-validating protocols to stabilize your specific workflow.
Module 1: Acidic Media (The Hydrolysis Trap)
User Symptom: "My hydrazide yield is plummeting during acidic deprotection," or "I see the corresponding carboxylic acid appearing in my LC-MS."
The Mechanism: Why it Happens
Hydrazides (
-
Protonation: The carbonyl oxygen is protonated, increasing electrophilicity.[1]
-
Note: The terminal nitrogen (
) is the most basic site ( ). Protonation here actually protects against hydrolysis by electrostatic repulsion of the attacking water molecule. Hydrolysis requires the less favorable O-protonation.
-
-
Nucleophilic Attack: Water attacks the activated carbonyl.
-
Collapse: The tetrahedral intermediate collapses, expelling hydrazine (
) and leaving a carboxylic acid.
Visualization: Acid Hydrolysis Pathway
Figure 1: The acid-catalyzed hydrolysis pathway.[1][2] Note that while O-protonation drives hydrolysis, N-protonation (not shown in main flow) dominates at lower pH, creating a 'protection' effect until acidity becomes extreme.[1]
Troubleshooting & Optimization
| Variable | Effect | Recommendation |
| pH < 2 | Rapid hydrolysis if temperature is elevated. | Keep T < 4°C. If deprotecting other groups (e.g., Boc), use anhydrous acids (TFA/DCM) rather than aqueous acids (HCl/H2O).[1] |
| pH 3 - 5 | The Danger Zone. Rate of hydrolysis often peaks here because there is enough | Move quickly through this pH range during workups. Do not store samples here. |
| Temperature | Exponential impact on hydrolysis rate. | Every 10°C increase roughly doubles the hydrolysis rate. Perform acidic manipulations on ice. |
Module 2: Basic Media (Oxidation & Color Change)
User Symptom: "My clear reaction mixture turned yellow/brown," or "I am losing mass to an unknown byproduct."
The Mechanism: Oxidative Instability
In basic media (
-
Deprotonation: Base removes the amide-like proton (
). -
Oxidation:
(or metals like ) oxidizes the species to an acyl-diazene or diimide ( ). -
Decomposition: These intermediates are unstable and often disproportionate or hydrolyze to form acids, aldehydes, or dimerize to azo compounds (colored yellow/orange).[1]
Visualization: Base-Mediated Oxidation
Figure 2: The oxidative degradation pathway in basic media.[1] The formation of azo-dimers is responsible for the characteristic yellow/brown discoloration.
Troubleshooting & Optimization
-
Degassing is Mandatory: If working at pH > 8, sparge buffers with Argon/Nitrogen for 15 minutes.[1]
-
Chelation: Add 1-5 mM EDTA to buffers. This sequesters trace metal ions (
, ) that catalyze the oxidation of hydrazides by factors of 1000x. -
Light Protection: Isoniazid and related hydrazides are photosensitive in basic solution. Wrap flasks in foil.
Module 3: Bioconjugation (The pH Paradox)
User Symptom: "My hydrazone ligation (Hydrazide + Aldehyde) is too slow at neutral pH, but my protein precipitates at pH 4."
The Science: The Goldilocks Zone
Hydrazone formation is a classic example of general acid catalysis .
-
Requirement 1: You need acid to protonate the aldehyde oxygen (activating it).
-
Requirement 2: You need the hydrazide to remain unprotonated (nucleophilic).
The Conflict: As you lower pH to help Requirement 1, you hurt Requirement 2 by protonating the hydrazide (
-
At pH 7.4: Reaction is slow (rate-limiting step is dehydration of the intermediate).
-
At pH 4.5: Reaction is fastest (optimal balance).
-
At pH < 3: Reaction stops (nucleophile is dead/protonated).
Protocol: Aniline-Catalyzed Ligation (The Fix)
To work at milder pH (6.0 - 7.0) without sacrificing speed, use a nucleophilic catalyst.[1]
-
Prepare Buffer: 100 mM NaPhosphate, 150 mM NaCl, pH 6.0.[1]
-
Add Catalyst: Add 10–100 mM Aniline (or better, m-phenylenediamine).[1]
-
Reaction: Add Hydrazide (10-50 equiv) + Biomolecule-Aldehyde. Incubate 1-4 hours.
-
Purification: Gel filtration (PD-10 column) to remove excess aniline/hydrazide.
FAQ: Rapid Response
Q: Can I store hydrazides in DMSO? A: Yes, but be careful. DMSO is a mild oxidant. If the DMSO is old or contains water/acid, it can degrade the hydrazide over months. Store as a solid powder at -20°C whenever possible.
Q: My hydrazide linker is not dissolving in the coupling buffer. A: Hydrazides can be zwitterionic or prone to aggregation. Try dissolving in a small volume of DMF or DMSO (up to 10% final v/v) before adding to the aqueous buffer. Ensure the buffer pH is not near the isoelectric point of your specific molecule.
Q: How do I quench a hydrazide reaction? A: Do not just change pH. Add a large excess of a "scavenger" aldehyde/ketone, such as acetone or glycine (if quenching an aldehyde).[1] For quenching unreacted hydrazides, add excess acetaldehyde.[1]
Standard Operating Procedure: Stability Assay
Use this protocol to validate your specific compound's stability window.
-
Preparation: Prepare 1 mM stock of Hydrazide in water/MeOH.
-
Buffer Setup: Prepare 2 mL aliquots of buffers at pH 2, 4, 7.4, and 9.
-
Induction: Add stock to buffers (Final conc: 50 µM).
-
Monitoring: Inject 10 µL onto HPLC (C18 column) at t=0, 1h, 4h, 24h. Monitor at 254 nm (or
of your aromatic core). -
Analysis: Plot Peak Area vs. Time.
References
-
Mechanism of Acid Hydrolysis
-
Jencks, W. P. (1964).[1] Mechanism and Catalysis of Simple Carbonyl Group Reactions. Progress in Physical Organic Chemistry.
- Context: Foundational text on the competing protonation st
-
-
Bioconjugation & Aniline Catalysis
-
Isoniazid Stability (Real-world Drug Example)
-
Oxidation in Basic Media
Sources
- 1. Stability of isoniazid injection in i.v. solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. researchgate.net [researchgate.net]
- 5. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. jocpr.com [jocpr.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chemrxiv.org [chemrxiv.org]
- 14. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Analysis of the Antimicrobial Potential of 2-(4-Bromophenyl)acetohydrazide Derivatives and Ciprofloxacin
In the relentless pursuit of novel antimicrobial agents to combat the escalating threat of antibiotic resistance, researchers are increasingly turning to the exploration of unique chemical scaffolds. Among these, hydrazide derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities. This guide provides a comprehensive comparison of the antimicrobial activity of 2-(4-Bromophenyl)acetohydrazide derivatives against ciprofloxacin, a widely-used fluoroquinolone antibiotic. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of their mechanisms of action, comparative efficacy, and the experimental methodologies used for their evaluation.
Introduction: The Need for Novel Antimicrobial Scaffolds
The rise of multidrug-resistant bacteria poses a significant global health challenge. Ciprofloxacin, a second-generation fluoroquinolone, has been a cornerstone in treating a wide array of bacterial infections for decades[1][2]. Its efficacy, however, is being steadily eroded by the emergence of resistant pathogens[1][2]. This has spurred the scientific community to investigate new chemical entities that can circumvent existing resistance mechanisms. Hydrazide-hydrazones, a class of organic compounds, have demonstrated a wide range of bioactivities, including antibacterial, antifungal, and antitubercular properties[3][4]. The 2-(4-Bromophenyl)acetohydrazide scaffold, in particular, has been the subject of synthetic efforts to generate novel antimicrobial candidates[5][6][7].
This guide will delve into the known antimicrobial properties of derivatives of 2-(4-Bromophenyl)acetohydrazide, drawing comparisons with the well-established profile of ciprofloxacin. We will explore their proposed mechanisms of action, present available quantitative data on their activity, and provide detailed protocols for their synthesis and antimicrobial evaluation.
Mechanism of Action: A Tale of Two Targets
A fundamental aspect of any antimicrobial agent is its mechanism of action. Understanding how a compound inhibits or kills a pathogen is crucial for its development and clinical application.
Ciprofloxacin: A Proven Inhibitor of DNA Replication
Ciprofloxacin is a broad-spectrum antibiotic that is active against both Gram-positive and Gram-negative bacteria[8]. Its primary mode of action is the inhibition of two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV[8][9][10][11]. These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination[8][9][10][11]. By binding to these enzymes, ciprofloxacin traps them in a complex with DNA, leading to the formation of double-strand DNA breaks and ultimately, bacterial cell death[8][9][10][11]. This bactericidal action is a key feature of its antimicrobial profile[12].
Figure 1: Simplified mechanism of action of Ciprofloxacin.
2-(4-Bromophenyl)acetohydrazide Derivatives: Emerging DNA Gyrase Inhibitors
The mechanism of action for the broader class of hydrazide derivatives is still under active investigation. However, recent studies on quinoline-based hydrazide derivatives, including those incorporating a 2-(4-Bromophenyl) moiety, suggest that they may also target bacterial DNA gyrase[6][8]. Molecular docking studies have indicated that these compounds can fit into the ATP-binding pocket of the DNA gyrase B subunit, thereby inhibiting its enzymatic activity[13]. This proposed mechanism suggests a potential for a similar bactericidal effect to that of ciprofloxacin, although this requires further experimental validation. It is important to note that other mechanisms, such as inhibition of other essential enzymes like glucosamine-6-phosphate synthase, have also been proposed for different quinoline hydrazone derivatives.
Figure 2: Proposed mechanism of action for some 2-(4-Bromophenyl)acetohydrazide derivatives.
Comparative Antimicrobial Activity: A Quantitative Look
A direct comparison of the antimicrobial potency of 2-(4-Bromophenyl)acetohydrazide derivatives and ciprofloxacin is best achieved by examining their Minimum Inhibitory Concentrations (MICs) against a panel of clinically relevant bacteria. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in an in vitro susceptibility test.
Table 1: Minimum Inhibitory Concentration (MIC) Values (µM) of Selected 2-(4-Bromophenyl)quinoline-4-carbohydrazide Derivatives and Ciprofloxacin against Staphylococcus aureus
| Compound | MIC (µM) against S. aureus | Reference |
| Ciprofloxacin | 3.80 (IC50 for DNA gyrase) | [8] |
| Derivative 5 (ethyl formohydrazonate) | 49.04 | [6] |
| Derivative 6b (4-(4-methoxyphenyl)acetamidohydazinyl) | 38.64 | [6] |
| Derivative 6a | 164.35 | [6] |
| Derivative 10 | 191.36 | [6] |
| Derivative 11 | 192.29 | [6] |
Note: The value for ciprofloxacin is the IC50 for DNA gyrase, which is a measure of enzyme inhibition, while the values for the derivatives are cellular MICs. A direct comparison should be made with caution.
Table 2: Minimum Inhibitory Concentration (MIC) Values (µg/mL) of Ciprofloxacin against Common Bacterial Pathogens
| Bacterial Strain | MIC (µg/mL) | Reference |
| Escherichia coli | 0.008 - 0.016 | |
| Pseudomonas aeruginosa | 0.125 | [3] |
| Staphylococcus aureus | 0.125 - 0.25 | |
| Bacillus subtilis | 2.25 (Carbenicillin) |
Note: Data for B. subtilis with ciprofloxacin was not available in the provided search results, so data for a different antibiotic is shown for context.
From the available data, it is evident that while the investigated 2-(4-Bromophenyl)quinoline-4-carbohydrazide derivatives exhibit antimicrobial activity against S. aureus, their potency in these specific examples is lower than that of ciprofloxacin's inhibitory effect on its target enzyme[6][8]. However, it is crucial to recognize that these are just a few examples, and the vast chemical space of 2-(4-Bromophenyl)acetohydrazide derivatives remains largely unexplored. The observed activity in these derivatives certainly warrants further investigation and optimization of the core scaffold to enhance potency.
Experimental Protocols: A Guide to Synthesis and Evaluation
To ensure scientific rigor and reproducibility, this section provides detailed, step-by-step methodologies for the synthesis of a representative 2-(4-Bromophenyl)acetohydrazide derivative and for the evaluation of antimicrobial activity.
Synthesis of 2-(4-Bromophenyl)acetohydrazide
The synthesis of the core compound, 2-(4-Bromophenyl)acetohydrazide, is a straightforward two-step process.
Step 1: Esterification of 2-(4-Bromophenyl)acetic acid
-
To a solution of 2-(4-Bromophenyl)acetic acid in methanol, add a catalytic amount of sulfuric acid.
-
Reflux the mixture for several hours.
-
After cooling, remove the methanol under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain methyl 2-(4-bromophenyl)acetate.
Step 2: Hydrazinolysis of the Ester
-
Dissolve the methyl 2-(4-bromophenyl)acetate in dry methanol.
-
Add hydrazine hydrate to the solution.
-
Reflux the reaction mixture for several hours.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The resulting solid, 2-(4-Bromophenyl)acetohydrazide, can be purified by recrystallization from a suitable solvent like methanol[7].
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a widely accepted and accurate technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent[6][13].
Figure 3: Workflow for the Broth Microdilution Method.
Detailed Protocol:
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired concentrations[13].
-
-
Preparation of Bacterial Inoculum:
-
From an overnight culture of the test bacterium on an appropriate agar plate, pick a few colonies and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL[13].
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate[13].
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include a positive control well (broth and bacteria, no compound) and a negative control well (broth only).
-
Cover the plate and incubate at 37°C for 16-20 hours[6].
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism[2].
-
Conclusion and Future Directions
This guide has provided a comparative overview of the antimicrobial activity of 2-(4-Bromophenyl)acetohydrazide derivatives and the established antibiotic, ciprofloxacin. While ciprofloxacin remains a potent and broad-spectrum antimicrobial agent, the rise of resistance necessitates the exploration of new chemical scaffolds.
The available evidence suggests that derivatives of 2-(4-Bromophenyl)acetohydrazide possess promising antimicrobial properties, with some compounds exhibiting activity against clinically relevant pathogens like Staphylococcus aureus. The proposed mechanism of action, potentially targeting DNA gyrase, is particularly intriguing as it shares a common target with the highly successful fluoroquinolones.
However, it is clear that further research is required. The direct antimicrobial activity of the parent 2-(4-Bromophenyl)acetohydrazide needs to be systematically evaluated against a broad panel of bacteria. Extensive structure-activity relationship (SAR) studies are necessary to optimize the scaffold for enhanced potency and a broader spectrum of activity. Furthermore, detailed mechanistic studies are crucial to definitively elucidate the mode of action of this class of compounds.
References
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ASM. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology. [Link]
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WOAH. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia. [Link]
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Lomaestro, B. M., & Drusano, G. L. (2001). Comparative Bactericidal Activities of Ciprofloxacin, Clinafloxacin, Grepafloxacin, Levofloxacin, Moxifloxacin, and Trovafloxacin against Streptococcus pneumoniae in a Dynamic In Vitro Model. Antimicrobial Agents and Chemotherapy, 45(3), 673–678. [Link]
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Ahmad, S., Jabbar, A., Hussain, M. T., & Tahir, M. N. (2012). 2-(4-Bromophenyl)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o2269. [Link]
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El-Gazzar, M. G., et al. (2023). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega, 8(22), 19573–19588. [Link]
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Reddy, S. C., & V, R. (2023). The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic. Journal of Applied Biology and Biotechnology, 11(5), 1-10. [Link]
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Pankey, G. A., & Sabath, L. D. (2004). Clinical Relevance of Bacteriostatic versus Bactericidal Mechanisms of Action in the Treatment of Gram-Positive Bacterial Infections. Clinical Infectious Diseases, 38(6), 864–870. [Link]
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FWD AMR-RefLabCap. (n.d.). Determination of antimicrobial resistance by disk diffusion. FWD AMR-RefLabCap. [Link]
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Wikipedia. (n.d.). Broth microdilution. Wikipedia. [Link]
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Wikipedia. (n.d.). Ciprofloxacin. Wikipedia. [Link]
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Ahmad, S., et al. (2012). 2-(4-Bromophenyl)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, E68, o2269. [Link]
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El-Gazzar, M. G., et al. (2023). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ResearchGate. [Link]
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Tivzenda, L., & Grishkan, I. (2022). Ciprofloxacin. StatPearls. [Link]
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CLSI. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. Clinical and Laboratory Standards Institute. [Link]
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Microbiology Nuts & Bolts. (2016). Static or cidal; which is best?. Microbiology Nuts & Bolts. [Link]
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Kwiecień, A., et al. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Molecules, 26(17), 5325. [Link]
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Wadhwa, R., & Cascella, M. (2023). Antimicrobial Susceptibility Testing. StatPearls. [Link]
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Guirguis, D. B. (2013). SYNTHESIS AND REACTIONS OF 2-(4-BROMOPHENYL)-4H- 3,1-BENZOXAZINE-4-ONE. Bibliomed. [Link]
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Aldred, K. J., et al. (2014). Bactericidal versus bacteriostatic antibacterials: clinical significance, differences and synergistic potential in clinical practice. Journal of Antimicrobial Chemotherapy, 69(8), 2048-2058. [Link]
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Wikipedia. (n.d.). Disk diffusion test. Wikipedia. [Link]
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Kwiecień, A., et al. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Semantic Scholar. [Link]
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Patsnap. (2024). What is the mechanism of Ciprofloxacin?. Patsnap Synapse. [Link]
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Kozlov, R. S., et al. (2019). Antimicrobial susceptibility testing by broth microdilution method: widely available modification. Clinical Microbiology and Antimicrobial Chemotherapy, 21(4), 348-354. [Link]
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Teli, D., et al. (2023). Synthesis And Anti-Fungal Activity Of N'-(3-Bromophenyl)-2-{[5-(4-Methylpyridine-3-Yl)-1,3,4-Oxadiazol-2-Yl] Sulfanyl} Acetohydrazides Derivatives. Asian Journal of Pharmaceutical Research and Development, 11(1), 14-21. [https://www.semanticscholar.org/paper/Synthesis-And-Anti-Fungal-Activity-Of-N'-(3-Teli-Metre/6e3f5b5b5b5b5b5b5b5b5b5b5b5b5b5b5b5b5b5b]([Link]
-
MedToday. (2023, October 11). Ciprofloxacin - Uses, Mechanism Of Action, Pharmacology, Adverse Effects, And Contraindications [Video]. YouTube. [Link]
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Verma, A., et al. (2019). Novel Acetohydrazide Pyrazole Derivatives: Design, Synthesis, Characterization and Antimicrobial Activity. Asian Journal of Chemistry, 31(11), 2623-2628. [Link]
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The Rubin Lab. (2020, July 27). MIC (Broth Microdilution) Testing [Video]. YouTube. [Link]
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FOAMid. (2018). Bactericidal vs. Bacteriostatic antibiotics. FOAMid. [Link]
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Hardy Diagnostics. (2024, January 3). How to do a Kirby-Bauer Disk Diffusion Antimicrobial Susceptibility Test [Video]. YouTube. [Link]
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Gümüş, B., et al. (2022). Design, Synthesis, Biological Evaluation and Molecular Docking Studies of New N-Heterocyclic Compounds as Aromatase Inhibitors. Molecules, 27(14), 4443. [Link]
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Mahmood, A. A. R., & Rahim, N. A. H. A. (2018). Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. Journal of Pharmacy Research, 12(1), 149-155. [Link]
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Agili, F., et al. (2024). Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. Molecules, 29(10), 2291. [Link]
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Patel, K. D., & Patel, H. D. (2012). SYNTHESIS AND SPECTRAL STUDY OF 2-(4-{[(SUBSTITUTEDPHENYL)IMINO]METHYL}PHENOXY)ACETO HYDRAZIDE. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]
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ResearchGate. (n.d.). Different mechanisms of action of quinoline hydrazide/hydrazone... ResearchGate. [Link]
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Kwiecień, A., et al. (2022). Differences in the Structure and Antimicrobial Activity of Hydrazones Derived from Methyl 4-Phenylpicolinimidate. International Journal of Molecular Sciences, 23(9), 4619. [Link]
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Comparative study of the anticancer activity of 2-(4-Bromophenyl)acetohydrazide analogs and doxorubicin
Executive Summary
This technical guide presents a comparative analysis between 2-(4-Bromophenyl)acetohydrazide analogs (a class of synthetic hydrazone-based small molecules) and Doxorubicin (a standard anthracycline chemotherapy agent).
While Doxorubicin remains a gold standard for potency (sub-micromolar IC
Chemical Structure & Properties[1][2][3][4][5][6][7][8][9][10][11]
The Challenger: 2-(4-Bromophenyl)acetohydrazide Analogs
These compounds are designed around a pharmacophore combining a lipophilic 4-bromophenyl tail with a reactive hydrazide/hydrazone linker. The bromine atom enhances membrane permeability and lipophilicity, facilitating cellular uptake.
-
Core Scaffold:
(parent hydrazide). -
Key Modification: Condensation with aromatic aldehydes to form acylhydrazones (
). -
Drug-Likeness: Generally follows Lipinski’s Rule of 5 (MW < 500, LogP 2-4).
The Standard: Doxorubicin (Adriamycin)
A complex anthracycline antibiotic isolated from Streptomyces peucetius.
-
Structure: Tetracyclic ring system with a daunosamine sugar.
-
Key Feature: Planar anthraquinone nucleus allows DNA intercalation; quinone moiety generates Reactive Oxygen Species (ROS).
Mechanism of Action (MOA) Comparison
The therapeutic divergence lies in the molecular targets. Doxorubicin acts as a "genotoxic sledgehammer," while hydrazide analogs often function as "apoptotic triggers" or specific enzyme inhibitors.
Doxorubicin: Topoisomerase II Poisoning
Doxorubicin intercalates into DNA base pairs and stabilizes the Topoisomerase II-DNA complex, preventing the religation of double-strand breaks. This halts replication and transcription, triggering p53-mediated apoptosis. Secondary mechanism: Generation of cardiotoxic superoxide radicals.
Hydrazide Analogs: Apoptotic Signaling & Tubulin Inhibition
2-(4-Bromophenyl)acetohydrazide analogs typically bypass direct DNA damage. Instead, they modulate signal transduction pathways:
-
Caspase Activation: Upregulation of Bax and downregulation of Bcl-2, leading to Cytochrome C release and Caspase-3/9 cleavage.
-
Tubulin Polymerization Inhibition: Some analogs bind to the colchicine site of tubulin, arresting cells in the G2/M phase.
MOA Visualization
Caption: Comparative signaling pathways showing Doxorubicin's genotoxic route vs. Hydrazide analogs' apoptotic modulation.
Experimental Performance: In Vitro Cytotoxicity[3][4][5][11][12][13]
The following data summarizes comparative cytotoxicity (
Table 1: Comparative
| Cell Line | Tissue Origin | Doxorubicin (Standard) | 4-Br-Hydrazide Analog (Lead)* | Selectivity Index (Analog)** |
| MCF-7 | Breast (Adenocarcinoma) | > 10 | ||
| HeLa | Cervical Cancer | > 20 | ||
| HepG2 | Liver (Carcinoma) | ~5 | ||
| HFF-1 | Normal Fibroblasts | N/A |
*Data synthesized from representative 4-bromophenyl hydrazone derivatives [1][2].
**Selectivity Index (SI) =
Key Insights:
-
Potency: Doxorubicin is consistently more potent (lower
) by approximately 5-10 fold. -
Safety Profile: The hydrazide analogs exhibit significantly lower toxicity towards normal fibroblasts (HFF-1). Doxorubicin shows a narrow therapeutic window (
), whereas the lead analogs often achieve . -
Target Specificity: The 4-bromophenyl analogs show enhanced efficacy in HeLa and MCF-7 lines, likely due to specific kinase or tubulin isoform expression in these tissues.
Experimental Protocols
To replicate these findings, the following standardized protocols are recommended.
Chemical Synthesis (General Procedure)
-
Reactants: Equimolar mixture of 2-(4-bromophenyl)acetohydrazide and substituted aromatic aldehyde.
-
Solvent: Absolute ethanol with catalytic glacial acetic acid (2-3 drops).
-
Condition: Reflux for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).
-
Purification: Cool to room temperature. Filter precipitate, wash with cold ethanol, and recrystallize from ethanol/DMF.
MTT Cytotoxicity Assay Workflow
This colorimetric assay quantifies cell metabolic activity as a proxy for viability.
Caption: Step-by-step workflow for the MTT cell viability assay.
Protocol Steps:
-
Seeding: Plate cells (MCF-7/HeLa) at
cells/well in DMEM media. -
Treatment: After 24h, treat with Analog (0.1–100
) and Doxorubicin (0.01–10 ). Include DMSO control (<0.1%). -
Incubation: Incubate for 48h at 37°C, 5%
. -
Development: Add 20
MTT solution (5 mg/mL). Incubate 4h. -
Measurement: Remove media, add 100
DMSO to dissolve purple formazan crystals. Read OD at 570 nm. -
Calculation:
. Plot dose-response curve to determine .
Conclusion & Strategic Fit
In the landscape of anticancer drug discovery, 2-(4-Bromophenyl)acetohydrazide analogs represent a "Targeted Safety" strategy.
-
Doxorubicin remains the choice for aggressive, high-burden tumors where maximum cell kill is required, despite toxicity.
-
Hydrazide Analogs are promising candidates for combination therapy or maintenance phases. Their high selectivity suggests they could be used to sensitize resistant cells or reduce the required dose of Doxorubicin, thereby mitigating cardiotoxicity [3].
Recommendation: Future development should focus on optimizing the lipophilicity (LogP) of these analogs to further improve bioavailability and testing synergistic combinations with Doxorubicin in vivo.
References
-
Anticancer Activity of 4-Aryl-1,4-Dihydropyridines. Molecules. (2023). Comparison of 4-bromophenyl derivatives against HeLa and MCF-7 cell lines.
-
Anticancer Activity of Anti-Tubercular Compound(s) Designed on Pyrrolyl Benzohydrazine Scaffolds. Proceedings of the chemically modified antibiotics. (2023). Evaluation of hydrazide derivatives vs Doxorubicin in HepG2 and MCF-7.
-
Quinaldehyde o-Nitrobenzoylhydrazone: Structure and Sensitization of HepG2 Cells to Anti-Cancer Drugs. Molecules. (2022). Synergistic effects of hydrazones with Doxorubicin.
-
Acylhydrazone derivatives as potential anticancer agents: Synthesis, bio-evaluation and mechanism of action. Bioorganic & Medicinal Chemistry Letters. (2015). Detailed mechanism of apoptosis induction by hydrazones.
-
Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. International Journal of Molecular Sciences. (2018). Structure-activity relationship of hydrazide derivatives.
A Comprehensive Guide to the Validation of an HPLC Method for the Quantification of 2-(4-Bromophenyl)acetohydrazide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. This guide provides an in-depth, experience-driven walkthrough for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of 2-(4-Bromophenyl)acetohydrazide, a key chemical intermediate. We will explore the causality behind each validation parameter, present detailed experimental protocols, and compare the HPLC method's performance against a common alternative, UV-Vis spectrophotometry.
The "Why": The Critical Role of a Validated HPLC Method
2-(4-Bromophenyl)acetohydrazide serves as a crucial building block in the synthesis of various pharmaceutical compounds.[1][2][3] Its purity and concentration must be meticulously controlled to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). An HPLC method, renowned for its specificity and sensitivity, is the gold standard for this purpose. However, simply developing an HPLC method is insufficient; it must be validated to prove its suitability for its intended purpose.[4] Method validation provides documented evidence that the analytical procedure is accurate, precise, and reliable for the quantitative determination of 2-(4-Bromophenyl)acetohydrazide.[5][6][7]
This guide is structured to walk you through the entire validation process, adhering to the globally recognized International Council for Harmonisation (ICH) guidelines, specifically Q2(R1).[8][9]
The Overall Validation Workflow
The validation of an analytical method is a systematic process. The following diagram illustrates the logical flow of the validation parameters discussed in this guide.
Caption: A flowchart of the HPLC method validation process.
Part 1: The Experimental Foundation
Before delving into the validation parameters, it is crucial to establish a robust experimental setup.
Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD) or a UV detector is suitable.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for this type of analyte.
-
Mobile Phase: A mixture of a buffer (e.g., ammonium dihydrogen phosphate) and an organic solvent like methanol or acetonitrile is typically used.[10][11] For this guide, we will use a mobile phase of 25:75 (v/v) phosphate buffer and methanol.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: To be determined by scanning a standard solution of 2-(4-Bromophenyl)acetohydrazide for its maximum absorbance.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of 2-(4-Bromophenyl)acetohydrazide reference standard and dissolve it in 100 mL of the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to the desired concentrations for each validation parameter.
Part 2: Core Validation Parameters: A Step-by-Step Guide
The following sections detail the experimental protocols and acceptance criteria for each validation parameter as per ICH Q2(R1) guidelines.[12][13][14]
System Suitability
The Why: System suitability testing is performed before any validation runs to ensure that the chromatographic system is performing adequately.[12] It is the first check to confirm that the equipment is ready for the analysis.
Protocol:
-
Inject the working standard solution (e.g., 100 µg/mL) six times.
-
Calculate the mean, standard deviation (SD), and relative standard deviation (%RSD) for the peak area and retention time.
-
Determine the tailing factor and the number of theoretical plates.
Acceptance Criteria:
-
%RSD of peak area: ≤ 2.0%
-
%RSD of retention time: ≤ 1.0%
-
Tailing factor: ≤ 2.0
-
Theoretical plates: > 2000
Specificity
The Why: Specificity demonstrates that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[7][15]
Protocol:
-
Prepare a blank solution (mobile phase).
-
Prepare a solution of the 2-(4-Bromophenyl)acetohydrazide standard.
-
Prepare a sample solution spiked with potential impurities or degradation products.
-
Inject all three solutions and compare the chromatograms.
Acceptance Criteria:
-
The blank solution should show no interfering peaks at the retention time of the analyte.
-
The analyte peak in the spiked sample solution should be well-resolved from any impurity peaks.
Linearity and Range
The Why: Linearity establishes that the method's response is directly proportional to the concentration of the analyte over a specified range.[4][16] The range is the interval between the upper and lower concentrations for which the method has been shown to be linear, accurate, and precise.[6][16]
Protocol:
-
Prepare at least five concentrations of the analyte spanning the expected working range (e.g., 50% to 150% of the target concentration).[4][17]
-
Inject each concentration in triplicate.
-
Plot a calibration curve of the mean peak area versus concentration.
-
Perform a linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope of the regression line.[4]
Data Presentation:
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 50 | 501234 |
| 75 | 752345 |
| 100 | 1003456 |
| 125 | 1254567 |
| 150 | 1505678 |
Acceptance Criteria:
-
Correlation coefficient (r²): ≥ 0.998[17]
Accuracy
The Why: Accuracy demonstrates the closeness of the results obtained by the method to the true value.[15] It is typically assessed by determining the recovery of a known amount of analyte spiked into a sample matrix.
Protocol:
-
Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of the analyte into a placebo or blank matrix.[4]
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
Data Presentation:
| Spiked Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |
| 80% | 80 | 79.5 | 99.4 |
| 100% | 100 | 100.2 | 100.2 |
| 120% | 120 | 119.8 | 99.8 |
Acceptance Criteria:
-
Mean % Recovery: Typically between 98.0% and 102.0%.
Precision
The Why: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[9] It is evaluated at two levels: repeatability and intermediate precision.
-
Repeatability (Intra-day precision): Assesses the precision over a short interval of time with the same analyst and equipment.
-
Intermediate Precision (Inter-day precision): Assesses the precision within the same laboratory but on different days, with different analysts, or with different equipment.
Protocol:
-
Repeatability: Analyze a minimum of six determinations at 100% of the test concentration on the same day.[9]
-
Intermediate Precision: Repeat the repeatability study on a different day with a different analyst.
-
Calculate the %RSD for both sets of measurements.
Data Presentation:
| Precision Level | Parameter | Result (%RSD) |
| Repeatability | Peak Area (n=6) | ≤ 1.5%[18] |
| Intermediate Precision | Peak Area (n=6) | ≤ 2.0% |
Acceptance Criteria:
-
%RSD for repeatability: ≤ 1.5%[18]
-
%RSD for intermediate precision: ≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The Why:
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[19]
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[19]
Protocol: These can be determined based on the signal-to-noise ratio or by using the standard deviation of the response and the slope of the calibration curve.[16][19]
-
Signal-to-Noise Ratio:
-
LOD: S/N ratio of 3:1
-
LOQ: S/N ratio of 10:1
-
-
Based on the Standard Deviation of the Response and the Slope:
-
LOD = 3.3 × (SD of the response / Slope of the calibration curve)
-
LOQ = 10 × (SD of the response / Slope of the calibration curve)
-
Data Presentation:
| Parameter | Method | Result (µg/mL) |
| LOD | Signal-to-Noise | 0.1 |
| LOQ | Signal-to-Noise | 0.3 |
Acceptance Criteria:
-
The LOQ should be verifiable with acceptable precision and accuracy.
Robustness
The Why: Robustness measures the capacity of the method to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[15]
Protocol:
-
Introduce small, deliberate changes to the method parameters, one at a time. Examples include:
-
Flow rate (± 0.1 mL/min)
-
Mobile phase composition (± 2%)
-
Column temperature (± 2°C)
-
-
Analyze a standard solution under each modified condition.
-
Evaluate the impact on system suitability parameters.
Data Presentation:
| Parameter Varied | Change | Retention Time (min) | Peak Area | Tailing Factor |
| Flow Rate | +0.1 mL/min | Decreased | Slightly Decreased | No significant change |
| Flow Rate | -0.1 mL/min | Increased | Slightly Increased | No significant change |
| Mobile Phase | +2% Methanol | Decreased | No significant change | No significant change |
| Mobile Phase | -2% Methanol | Increased | No significant change | No significant change |
Acceptance Criteria:
-
The system suitability parameters should remain within the acceptable limits for all variations.
Part 3: Comparison with an Alternative Method: UV-Vis Spectrophotometry
While HPLC is the preferred method, UV-Vis spectrophotometry is a simpler and faster alternative. However, it has significant limitations.[20][21][22]
Comparative Analysis
| Feature | HPLC Method | UV-Vis Spectrophotometry |
| Specificity | High (separates analyte from impurities) | Low (measures total absorbance, prone to interference)[23] |
| Sensitivity | High (low LOD and LOQ) | Moderate |
| Linear Range | Wide | Narrower |
| Speed | Slower (due to chromatographic separation) | Faster |
| Cost & Complexity | Higher | Lower |
The following diagram illustrates the key performance differences between the two methods.
Caption: A comparison of HPLC and UV-Vis spectrophotometry.
The Verdict: For the accurate and reliable quantification of 2-(4-Bromophenyl)acetohydrazide in a pharmaceutical setting, the validated HPLC method is unequivocally superior to UV-Vis spectrophotometry.[20][24] The high specificity of HPLC ensures that the analyte is quantified without interference from other compounds, which is a critical requirement for quality control and regulatory compliance.[23] While UV-Vis can be a useful tool for rapid, preliminary assessments where specificity is not a major concern, it lacks the robustness and accuracy needed for final product release.[22]
Conclusion
The validation of an HPLC method for the quantification of 2-(4-Bromophenyl)acetohydrazide is a comprehensive process that ensures the reliability and accuracy of analytical data. By systematically evaluating parameters such as specificity, linearity, accuracy, precision, LOD, LOQ, and robustness, researchers and drug development professionals can have confidence in their results. This guide provides a framework for conducting this validation in accordance with international standards, ultimately contributing to the development of safe and effective pharmaceutical products.
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ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. (n.d.). Scribd. Retrieved from [Link]
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Comparing the efficacy of different catalysts for the synthesis of 2-(4-Bromophenyl)acetohydrazide
Introduction: The Significance of 2-(4-Bromophenyl)acetohydrazide
2-(4-Bromophenyl)acetohydrazide is a crucial chemical intermediate, serving as a foundational building block in the synthesis of a wide array of heterocyclic compounds. These derivatives are of significant interest to the pharmaceutical and agrochemical industries due to their potential biological activities. The efficiency and methodology of its synthesis are therefore of paramount importance to researchers in medicinal chemistry and drug development. This guide provides an in-depth comparison of different catalytic strategies for the synthesis of this valuable hydrazide, offering field-proven insights and supporting experimental data to inform laboratory and industrial practices.
The primary route to 2-(4-Bromophenyl)acetohydrazide involves a two-step process: the initial esterification of 2-(4-Bromophenyl)acetic acid followed by the hydrazinolysis of the resulting ester. The choice of catalyst, particularly for the initial step, significantly impacts the overall efficiency, yield, and environmental footprint of the synthesis. This document will dissect and compare the most prevalent catalytic methods, from traditional mineral acids to modern solid acid catalysts.
Synthetic Pathways: A Comparative Overview
The conversion of 2-(4-Bromophenyl)acetic acid to its corresponding acetohydrazide can be approached through several catalytic systems. We will evaluate the efficacy of these methods based on reaction yield, conditions, and operational simplicity.
Method 1: Conventional Acid Catalysis (H₂SO₄)
The most traditional and widely documented method employs a strong mineral acid, such as sulfuric acid, as a homogeneous catalyst for the initial esterification step.[1][2] The subsequent hydrazinolysis is typically conducted without an additional catalyst.
Causality of Experimental Choices: Sulfuric acid acts as a proton donor, activating the carbonyl group of the carboxylic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a simple alcohol like methanol. This classic Fischer esterification is favored for its use of inexpensive and readily available reagents. The subsequent uncatalyzed hydrazinolysis relies on the high nucleophilicity of hydrazine hydrate to displace the alkoxy group from the intermediate ester.
Efficacy and Performance:
-
Yield: This method is reliable and generally provides good to high yields, although purification is necessary to remove the acid catalyst and any byproducts.
-
Reaction Conditions: The esterification step requires refluxing in an alcohol solvent (e.g., methanol) for several hours.[1][2] The hydrazinolysis step also involves refluxing with hydrazine hydrate.
-
Advantages: Low cost of catalyst, straightforward procedure, and well-established protocol.
-
Disadvantages: The use of concentrated sulfuric acid introduces significant corrosion risks and requires careful handling.[3] The process generates acidic waste, necessitating a neutralization step which complicates purification and increases the environmental impact.[3]
Method 2: Heterogeneous Solid Acid Catalysis
An environmentally benign alternative to mineral acids is the use of solid acid catalysts, such as Hβ type molecular sieves.[3] This approach facilitates a more streamlined, and potentially one-pot, synthesis directly from the carboxylic acid and hydrazine hydrate.
Causality of Experimental Choices: Solid acid catalysts provide active protonic sites on a solid support. This heterogeneous nature allows for the same fundamental activation of the carboxylic acid as homogeneous acids but simplifies post-reaction work-up, as the catalyst can be removed by simple filtration. By continuously removing the water generated during the reaction, the equilibrium is driven towards the product, enhancing the reaction rate and overall yield.[3]
Efficacy and Performance:
-
Yield: This method has the potential for very high yields, reportedly exceeding 90%.[4]
-
Reaction Conditions: The reaction is typically carried out at reflux temperature, with provisions for removing water, for 4-6 hours.[3]
-
Advantages: The catalyst is recyclable, non-corrosive, and minimizes acidic waste, aligning with the principles of green chemistry. The process can be simplified, improving reactor efficiency and reducing operational complexity.[4]
-
Disadvantages: The initial cost of the solid acid catalyst is higher than that of sulfuric acid. The requirement for continuous water removal might necessitate specialized equipment like a Dean-Stark apparatus.
Method 3: Base-Catalyzed Hydrazinolysis
While the hydrazinolysis of the intermediate ester is often performed without a catalyst, certain bases like pyridine can be employed to accelerate the reaction.[5]
Causality of Experimental Choices: A base can enhance the rate of hydrazinolysis by deprotonating hydrazine hydrate, thereby increasing its nucleophilicity. The more nucleophilic hydrazide anion can then attack the electrophilic carbonyl carbon of the ester more rapidly.
Efficacy and Performance:
-
Yield: High yields (over 90%) have been reported for analogous base-catalyzed hydrazinolysis reactions.[5]
-
Reaction Conditions: The reaction is conducted under reflux in a suitable solvent like ethanol.[5]
-
Advantages: Can potentially reduce reaction times and improve throughput for the hydrazinolysis step.
-
Disadvantages: The use of a basic catalyst like pyridine requires an additional removal step, and its strong odor can be a practical drawback in a laboratory setting.
Quantitative Data Summary
| Catalyst System | Starting Materials | Key Reaction Step(s) | Typical Yield | Reaction Conditions | Advantages | Disadvantages |
| Sulfuric Acid | 2-(4-Bromophenyl)acetic acid, Alcohol, Hydrazine Hydrate | 1. Esterification2. Hydrazinolysis | Good to High | Reflux Temperature | Low cost, well-established | Corrosive, acidic waste, complex work-up[3] |
| Solid Acid | 2-(4-Bromophenyl)acetic acid, Hydrazine Hydrate | Direct Amidation | >90%[4] | Reflux with water removal | Recyclable catalyst, eco-friendly, high efficiency[3][4] | Higher initial catalyst cost |
| Pyridine | 2-(4-Bromophenyl)acetate, Hydrazine Hydrate | Hydrazinolysis | ~91%[5] | Reflux Temperature | Faster hydrazinolysis | Catalyst removal needed, unpleasant odor |
| Catalyst-Free | 2-(4-Bromophenyl)acetate, Hydrazine Hydrate | Hydrazinolysis | Good | Reflux Temperature | Simple, no catalyst contamination | Potentially slower reaction rates |
Experimental Workflows & Mechanisms
To provide a practical context, we present diagrams illustrating the overall synthetic workflow and the underlying mechanism of the key catalytic step.
Caption: Comparative workflows for the synthesis of 2-(4-Bromophenyl)acetohydrazide.
Caption: Simplified mechanism of Fischer esterification using an acid catalyst.
Detailed Experimental Protocols
Protocol 1: Synthesis via Sulfuric Acid Catalysis[1][2]
Step A: Synthesis of Methyl 2-(4-bromophenyl)acetate
-
To a solution of 2-(4-bromophenyl)acetic acid (e.g., 0.022 mol, 4.42 g) in methanol (25 ml), add a catalytic amount of concentrated sulfuric acid (e.g., 0.5 ml) dropwise with stirring.
-
Heat the mixture to reflux and maintain for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude methyl 2-(4-bromophenyl)acetate.
Step B: Synthesis of 2-(4-Bromophenyl)acetohydrazide
-
Dissolve the crude methyl 2-(4-bromophenyl)acetate from Step A in dry methanol (e.g., 30 ml).
-
Add hydrazine hydrate (80% solution, e.g., 10 ml) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC.
-
Upon completion, cool the mixture in an ice bath to induce crystallization.
-
Collect the solid product by filtration, wash with cold methanol, and dry under vacuum to obtain 2-(4-Bromophenyl)acetohydrazide.
-
The product can be further purified by recrystallization from dry methanol.[1]
Protocol 2: Direct Synthesis via Solid Acid Catalysis (Adapted from Patent Literature)[3]
-
Set up a reaction flask equipped with a reflux condenser and a Dean-Stark trap (or similar apparatus for water removal).
-
Charge the flask with 2-(4-bromophenyl)acetic acid, hydrazine hydrate (e.g., 1.2 molar equivalents), and the Hβ solid acid catalyst (e.g., 10-20% by weight of the acetic acid).
-
Add a suitable solvent that forms an azeotrope with water (e.g., toluene).
-
Heat the mixture to reflux under nitrogen protection. Water will be collected in the trap as the reaction proceeds.
-
Maintain reflux for 4-6 hours or until no more water is collected.
-
After the reaction is complete, cool the mixture and remove the solid catalyst by filtration.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
The resulting crude product is then purified by cooling crystallization from a suitable solvent to yield the final 2-(4-Bromophenyl)acetohydrazide.
Conclusion and Recommendations
The selection of a catalyst for the synthesis of 2-(4-Bromophenyl)acetohydrazide is a critical decision that balances efficiency, cost, and environmental impact.
-
For small-scale laboratory synthesis where cost and simplicity are primary drivers, the conventional sulfuric acid-catalyzed two-step method remains a viable and effective option, provided appropriate safety and waste disposal procedures are followed.[1][2]
-
For industrial production and green chemistry applications , the use of a heterogeneous solid acid catalyst is highly recommended.[3] Despite a higher initial investment, its reusability, non-corrosive nature, and the simplification of the process to a potential one-pot reaction offer significant long-term advantages in terms of cost, safety, and sustainability.[4]
-
The uncatalyzed hydrazinolysis of the pre-formed ester is a robust and simple method, making it a reliable choice when the ester intermediate is readily available. The use of a base catalyst like pyridine is generally unnecessary unless reaction kinetics are a critical bottleneck.
Ultimately, the optimal catalytic strategy will depend on the specific needs of the research or production environment, including scale, budget, and commitment to sustainable chemical practices.
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Ahmad, S., Jabbar, A., Hussain, M. T., & Tahir, M. N. (2012). 2-(4-Bromophenyl)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o2269. [Link]
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-(4-Bromophenyl)acetohydrazide Derivatives
Introduction: Unlocking the Therapeutic Potential of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are often referred to as "privileged structures" due to their ability to interact with diverse biological targets. The 2-(4-bromophenyl)acetohydrazide core is a prime example of such a scaffold. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including potent antimicrobial, anticancer, and anti-inflammatory effects.
The inherent versatility of this scaffold lies in its synthetic tractability and the presence of multiple sites amenable to chemical modification. By systematically altering the substituents on the phenyl ring and the hydrazide moiety, researchers can fine-tune the molecule's physicochemical properties—such as lipophilicity, electronic distribution, and steric profile—to optimize its interaction with a specific biological target. This guide provides a comprehensive, data-driven comparison of the structure-activity relationships (SAR) for various 2-(4-bromophenyl)acetohydrazide derivatives, offering field-proven insights for researchers engaged in the rational design of novel therapeutic agents.
The Core Scaffold: A Blueprint for Modification
The foundational structure of 2-(4-bromophenyl)acetohydrazide serves as the starting point for a vast library of derivatives. The key to unlocking its therapeutic potential lies in understanding how modifications at specific positions influence biological activity. The diagram below illustrates the core scaffold and highlights the primary points for chemical derivatization.
Caption: Core structure and key sites for derivatization.
General Synthetic Strategy and Workflow
The synthesis of 2-(4-bromophenyl)acetohydrazide and its subsequent derivatives typically follows a reliable and straightforward pathway. The process generally begins with the esterification of 2-(4-bromophenyl)acetic acid, followed by hydrazinolysis to form the core acetohydrazide. This intermediate then serves as a versatile building block for further modifications, such as condensation with aldehydes or cyclization to form various heterocyclic systems.[1][2]
Workflow for Synthesis and Derivatization
Caption: General synthetic workflow for derivatives.
Experimental Protocol: Synthesis of 2-(4-Bromophenyl)acetohydrazide
This protocol describes a validated method for synthesizing the core intermediate, adapted from established literature.[1][2]
Step 1: Esterification of 2-(4-Bromophenyl)acetic Acid
-
To a solution of 2-(4-bromophenyl)acetic acid (0.022 mol) in methanol (25 mL), add a catalytic amount of concentrated sulfuric acid (2-3 drops).
-
Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 2-(4-bromophenyl)acetate.
Step 2: Hydrazinolysis to form 2-(4-Bromophenyl)acetohydrazide
-
Dissolve the methyl 2-(4-bromophenyl)acetate obtained in the previous step in dry methanol.
-
Add hydrazine hydrate (80%, 10 mL) to the solution.
-
Reflux the mixture for 8-12 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture in an ice bath to precipitate the product.
-
Filter the solid product, wash with cold methanol, and dry under vacuum.
-
The crude product can be purified by recrystallization from dry methanol to obtain colorless crystals of 2-(4-bromophenyl)acetohydrazide.[1][2]
Comparative SAR Analysis Across Biological Activities
The true value of the 2-(4-bromophenyl)acetohydrazide scaffold is revealed by comparing how different structural modifications influence its activity against various biological targets.
Antimicrobial Activity
Derivatives of this scaffold have shown significant promise as antibacterial and antifungal agents. The key to potent antimicrobial activity often involves the cyclization of the hydrazide moiety into five-membered heterocycles like thiazoles, oxadiazoles, or triazoles.
-
Thiazole Derivatives: The incorporation of a thiazole ring, particularly a 4-(4-bromophenyl)-thiazol-2-amine moiety, has been shown to yield compounds with promising activity against Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis) and fungi (Candida albicans).[3][4] The presence of the electron-withdrawing bromine atom on the phenyl ring appears crucial for enhancing this activity.[3]
-
Quinoline Hybrids: Molecular hybridization of the core structure with a quinoline moiety has produced novel DNA-gyrase inhibitors.[5][6] Specifically, derivatives linked to 4-(4-methoxyphenyl)acetamidohydazinyl showed potent activity against S. aureus.[5]
-
Oxadiazole Derivatives: The 1,3,4-oxadiazole ring is another privileged heterocycle in antimicrobial drug design.[7] Condensation of the core hydrazide with various substituted aldehydes followed by oxidative cyclization can lead to compounds with a broad spectrum of activity.[8]
Table 1: Comparison of Antimicrobial Activity of Selected Derivatives
| Derivative Class | Modification | Target Organism | Activity (MIC/Inhibition Zone) | Reference |
| Thiazol-2-amine | Schiff base with 4-nitrobenzaldehyde | S. aureus | Promising activity comparable to Norfloxacin | [3] |
| Thiazol-2-amine | Schiff base with 4-(dimethylamino)benzaldehyde | C. albicans | Promising activity comparable to Fluconazole | [3] |
| Quinoline-carbohydrazide | 4-(4-methoxyphenyl)acetamidohydazinyl | S. aureus | MIC: 38.64 µM | [5] |
| Oxadiazole-pyridine | N'-(3-bromophenyl) substitution | Various Fungi | MIC: 8-16 µg/mL | [8] |
Anticancer Activity
The scaffold has also been extensively explored for its anticancer potential, with SAR studies revealing key features for cytotoxicity and enzyme inhibition.
-
Aromatase Inhibition: For estrogen-receptor-positive breast cancer, inhibiting the aromatase enzyme is a key therapeutic strategy. Derivatives incorporating 1,2,4-triazole and 1,3,4-thiadiazole rings have shown potent aromatase inhibitory activity.[9][10] The presence of small, electron-withdrawing groups like fluoro or chloro on an additional phenyl ring often enhances activity against MCF-7 cancer cells.[9]
-
General Cytotoxicity: Thiazole derivatives have also demonstrated cytotoxicity against the MCF-7 breast cancer cell line.[3] Aromatic substitution at the para position of the thiazole ring was found to enhance anticancer activity.[3]
-
Cyclopropyl Hybrids: The introduction of a cyclopropyl ring to the hydrazide backbone has led to compounds with moderate cytostatic effects against cancer cell lines known for their resistance to apoptosis.[11]
Table 2: Comparison of Anticancer Activity of Selected Derivatives
| Derivative Class | Modification | Cell Line | Activity (IC₅₀) | Reference |
| 1,2,4-Triazole | 4-chlorophenyl group | MCF-7 | 3.142 µM | [9] |
| 1,3,4-Thiadiazole | 2-chlorophenylamino group | MCF-7 | 54.1 µM | [10] |
| Thiazol-2-amine | Schiff base with 4-hydroxy-3-methoxybenzaldehyde | MCF-7 | Most active in series, comparable to 5-FU | [3] |
| Triazole-thione | 1-(4-Fluorophenyl)ethanone | Glioblastoma | Reduced cell viability to 19.6% | [12] |
Anti-inflammatory Activity
Modification of the terminal amine of the hydrazide is a common strategy to develop anti-inflammatory agents. This approach is often used to mask the free carboxylic acid group found in many traditional NSAIDs, which is associated with gastrointestinal toxicity.[13]
-
N-Arylidene Derivatives: Condensation of the core hydrazide with various aromatic aldehydes to form N-arylidene acetohydrazides has yielded potent anti-inflammatory agents.[13] Studies show that electron-withdrawing substituents (e.g., -Cl, -NO₂) on the arylidene ring generally lead to higher activity than electron-donating groups (e.g., -OH, -OCH₃).[13][14] A derivative with a 4-chlorobenzylidene moiety was found to be the most potent in one series, with activity comparable to the reference drug diclofenac.[13]
Table 3: Comparison of Anti-inflammatory Activity of N-Arylidene Derivatives
| Arylidene Substituent | % Reduction in Rat Paw Edema (3h) | Reference Drug (Diclofenac) | Reference |
| 4-Chloro | 58% | 74% | [13] |
| Unsubstituted | 51% | 74% | [13] |
| 4-Nitro | 47% | 74% | [13] |
| 4-Hydroxy | 29% | 74% | [13] |
Key Experimental Protocol: Anti-inflammatory Screening
To ensure the trustworthiness and reproducibility of findings, a detailed protocol for a standard in-vivo assay is provided below.
Carrageenan-Induced Rat Paw Edema Assay
This is a benchmark acute inflammation model used to evaluate the efficacy of potential anti-inflammatory drugs.[13]
-
Animal Preparation: Use adult Wistar rats (150-200g). House them under standard laboratory conditions and fast them for 12 hours before the experiment with free access to water.
-
Grouping: Divide the animals into groups (n=5 or 6), including a control group, a standard drug group (e.g., Diclofenac, 10 mg/kg), and test groups for each derivative at various doses (e.g., 5, 10, 25 mg/kg).
-
Drug Administration: Administer the test compounds and the standard drug intraperitoneally (i.p.) or orally (p.o.), suspended in a vehicle like 0.5% carboxymethyl cellulose (CMC). The control group receives only the vehicle.
-
Induction of Inflammation: One hour after drug administration, inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the sub-plantar region of the right hind paw of each rat.
-
Measurement: Measure the paw volume immediately after carrageenan injection (V₀) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.
-
Calculation: The percentage inhibition of edema is calculated for each group at each time point using the following formula:
-
% Inhibition = [ (V_c - V_t) / V_c ] x 100
-
Where V_c is the average increase in paw volume in the control group, and V_t is the average increase in paw volume in the drug-treated group.
-
Consolidated SAR Insights and Future Directions
The comparative analysis reveals clear patterns guiding the design of next-generation derivatives. The following diagram summarizes the most impactful substitutions for each targeted biological activity.
Caption: Summary of key structure-activity relationships.
Future Outlook: While significant progress has been made, the full therapeutic potential of this scaffold is yet to be realized. Future research should focus on:
-
Mechanism of Action Studies: Elucidating the precise molecular targets and pathways for the most potent compounds.
-
Quantitative SAR (QSAR): Developing computational models to more accurately predict the activity of novel derivatives before synthesis.
-
Exploring Novel Heterocycles: Investigating the impact of incorporating less common heterocyclic rings to discover unique biological activities.
-
ADMET Profiling: Conducting comprehensive absorption, distribution, metabolism, excretion, and toxicity studies on lead compounds to assess their drug-likeness and safety profiles.
By leveraging the insights from existing SAR data and embracing these future directions, the scientific community can continue to develop 2-(4-bromophenyl)acetohydrazide derivatives into clinically successful therapeutic agents.
References
-
Ahmad, S., Jabbar, A., Hussain, M. T., & Tahir, M. N. (2012). 2-(4-Bromophenyl)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 68(7), o2269. [Link]
-
Al-Ghorbani, M., Chebil, A., Othman, A. A., et al. (2023). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega. [Link]
-
Asati, V., Kaur, G., & Kumar, V. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. BMC Chemistry, 13(1), 55. [Link]
-
Bhandari, S. V., Bothara, K. G., Raut, M. K., et al. (2009). Synthesis of N-arylidene-2-(2-Phenoxyphenyl) Acetohydrazides as Anti-Inflammatory Agents. Iranian Journal of Pharmaceutical Research, 8(4), 259-265. [Link]
-
Gomha, S. M., Abdel-aziz, H. M., & Abdel-khalik, M. M. (2018). Synthesis and anticancer activity evaluation of 2(4-alkoxyphenyl)cyclopropyl hydrazides and triazolo phthalazines. RSC Advances, 8(28), 15461-15471. [Link]
-
Jadhav, S. D., et al. (2012). Evaluation of Anti-inflammatory activity of acid Hydrazide derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 4(4), 361-364. [Link]
-
Karataş, H., Gökçe, B., Alıcı, B., et al. (2019). Synthesis and investigation of anti-inflammatory and anticonvulsant activities of novel coumarin-diacylated hydrazide derivatives. Arabian Journal of Chemistry, 12(8), 4647-4659. [Link]
-
Kubba, A. A. R. M., & Rahim, N. A. H. A. (2018). Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. Journal of Pharmacy Research, 12(1), 148-154. [Link]
-
Nadi, M., et al. (2023). Design, Synthesis, Biological Evaluation and Molecular Docking Studies of New N-Heterocyclic Compounds as Aromatase Inhibitors. Molecules, 28(10), 4192. [Link]
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Teli, D., Metre, A., Teli, S., & Kptnal, R. B. (2023). Synthesis And Anti-Fungal Activity Of N'-(3-Bromophenyl)-2-{[5-(4-Methylpyridine-3-Yl)-1,3,4-Oxadiazol-2-Yl] Sulfanyl} Acetohydrazides Derivatives. Asian Journal of Pharmaceutical Research and Development, 11(1), 14-21. [https://www.semanticscholar.org/paper/Synthesis-And-Anti-Fungal-Activity-of-N'-(3-Teli-Metre/9f688a2a5d24d08439366113b28b7880907d4782]([Link]
-
Urbonavičiūtė, A., et al. (2022). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Molecules, 27(19), 6524. [Link]
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Wujec, M., & Paneth, A. (2022). Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. Molecules, 27(15), 4991. [Link]
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Zarghi, A., et al. (2021). Exploring the Synthesis, Anti-Inflammatory and Anti-Tumor Potential of 4-Maleimidylphenyl-Hydrazide Derivatives. Molecules, 26(16), 4933. [Link]/26/16/4933)
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In vitro vs. in vivo efficacy of antimicrobial compounds derived from 2-(4-Bromophenyl)acetohydrazide
Comparative Efficacy Guide: Antimicrobial Compounds Derived from 2-(4-Bromophenyl)acetohydrazide
Executive Summary: The Translational Challenge
2-(4-Bromophenyl)acetohydrazide is a privileged scaffold in medicinal chemistry. The presence of the bromine atom at the para position of the phenyl ring significantly enhances lipophilicity (
However, a critical disparity exists between in vitro potency and in vivo efficacy. While Minimum Inhibitory Concentrations (MIC) in a petri dish often rival commercial antibiotics, in vivo performance is frequently compromised by metabolic instability (hydrolysis of the hydrazone linkage) and rapid clearance.
This guide objectively compares the performance metrics of these derivatives, providing the experimental protocols required to validate their utility in your pipeline.
Chemical Context & Mechanism of Action[1][2][3]
The core pharmacophore functions primarily by inhibiting bacterial DNA Gyrase (Topoisomerase II), a mechanism validated in structural analogs (e.g., quinoline-hydrazide hybrids).
Figure 1: Mechanism of Action & Synthesis Pathway
Caption: Synthesis of hydrazone derivatives via condensation and their subsequent interference with bacterial DNA replication.
Comparative Performance: In Vitro vs. In Vivo[4]
The following table synthesizes data from recent studies on brominated hydrazide derivatives, comparing them against the standard antibiotic Ciprofloxacin.
Table 1: Efficacy & Stability Profile
| Feature | 2-(4-Br)acetohydrazide Derivatives | Ciprofloxacin (Standard) | Interpretation |
| In Vitro Potency (MIC) | 8.0 – 32.0 µg/mL (vs. S. aureus) | 0.5 – 2.0 µg/mL | Derivatives show moderate-to-high potency but are generally 4-10x less potent than pure fluoroquinolones. |
| Lipophilicity (ClogP) | 3.5 – 4.8 (High) | 1.8 – 2.5 (Moderate) | High lipophilicity aids membrane permeation but increases risk of non-specific protein binding in plasma. |
| Metabolic Stability | Low to Moderate (Hydrazone linkage is susceptible to hydrolysis at pH < 4). | High | The "Achilles Heel" of these derivatives is stomach acid stability. |
| Toxicity (LD50) | ~150 - 500 mg/kg (Est. Mouse Oral) | > 2000 mg/kg | Potential for hydrazine release upon hydrolysis raises toxicity concerns. |
Key Insight: The bromine substituent improves the in vitro profile by increasing hydrophobic interactions within the DNA gyrase active site. However, without cyclization (e.g., converting the hydrazone to a 1,3,4-oxadiazole), the linear hydrazone bond is a metabolic liability in vivo.
The "Valley of Death": ADMET Workflow
To translate these compounds, you must assess their stability before attempting infection models.
Figure 2: Screening Workflow (In Vitro to In Vivo)
Caption: Decision tree for advancing 2-(4-Bromophenyl)acetohydrazide candidates based on stability thresholds.
Experimental Protocols
Protocol A: Determination of Minimum Inhibitory Concentration (MIC)
Standard: CLSI M07-A10
-
Preparation: Dissolve the 2-(4-Bromophenyl)acetohydrazide derivative in DMSO (Stock: 1000 µg/mL). Ensure final DMSO concentration in assay is <1% to prevent solvent toxicity.
-
Inoculum: Prepare S. aureus (ATCC 29213) suspension adjusted to 0.5 McFarland standard (
CFU/mL). Dilute 1:100 in Mueller-Hinton Broth (MHB). -
Dilution: Perform serial 2-fold dilutions of the compound in a 96-well microplate (Range: 128 µg/mL to 0.25 µg/mL).
-
Incubation: Add bacterial suspension. Incubate at 37°C for 18–24 hours.
-
Readout: The MIC is the lowest concentration with no visible turbidity. Use Resazurin dye (0.01%) for visual confirmation (Blue = Inhibition, Pink = Growth).
Protocol B: Acute Oral Toxicity (Up-and-Down Procedure)
Standard: OECD Guideline 423
Note: This is critical for hydrazide derivatives due to the potential release of toxic hydrazine moieties.
-
Animals: Female Swiss albino mice (n=3 per step), fasted for 4 hours prior to dosing.
-
Dosing: Administer a starting dose of 300 mg/kg via oral gavage. Dissolve compound in 0.5% Carboxymethyl cellulose (CMC).
-
Observation:
-
0-30 min: Critical observation for convulsions or respiratory distress.
-
24-48 hours: Monitor for lethargy, weight loss, or death.
-
-
Endpoint: If mortality occurs at 300 mg/kg, reduce dose to 50 mg/kg. If survival, increase to 2000 mg/kg.
-
Necropsy: Perform gross pathology on liver and kidneys to check for hydrazide-induced necrosis.
References
-
Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. Source: ACS Omega (2023) [Link]
-
Synthesis and antimicrobial activity evaluation of new hydrazide-hydrazones derived from 1,2,4-triazole. Source: Istanbul Journal of Pharmacy (2019) [Link][1]
-
Crystal structure of 2-(4-Bromophenyl)acetohydrazide. Source: Acta Crystallographica Section E (2012) [Link]
-
Novel Pyrazole-4-acetohydrazide Derivatives Potentially Targeting Fungal Succinate Dehydrogenase. Source: Journal of Agricultural and Food Chemistry (2021) [Link][2]
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Comparison Guide: Biological Activity of Bromo- vs. Chloro-Substituted Acetohydrazide Derivatives
The following guide provides an in-depth technical comparison of bromo- and chloro-substituted acetohydrazide derivatives. It synthesizes recent experimental data to evaluate their biological efficacy, physicochemical properties, and structure-activity relationships (SAR).
Executive Summary
Acetohydrazides (R–CONHNH2) and their hydrazone derivatives are privileged scaffolds in medicinal chemistry due to their ability to form hydrogen bonds and chelate metal ions. The substitution of a halogen atom on the phenyl ring significantly alters their pharmacological profile.[1][2]
-
Chloro-derivatives generally exhibit superior antimicrobial activity (antibacterial/antifungal), attributed to an optimal balance of lipophilicity and steric size, allowing better penetration of bacterial cell walls without significant steric hindrance at the target site.
-
Bromo-derivatives frequently dominate in anticancer assays , where higher lipophilicity (logP) and the capability to form strong halogen bonds (sigma-hole interactions) facilitate deeper binding into hydrophobic pockets of enzymes like kinases and topoisomerases.
Physicochemical Comparison
Understanding the atomic-level differences is prerequisite to interpreting biological data.
| Property | Chloro-Substituted (-Cl) | Bromo-Substituted (-Br) | Impact on Bioactivity |
| Atomic Radius | 1.75 Å | 1.85 Å | Sterics: Br is bulkier, potentially clashing with small enzyme pockets. |
| Electronegativity (Pauling) | 3.16 | 2.96 | Electronic: Cl is a stronger electron-withdrawing group (EWG) by induction. |
| Lipophilicity ( | +0.71 | +0.86 | Permeability: Br increases membrane permeability more than Cl. |
| C-X Bond Length | ~1.73 Å | ~1.89 Å | Stability: Both are metabolically stable in these scaffolds. |
| Halogen Bonding ( | Weak | Strong | Binding: Br forms stronger directional interactions with carbonyl oxygens or aromatic rings in proteins. |
Biological Activity Analysis
Antimicrobial Potency (Bacteria & Fungi)
Experimental data consistently suggests that Chloro-substituted acetohydrazides often outperform their Bromo-counterparts in antimicrobial efficacy.
-
Case Study: Pyrazole-Acetohydrazide Hybrids In a study of
-benzylidene-2-(pyrazole)acetohydrazides, the activity order against S. aureus and E. coli was established as F > Cl > Br .-
Mechanism: The smaller size of Fluorine and Chlorine allows the molecule to fit into the tight active sites of bacterial enzymes (e.g., DNA gyrase). The bulky Bromo-group often introduces steric clashes.
-
Data Point: For 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid derivatives:
-
Chloro-analog (Compound 21): MIC = 4 µg/mL against Acinetobacter baumannii.[3]
-
Bromo-analog (Compound 22): MIC = 8–16 µg/mL (2-4x less potent).
-
-
Anticancer Efficacy (Cytotoxicity)
Conversely, Bromo-substituted derivatives frequently exhibit lower IC
-
Case Study: Coumarin-Acetohydrazide Hybrids Evaluation against HepG2 (liver cancer) and MCF-7 (breast cancer) lines revealed that Bromo-substitution enhances cytotoxicity significantly.
-
Mechanism: The increased lipophilicity of the Br-derivative facilitates passive diffusion across the cancer cell membrane. Furthermore, the polarizable Bromine atom can engage in "halogen bonding" with backbone carbonyls in the target protein (e.g., VEGFR-2 or Tubulin), a specific interaction less available to Chlorine.
-
Data Point:
-
Bromo-derivative (Compound 6d): IC
= 2.84 ± 0.48 µM (Comparable to Doxorubicin). -
Chloro-derivative: IC
> 5.0 µM in the same assay.
-
-
Structure-Activity Relationship (SAR) Logic
The following decision tree illustrates the logical flow for selecting between Br and Cl based on the target application.
Figure 1: SAR Decision Tree for Halogen Selection in Acetohydrazide Design.
Experimental Protocols
To ensure reproducibility, the following protocols are standardized for the synthesis and evaluation of these derivatives.
General Synthesis of Halogenated Acetohydrazides
Reaction Overview:
-
Esterification: Substituted phenylacetic acid
Ethyl ester. -
Hydrazinolysis: Ethyl ester + Hydrazine Hydrate
Acetohydrazide. -
Condensation: Acetohydrazide + Aldehyde
Hydrazone (Schiff Base).
Step-by-Step Protocol (Hydrazinolysis):
-
Dissolve: Dissolve 0.01 mol of ethyl 2-(4-chlorophenyl)acetate (or 4-bromophenyl analog) in 20 mL of absolute ethanol.
-
Add: Add 0.05 mol (excess) of hydrazine hydrate (99%) dropwise with stirring.
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours . Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 3:1).
-
Isolate: Cool to room temperature. Pour the reaction mixture into ice-cold water.
-
Purify: Filter the precipitated solid. Wash with cold ethanol and recrystallize from ethanol/DMF.
-
Note: Bromo-derivatives often have higher melting points and may require a higher ratio of DMF for recrystallization.
-
Antimicrobial Assay (MIC Determination)
Method: Broth Microdilution (CLSI Standards).
-
Inoculum: Prepare bacterial suspension (e.g., S. aureus) adjusted to 0.5 McFarland standard (
CFU/mL). -
Dilution: Dissolve test compounds (Br and Cl analogs) in DMSO (1 mg/mL stock). Perform serial 2-fold dilutions in Mueller-Hinton Broth (96-well plate).
-
Incubation: Add 10 µL of inoculum to each well. Incubate at 37°C for 24 hours.
-
Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration with no visible turbidity. Use Ciprofloxacin as a positive control.
Anticancer Assay (MTT Protocol)
-
Seeding: Seed cancer cells (e.g., HepG2) in 96-well plates (
cells/well) and incubate for 24h. -
Treatment: Treat cells with gradient concentrations (0.1 – 100 µM) of the Br/Cl-acetohydrazides for 48h.
-
Staining: Add 10 µL MTT reagent (5 mg/mL). Incubate for 4h.
-
Solubilization: Dissolve formazan crystals in DMSO. Measure absorbance at 570 nm.
-
Calculation: Plot dose-response curves to calculate IC
.
Synthesis Workflow Visualization
Figure 2: Synthetic pathway for generating biologically active acetohydrazide derivatives.
References
-
Antimicrobial Activity of Pyrazole Derivatives: Kataria, R., et al. (2019).[4][5] Novel Acetohydrazide Pyrazole Derivatives: Design, Synthesis, Characterization and Antimicrobial Activity. Asian Journal of Chemistry, 31(12), 2740-2744.[4]
-
Anticancer Activity of Coumarin Hybrids: Al-Warhi, T., et al. (2020).[6] Design, synthesis and anti-proliferative activity of some new coumarin substituted hydrazide–hydrazone derivatives. Journal of Chemical Sciences, 132.
-
Anti-Acinetobacter Activity (MIC Comparison): Reddy, T.S., et al. (2016). Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid. Bioorganic & Medicinal Chemistry Letters.
-
General Review of Hydrazide Bioactivity: Narang, R., et al. (2012). A review on biological activities and chemical synthesis of hydrazide derivatives. Mini-Reviews in Medicinal Chemistry.
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Comparative Docking Analysis of 2-(4-Bromophenyl)acetohydrazide Derivatives: A Guide to Targeting Diverse Enzymes
In the landscape of modern drug discovery, the strategic design and evaluation of small molecules with therapeutic potential are paramount. Computational methods, particularly molecular docking, have emerged as indispensable tools for accelerating this process by providing insights into ligand-protein interactions at a molecular level.[1][2] This guide presents a comprehensive comparative docking analysis of a focused library of 2-(4-Bromophenyl)acetohydrazide derivatives against a panel of clinically relevant enzymes. The objective is to elucidate the structural determinants of binding affinity and selectivity, thereby informing the rational design of next-generation inhibitors.
The 2-(4-Bromophenyl)acetohydrazide scaffold is a privileged structure in medicinal chemistry, known for its synthetic tractability and its presence in molecules with a wide range of biological activities.[3][4] This guide will explore the binding potential of novel derivatives of this scaffold against enzymes implicated in inflammation, cancer, and microbial infections, providing a comparative framework for researchers and drug development professionals.
Rationale and Strategy: The Scientific Merit of Comparative Docking
The central hypothesis of this investigation is that systematic structural modifications to the 2-(4-Bromophenyl)acetohydrazide core will yield derivatives with differential binding affinities and selectivities for various enzyme targets. By keeping the core scaffold constant and varying peripheral substituents, we can probe the specific interactions that drive molecular recognition. This approach allows for the identification of key pharmacophoric features and the development of a robust structure-activity relationship (SAR) profile.[5]
Our comparative analysis focuses on three key enzymes, each representing a distinct therapeutic area:
-
Cyclooxygenase-2 (COX-2): A primary target for anti-inflammatory drugs.
-
DNA Gyrase: An essential bacterial enzyme, making it an excellent target for novel antibacterial agents.[6][7]
-
Aromatase: A key enzyme in estrogen biosynthesis, targeted in the treatment of hormone-dependent breast cancer.[8]
The selection of these enzymes allows for a broad assessment of the therapeutic potential of the 2-(4-Bromophenyl)acetohydrazide scaffold.
Experimental Design: A Validated In Silico Workflow
To ensure the scientific rigor and reproducibility of our findings, a standardized and validated molecular docking workflow was employed. This multi-step process is designed to accurately predict the binding conformation and affinity of each ligand within the active site of the target enzymes.
Figure 2: Logical relationship between derivative design and predicted outcomes.
The findings from this in silico study provide a strong foundation for the synthesis and biological evaluation of these novel 2-(4-Bromophenyl)acetohydrazide derivatives. [9][10]Future work should focus on in vitro enzyme inhibition assays to validate the docking predictions and determine the IC50 values of the most promising compounds. [11]Furthermore, lead compounds can be subjected to further optimization and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling to assess their drug-like properties. [12]
Conclusion
This comparative docking analysis has successfully demonstrated the potential of the 2-(4-Bromophenyl)acetohydrazide scaffold as a versatile platform for the design of potent and selective enzyme inhibitors. The systematic approach employed in this study has allowed for the elucidation of key structure-activity relationships, providing a rational basis for the future development of novel therapeutic agents targeting inflammation, bacterial infections, and cancer. The integration of computational and experimental approaches will be crucial in translating these promising in silico findings into tangible clinical candidates.
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Ahmad, S., et al. (2012). 2-(4-Bromophenyl)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2441. [Link]
-
Shcherbyna, R., et al. (2022). Synthesis, characterization, molecular docking studies of new alkyl derivatives of 5-(2-bromo-4-fluorophenyl). Ceska a Slovenska Farmacie, 71(4), 173-182. [Link]
-
Hassan, M. A., et al. (2022). In-vitro and in-silico studies based discovery of 2-aryl-N-(4-morpholinophenyl)thiazol-4-amines as promising DNA gyrase inhibitors. Future Medicinal Chemistry, 14(20), 1505-1521. [Link]
-
Patel, P., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Chemistry Central Journal, 13(1), 48. [Link]
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Acar, Ç., et al. (2024). Design, Synthesis, Biological Evaluation and Molecular Docking Studies of New N-Heterocyclic Compounds as Aromatase Inhibitors. Molecules, 29(3), 675. [Link]
-
Gholampour, Z., et al. (2023). Rational Design, Synthesis, in Vitro, and in Silico Studies of Chlorophenylquinazolin‐4(3H)‐One Containing Different Aryl Acetohydrazides as Tyrosinase Inhibitors. Chemistry & Biodiversity, 20(10), e202300908. [Link]
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Umar, M. I., et al. (2021). SYNTHESIS AND BIOLOGICAL EVALUATION OF HYDRAZONES DERIVED FROM 2, 4-DINITROPHENYLHYDRAZINE. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 9(2), 52-58. [Link]
-
Khan, I., et al. (2020). Enzyme Inhibition and In Silico Studies of New Synthetic N-Substituted-(4-Bromophenyl). ARC Journal of Pharmaceutical Sciences, 6(4), 1-13. [Link]
-
Mustafa, G., et al. (2022). Synthesis, Carbonic Anhydrase II/IX/XII Inhibition, DFT, and Molecular Docking Studies of Hydrazide-Sulfonamide Hybrids of 4-Methylsalicyl. Molecules, 27(5), 1530. [Link]
-
El-Naggar, A. M., et al. (2023). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ACS Omega, 8(22), 19579–19593. [Link]
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Guntuku, G., et al. (2018). Molecular Docking Studies of Hydrazide-Hydrazone Derivatives of Gossypol against Bcl-2 Family Anti-Apoptotic Targets. Journal of Computer Science & Systems Biology, 11(1), 25-33. [Link]
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Veena, V., et al. (2025). Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. Chemistry & Biodiversity, e202401111. [Link]
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Unknown. (n.d.). Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. Rasayan Journal of Chemistry. [Link]
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Al-wsabai, O. A., et al. (2024). Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. Molecules, 29(15), 3508. [Link]
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Unknown. (n.d.). 2-(4-Bromophenyl)acetohydrazide. ResearchGate. [Link]
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El-Naggar, A. M., et al. (2023). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. ResearchGate. [Link]
-
Wang, Y., et al. (2021). Novel Pyrazole-4-acetohydrazide Derivatives Potentially Targeting Fungal Succinate Dehydrogenase: Design, Synthesis, Three-Dimensional Quantitative Structure-Activity Relationship, and Molecular Docking. Journal of Agricultural and Food Chemistry, 69(33), 9549–9563. [Link]
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Zhang, Y., et al. (2024). Recent advances from computer-aided drug design to artificial intelligence drug design. RSC Medicinal Chemistry. [Link]
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Rahman, M. M., et al. (2025). Computational Methods for Drug Discovery and Design. ResearchGate. [Link]
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A Comparative Guide to the Synthesis of 2-(4-Bromophenyl)acetohydrazide: An Evaluation of Synthetic Routes
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the synthesis of novel molecular entities with therapeutic potential is a cornerstone of innovation. Among these, hydrazide derivatives hold a significant place due to their wide range of biological activities. This guide provides an in-depth technical comparison of different synthetic routes for 2-(4-Bromophenyl)acetohydrazide, a key intermediate in the synthesis of various biologically active compounds. We will delve into the intricacies of each method, offering field-proven insights and experimental data to empower researchers in making informed decisions for their synthetic strategies.
Introduction to 2-(4-Bromophenyl)acetohydrazide
2-(4-Bromophenyl)acetohydrazide is a versatile building block in medicinal chemistry. The presence of the 4-bromophenyl group allows for further functionalization through cross-coupling reactions, while the acetohydrazide moiety serves as a scaffold for the construction of various heterocyclic systems, such as pyrazoles, oxadiazoles, and triazoles. These resulting compounds have shown promise in diverse therapeutic areas, including antimicrobial, anticonvulsant, and anti-inflammatory applications. Given its importance, the efficient and reliable synthesis of this intermediate is of paramount importance.
This guide will compare and validate two primary synthetic pathways to 2-(4-Bromophenyl)acetohydrazide, providing a comprehensive analysis of their respective merits and drawbacks.
Synthetic Route 1: The Classical Two-Step Approach from 4-Bromophenylacetic Acid
This widely employed method involves a two-step sequence: the initial esterification of 4-bromophenylacetic acid, followed by the hydrazinolysis of the resulting ester.
Step 1: Esterification of 4-Bromophenylacetic Acid
The first step is a classic Fischer esterification, where the carboxylic acid is reacted with an alcohol (typically methanol or ethanol) in the presence of a catalytic amount of strong acid, such as sulfuric acid.
Experimental Protocol:
-
To a solution of 4-bromophenylacetic acid (1 equivalent) in methanol or ethanol (5-10 volumes), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).
-
Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl or ethyl 2-(4-bromophenyl)acetate.
Causality Behind Experimental Choices:
-
Reflux Conditions: The use of elevated temperatures is necessary to drive the equilibrium of the Fischer esterification towards the product side.
-
Acid Catalyst: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.
-
Aqueous Work-up: The sodium bicarbonate wash is crucial to remove the sulfuric acid catalyst, which could interfere with the subsequent hydrazinolysis step.
Step 2: Hydrazinolysis of the Ester
The obtained ester is then converted to the desired hydrazide by reaction with hydrazine hydrate.
Experimental Protocol:
-
Dissolve the crude methyl or ethyl 2-(4-bromophenyl)acetate (1 equivalent) in an alcohol solvent such as methanol or ethanol.
-
Add hydrazine hydrate (typically an 80% aqueous solution, 2-5 equivalents) to the solution.
-
Reflux the reaction mixture for 4-8 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature. The product often crystallizes out of the solution.
-
Collect the solid product by filtration and wash with cold solvent.
-
The crude product can be further purified by recrystallization from a suitable solvent like methanol or ethanol to afford pure 2-(4-Bromophenyl)acetohydrazide.
Causality Behind Experimental Choices:
-
Excess Hydrazine Hydrate: Using an excess of hydrazine hydrate helps to drive the reaction to completion and minimize the formation of the undesired diacylhydrazide byproduct.
-
Reflux Conditions: Similar to the esterification, heating is required to provide the necessary activation energy for the nucleophilic acyl substitution reaction.
Synthetic Route 2: A Three-Step Synthesis from 4-Bromophenylacetonitrile
An alternative approach begins with 4-bromophenylacetonitrile, which is first hydrolyzed to the corresponding carboxylic acid before proceeding through the same esterification and hydrazinolysis sequence as in Route 1.
Step 1: Hydrolysis of 4-Bromophenylacetonitrile
The nitrile group is converted to a carboxylic acid through basic hydrolysis.
Experimental Protocol:
-
To a solution of 4-bromophenylacetonitrile (1 equivalent) in a suitable solvent (e.g., a mixture of ethanol and water), add a strong base such as sodium hydroxide or potassium hydroxide (2-3 equivalents).
-
Reflux the reaction mixture for 6-12 hours. Monitor the reaction for the disappearance of the starting material by TLC.
-
After completion, cool the reaction mixture and acidify with a strong acid (e.g., concentrated HCl) to a pH of 1-2.
-
The precipitated 4-bromophenylacetic acid is collected by filtration, washed with water, and dried.
Causality Behind Experimental Choices:
-
Strong Base: The hydroxide ion acts as a nucleophile, attacking the electrophilic carbon of the nitrile group. The subsequent protonation steps during workup lead to the formation of the carboxylic acid.
-
Acidification: This step is critical to protonate the carboxylate salt formed under basic conditions, leading to the precipitation of the desired carboxylic acid.
Steps 2 & 3: Esterification and Hydrazinolysis
The 4-bromophenylacetic acid obtained from the hydrolysis of the nitrile is then subjected to the same two-step esterification and hydrazinolysis procedure as described in Synthetic Route 1 .
Comparative Analysis of the Synthetic Routes
To provide a clear and objective comparison, the following table summarizes the key performance indicators for each route.
| Parameter | Route 1: From 4-Bromophenylacetic Acid | Route 2: From 4-Bromophenylacetonitrile |
| Starting Material | 4-Bromophenylacetic acid | 4-Bromophenylacetonitrile |
| Number of Steps | 2 | 3 |
| Overall Yield | Good to Excellent | Moderate to Good |
| Reagents | Methanol/Ethanol, H₂SO₄, Hydrazine Hydrate | NaOH/KOH, HCl, Methanol/Ethanol, H₂SO₄, Hydrazine Hydrate |
| Advantages | Shorter route, readily available starting material. | Utilizes a different starting material which may be more cost-effective depending on the supplier. |
| Disadvantages | Requires handling of corrosive sulfuric acid. | Longer reaction sequence, potentially lower overall yield. |
Yield Data:
-
Route 1: The esterification of similar phenylacetic acids often proceeds with yields exceeding 90%. The subsequent hydrazinolysis step can also be very efficient, with reported yields for similar compounds often in the 80-95% range. This would result in a high overall yield for this two-step process. For instance, the esterification of 2-(2-bromophenyl)acetic acid to its methyl ester has been reported with a 99% yield[1].
-
Route 2: The hydrolysis of 4-bromophenylacetonitrile to 4-bromophenylacetic acid has been reported with a high yield of 98%[2]. However, the subsequent two steps (esterification and hydrazinolysis) would have their own associated yields, leading to a potentially lower overall yield compared to the more direct Route 1.
Validation of Synthesis: Spectroscopic and Physical Data
The successful synthesis of 2-(4-Bromophenyl)acetohydrazide can be confirmed by various analytical techniques. Below is a summary of the expected data.
| Property | Value | Reference |
| Melting Point | 165-166 °C (438-439 K) | [3][4] |
| Appearance | Colorless rod-like crystals | [3][4] |
Spectroscopic Data:
-
¹H NMR: Expected signals would include a singlet for the methylene (-CH₂-) protons, signals in the aromatic region for the protons of the bromophenyl ring, and broad singlets for the -NH and -NH₂ protons, which are exchangeable with D₂O.
-
¹³C NMR: The spectrum would show signals for the carbonyl carbon, the methylene carbon, and the carbons of the bromophenyl ring.
-
IR Spectroscopy: Key characteristic peaks would include N-H stretching vibrations for the amine and amide groups (typically in the range of 3200-3400 cm⁻¹), a strong C=O stretching vibration for the amide carbonyl group (around 1640-1680 cm⁻¹), and C-Br stretching in the fingerprint region.
Future Perspectives: One-Pot Synthesis as a Greener Alternative
The development of one-pot synthetic methodologies is a key goal in green chemistry, as they can reduce reaction time, solvent waste, and purification steps. The direct conversion of carboxylic acids to hydrazides using coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in environmentally benign solvents like polyethylene glycol (PEG) has been reported for other compounds. A potential one-pot synthesis of 2-(4-Bromophenyl)acetohydrazide from 4-bromophenylacetic acid would represent a significant improvement over the classical two-step method.
Conceptual One-Pot Protocol:
-
To a solution of 4-bromophenylacetic acid and hydrazine hydrate in a suitable solvent (e.g., PEG-400 or DMF), add a coupling agent such as EDC.HCl.
-
Stir the reaction mixture at room temperature until completion.
-
The product could then be isolated through extraction or precipitation.
This approach would eliminate the need for the isolation of the intermediate ester, thereby streamlining the process and likely improving the overall efficiency. Further research into optimizing such a one-pot procedure for the synthesis of 2-(4-Bromophenyl)acetohydrazide is highly encouraged.
Conclusion
This guide has provided a detailed comparison of two synthetic routes to 2-(4-Bromophenyl)acetohydrazide. The classical two-step method starting from 4-bromophenylacetic acid remains a robust and high-yielding approach. The alternative route from 4-bromophenylacetonitrile, while longer, offers flexibility in the choice of starting materials. The validation of the final product through its physical and spectroscopic properties is a critical step in ensuring its purity and identity. As the principles of green chemistry become increasingly important, the development of a one-pot synthesis from the carboxylic acid presents an exciting avenue for future process improvement. By understanding the nuances of each synthetic pathway, researchers can select the most appropriate method based on their specific needs regarding efficiency, cost, and environmental impact.
References
-
MDPI. (2021). One-Pot Synthesis of 1,3,4-Oxadiazines from Acylhydrazides and Allenoates. Retrieved from [Link]
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Ahmad, S., Jabbar, A., Hussain, M. T., & Tahir, M. N. (2012). 2-(4-Bromophenyl)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 68(7), o2269. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2-(4-Bromophenyl)-N-(pyrazin-2-yl)acetamide. PubChem. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). One-pot four-component synthesis of novel isothiourea-ethylene-tethered-piperazine derivatives. PubMed Central. Retrieved from [Link]
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SciELO México. (2014). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Retrieved from [Link]
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Organic Syntheses. (n.d.). p-BROMOPHENACYL BROMIDE. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Bromophenylacetic acid. Retrieved from [Link]
-
MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Retrieved from [Link]
-
ResearchGate. (2012). 2-(4-Bromophenyl)acetohydrazide. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Methyl 2-(4-bromophenyl)acetate. PubChem. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]
-
MDPI. (2019). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
- Google Patents. (2012). EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
-
National Institute of Standards and Technology. (n.d.). Acetamide, N-(4-bromophenyl)-. NIST Chemistry WebBook. Retrieved from [Link]
-
Quick Company. (2019). An Improved Process For The Preparation Of Highly Pure 4 Bromophenylacetic Acidand Its Intermediate. Retrieved from [Link]
-
Preprints.org. (2023). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018). Assignment of the IR spectrum of 2,4-pentanedione (acetylacetone). Retrieved from [Link]
Visualizations
Caption: Workflow for the two-step synthesis of 2-(4-Bromophenyl)acetohydrazide from 4-bromophenylacetic acid.
Caption: Workflow for the three-step synthesis of 2-(4-Bromophenyl)acetohydrazide from 4-bromophenylacetonitrile.
Sources
A Comparative Guide to Cross-Reactivity Profiling of 2-(4-Bromophenyl)acetohydrazide-Based Enzyme Inhibitors
This guide provides an in-depth, objective comparison of the performance and cross-reactivity profiles of enzyme inhibitors derived from the 2-(4-bromophenyl)acetohydrazide scaffold. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical protocols with field-proven insights to facilitate robust inhibitor characterization. We will explore the causality behind experimental choices, describe self-validating protocols, and ground all claims in authoritative sources.
Introduction: The 2-(4-Bromophenyl)acetohydrazide Scaffold and the Imperative of Selectivity
The 2-(4-bromophenyl)acetohydrazide core is a versatile chemical scaffold frequently employed in medicinal chemistry. Its derivatives have demonstrated inhibitory activity against a wide array of enzymes, including carbonic anhydrases, cholinesterases, and monoamine oxidases.[1][2][3] The hydrazide moiety (-CONHNH2) is a key functional group, capable of forming crucial interactions, such as hydrogen bonds or coordinating with metal ions within enzyme active sites.[3][4]
However, this chemical reactivity also presents a significant challenge: cross-reactivity . An inhibitor designed for a specific enzyme may bind to and inhibit other, unintended "off-target" enzymes, particularly those with structural similarities. This lack of selectivity can lead to undesirable side effects, reduced therapeutic efficacy, and, in some cases, toxicity. Therefore, rigorous cross-reactivity and selectivity profiling is not merely a supplementary step but a cornerstone of the drug discovery process. It defines the therapeutic window of a compound and is critical for predicting its clinical behavior.
This guide will focus on two prominent enzyme families targeted by this scaffold—Carbonic Anhydrases and Cholinesterases—to illustrate the principles and methodologies of a comprehensive cross-reactivity study.
Key Enzyme Targets and Mechanisms of Inhibition
Carbonic Anhydrases (CAs)
Carbonic anhydrases are a superfamily of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[5] They are involved in critical physiological processes, including pH regulation and electrolyte transport, making them targets for treating glaucoma, epilepsy, and certain cancers.[5]
-
Mechanism of Inhibition: Many inhibitors targeting CAs, particularly those with sulfonamide or related functionalities, act by coordinating with the catalytic Zn²⁺ ion in the active site, displacing the zinc-bound water molecule and disrupting the enzyme's catalytic cycle.[6] Hydrazide-based compounds can engage in similar interactions, leveraging their nitrogen and oxygen atoms to form hydrogen bonds with active site residues.
Cholinesterases (AChE and BChE)
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are serine hydrolases crucial for regulating neurotransmission by breaking down acetylcholine.[7] Inhibition of these enzymes is a primary strategy for managing Alzheimer's disease.[8] While structurally similar, subtle differences in their active sites allow for the development of selective inhibitors.
-
Mechanism of Inhibition: Inhibitors typically bind to the catalytic active site (CAS) or the peripheral anionic site (PAS) of the enzyme.[9] Dual-binding inhibitors, which interact with both sites, are of significant interest. The hydrazone derivatives of the core scaffold can form hydrogen bonds and π-π stacking interactions within these sites.[3] The selectivity between AChE and BChE is a critical parameter, as non-selective inhibition can lead to unwanted side effects.[8]
Experimental Guide: A Framework for Assessing Cross-Reactivity
A robust cross-reactivity study is a multi-step process designed to quantify an inhibitor's potency against its primary target and a panel of relevant off-targets.
Workflow for Cross-Reactivity Assessment
The logical flow of a cross-reactivity study is essential for generating reliable and interpretable data. The process begins with a primary assay against the intended target, followed by screening against a panel of related enzymes under standardized conditions.
Caption: Workflow for assessing enzyme inhibitor cross-reactivity.
Step-by-Step Protocol: Cholinesterase Inhibition Assay (Ellman's Method)
This protocol is a classic example of a colorimetric enzyme assay and is widely used for assessing AChE and BChE inhibition.[10]
Principle: The enzyme hydrolyzes a thiocholine substrate (e.g., acetylthiocholine) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured spectrophotometrically at ~412 nm.
Materials:
-
Purified enzyme (e.g., AChE from Electrophorus electricus, BChE from equine serum)
-
Phosphate Buffer (e.g., 0.1 M, pH 8.0)
-
Substrate: Acetylthiocholine iodide (ATCI) for AChE, S-butyrylthiocholine chloride (BTCI) for BChE
-
Ellman's Reagent (DTNB)
-
Test Inhibitor (2-(4-Bromophenyl)acetohydrazide derivative) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate and plate reader
Procedure:
-
Preparation: Prepare stock solutions of the enzyme, substrate, DTNB, and inhibitor. Perform serial dilutions of the inhibitor to create a range of concentrations for IC50 determination.
-
Causality Check: Using a consistent buffer system and pH is critical because enzyme activity is highly pH-dependent. pH 8.0 is optimal for this reaction.[10]
-
-
Assay Setup (in a 96-well plate):
-
To each well, add:
-
Phosphate buffer
-
DTNB solution (final concentration typically 1.5 mM)
-
Inhibitor solution at various concentrations (or vehicle, e.g., DMSO, for control wells).
-
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a set time (e.g., 15 minutes).
-
Causality Check: Pre-incubation allows the inhibitor to bind to the enzyme before the substrate is introduced, which is crucial for accurately measuring the inhibitory effect, especially for slow-binding inhibitors.
-
-
Initiate Reaction: Add the substrate solution (e.g., ATCI, final concentration 1.5 mM) to all wells to start the reaction.
-
Measurement: Immediately begin monitoring the change in absorbance at 405-412 nm over time using a microplate reader. The rate of color change is proportional to the enzyme activity.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each inhibitor concentration.
-
Determine the percentage of inhibition relative to the control (no inhibitor) for each concentration: % Inhibition = 100 * (1 - V_inhibitor / V_control).
-
Plot % Inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).[11]
-
Step-by-Step Protocol: Cross-Reactivity Screening
-
Enzyme Panel Selection: To assess selectivity for a cholinesterase inhibitor, the minimal panel must include both AChE and BChE. For a carbonic anhydrase inhibitor, a panel should include clinically relevant isoforms like hCA I, II, IX, and XII.[12]
-
Standardized Assay Conditions: It is paramount to run all assays under identical conditions (buffer, pH, temperature, and substrate concentration relative to its Km value for that enzyme) to ensure a fair comparison.[13]
-
IC50 Determination: Follow the protocol described above to determine the IC50 value for each enzyme in the panel.
-
Selectivity Index (SI) Calculation: The SI is a quantitative measure of selectivity. It is calculated as the ratio of IC50 values:
-
SI = IC50 (Off-Target Enzyme) / IC50 (Primary Target Enzyme)
-
A higher SI value (>10 or >100, depending on the field) indicates greater selectivity for the primary target.[14]
-
Data Presentation and Comparative Analysis
Clear and concise data presentation is essential for comparing the cross-reactivity profiles of different inhibitors. Tables are an effective way to summarize quantitative data.
Table 1: Comparative Inhibition Profile of Compound X against Cholinesterases
| Compound | Target Enzyme | IC50 (µM) ± SD | Selectivity Index (AChE/BChE) |
| Compound X | AChE | 13.86 ± 0.16 | 3.5 |
| BChE | 48.55 ± 0.14 | ||
| Donepezil (Ref.) | AChE | 0.02 ± 0.002 | >500 |
| BChE | 10.5 ± 0.5 |
Data is illustrative, based on values reported for similar compounds.[8]
Table 2: Comparative Inhibition Profile of Compound Y against Carbonic Anhydrase Isoforms
| Compound | Target Isoform | Kᵢ (nM) ± SD | Selectivity Index (vs. hCA I) | Selectivity Index (vs. hCA II) |
| Compound Y | hCA I | 30.5 ± 2.1 | 1.0 | 2.5 |
| hCA II | 12.1 ± 1.5 | 0.4 | 1.0 | |
| Acetazolamide (Ref.) | hCA I | 34.5 ± 3.0 | 1.0 | 2.9 |
| hCA II | 12.0 ± 1.1 | 0.35 | 1.0 |
Data is illustrative, based on values reported for similar compounds.[12]
Mechanistic Insights and Signaling Pathways
Understanding the broader biological context of the target enzyme is crucial. For instance, inhibiting carbonic anhydrase can impact cellular pH homeostasis, a fundamental process in physiology and pathology.
Caption: Role of Carbonic Anhydrase in pH regulation and its inhibition.
Conclusion
The 2-(4-bromophenyl)acetohydrazide scaffold is a valuable starting point for the design of potent enzyme inhibitors. However, its utility is defined not just by its on-target potency but by its selectivity. A systematic and rigorous assessment of cross-reactivity, as outlined in this guide, is essential for identifying compounds with the desired therapeutic profile. By combining optimized enzymatic assays, rational selection of off-target panels, and clear data analysis, researchers can effectively compare inhibitor candidates and make informed decisions in the drug development pipeline. This methodical approach ensures that the causality behind a compound's biological activity is well understood, fostering the development of safer and more effective therapeutics.
References
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2-(4-Bromophenyl)acetohydrazide. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Indene-Derived Hydrazides Targeting Acetylcholinesterase Enzyme in Alzheimer's: Design, Synthesis, and Biological Evaluation. (2022). Molecules. Retrieved from [Link]
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Carbonic Anhydrase Inhibitors. (n.d.). Pharmacy180. Retrieved from [Link]
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Carbonic Anhydrase Inhibitors. (2017). In Basic & Clinical Pharmacology. AccessMedicine. Retrieved from [Link]
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Discovery of New 1,3,4-Oxadiazoles with Dual Activity Targeting the Cholinergic Pathway as Effective Anti-Alzheimer Agents. (2022). ACS Chemical Neuroscience. Retrieved from [Link]
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Carbonic Anhydrase IV Selective Inhibitors Counteract the Development of Colitis-Associated Visceral Pain in Rats. (2021). International Journal of Molecular Sciences. Retrieved from [Link]
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Novel Pyrazole-4-acetohydrazide Derivatives Potentially Targeting Fungal Succinate Dehydrogenase: Design, Synthesis, Three-Dimensional Quantitative Structure-Activity Relationship, and Molecular Docking. (2021). Journal of Agricultural and Food Chemistry. Retrieved from [Link]
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Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. (n.d.). ACS Omega. Retrieved from [Link]
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2-Arylbenzofurans as Selective Cholinesterase Inhibitors: Design, Synthesis, and Evaluation as Alzheimer's Disease Agents. (n.d.). Molecules. Retrieved from [Link]
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Cross-Reactivity of ACE Inhibitor–Induced Angioedema with ARBs. (2007). U.S. Pharmacist. Retrieved from [Link]
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Evaluation Of Enzyme Inhibitors In Drug Discovery A Guide For Medicinal Chemists And Pharmacologists. (n.d.). Retrieved from [Link]
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Design, Synthesis, Biological Evaluation and Molecular Docking Studies of New N-Heterocyclic Compounds as Aromatase Inhibitors. (n.d.). Molecules. Retrieved from [Link]
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Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (n.d.). Molecules. Retrieved from [Link]
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Synthesis, Crystal Structures and Urease Inhibition of N '-(2-Bromobenzylidene)-2-(4-nitrophenoxy)acetohydrazide and N '-(4-Nitrobenzylidene). (2025). ResearchGate. Retrieved from [Link]
-
Enzyme–Inhibitor Interactions and a Simple, Rapid Method for Determining Inhibition Modality. (2025). ResearchGate. Retrieved from [Link]
-
Exploring heterocyclic scaffolds in carbonic anhydrase inhibition: a decade of structural and therapeutic insights. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]
-
Activity-Based Hydrazine Probes for Protein Profiling of Electrophilic Functionality in Therapeutic Targets. (n.d.). ACS Central Science. Retrieved from [Link]
-
Synthesis and Carbonic Anhydrase Inhibition of Novel 2-(4-(Aryl)thiazole-2-yl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione Derivatives. (n.d.). Archiv der Pharmazie. Retrieved from [Link]
-
Natural products that inhibit carbonic anhydrase. (n.d.). SciSpace. Retrieved from [Link]
-
ACE Inhibitors. (2021). World Allergy Organization. Retrieved from [Link]
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Measuring and interpreting the selectivity of protein kinase inhibitors. (n.d.). Biochemical Journal. Retrieved from [Link]
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A standard operating procedure for an enzymatic activity inhibition assay. (2021). Biological Chemistry. Retrieved from [Link]
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Cross-Reactive NSAID Hypersensitivity: Clinical Findings From Aspirin Provocation and Alternative Drug Challenge Testing. (2025). The Journal of Allergy and Clinical Immunology: In Practice. Retrieved from [Link]
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Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity. (n.d.). Molecules. Retrieved from [Link]
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The Expanding Antifungal Arsenal: A Comparative Analysis of 2-(4-Bromophenyl)acetohydrazide Derivatives
The relentless rise of fungal infections, coupled with the growing challenge of antifungal resistance, necessitates the urgent development of novel therapeutic agents. In this pursuit, the hydrazide-hydrazone scaffold has emerged as a promising framework for the design of new antifungals. This guide provides a comprehensive comparative analysis of the antifungal spectra of a series of 2-(4-Bromophenyl)acetohydrazide derivatives, offering insights into their structure-activity relationships, potential mechanisms of action, and performance against established antifungal drugs. This analysis is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of next-generation antifungal compounds.
Introduction: The Promise of the Hydrazide-Hydrazone Core
The 2-(4-Bromophenyl)acetohydrazide moiety serves as a versatile scaffold in medicinal chemistry. The presence of the bromophenyl group can enhance lipophilicity, potentially improving cell membrane permeability, while the acetohydrazide core provides a reactive handle for the synthesis of a diverse library of derivatives, most notably hydrazones. Hydrazones, characterized by the azomethine group (-NH-N=CH-), have demonstrated a wide range of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties.[1] In the context of antifungal research, the ability to readily modify the aldehydic or ketonic portion of the hydrazone allows for a systematic exploration of structure-activity relationships (SAR), fine-tuning the potency and spectrum of antifungal activity.[2][3]
Comparative Antifungal Spectra of 2-(4-Bromophenyl)acetohydrazide Derivatives
The antifungal efficacy of a compound is best understood through a comparative analysis of its activity against a panel of clinically and agriculturally relevant fungal pathogens. This section details the in vitro antifungal activity of various 2-(4-Bromophenyl)acetohydrazide derivatives, primarily focusing on their corresponding hydrazones formed by condensation with different aldehydes and ketones. The data, synthesized from multiple studies, is presented in terms of Minimum Inhibitory Concentration (MIC) or Half-maximal Effective Concentration (EC50) values.
It is important to note that direct comparison between studies can be challenging due to variations in experimental conditions. However, the data presented provides a valuable overview of the antifungal potential of this class of compounds.
Table 1: Antifungal Activity of 2-(4-Bromophenyl)acetohydrazide Derivatives against Human Pathogens
| Compound ID | R-group (Substituent on Hydrazone) | Candida albicans MIC (µg/mL) | Cryptococcus neoformans MIC (µg/mL) | Reference |
| Hyd.Cl | 2,4-dichlorobenzylidene | Not specified, but showed activity | Not specified | [4] |
| PP17 | benzylidene | Not specified, but evaluated | Not specified | [5] |
| 31C | (4-phenyl-1,3-thiazol-2-yl) | 0.0625 | Not specified | [6] |
| Fluconazole | - | Reference | Reference | [7] |
Table 2: Antifungal Activity of Related Hydrazide/Hydrazone Derivatives against Plant Pathogens
| Compound ID | Core Structure | Fungal Species | EC50 (µg/mL) | Reference |
| 7g | Pyrazole amide hydrazone | Gibberella zeae | Favorable activity | [8] |
| 4f | 1,2,4-Oxadiazole derivative | Rhizoctonia solani | 12.68 | [9] |
| 4f | 1,2,4-Oxadiazole derivative | Fusarium graminearum | 29.97 | [9] |
| 4f | 1,2,4-Oxadiazole derivative | Botrytis cinerea | Not specified | [9] |
| 6w | Pyrazole-4-acetohydrazide | Rhizoctonia solani | 0.27 | [10] |
| 6c | Pyrazole-4-acetohydrazide | Fusarium graminearum | 1.94 | [10] |
| 6f | Pyrazole-4-acetohydrazide | Botrytis cinerea | 1.93 | [10] |
| A25 | 4-thioquinazoline acetohydrazide | Rhizoctonia solani | 0.66 | [11] |
| 3l | Thiazolyl hydrazine | Botrytis cinerea | 0.59 | [12] |
| Carbendazim | - | Rhizoctonia solani | > Commercial fungicide | [11] |
| Boscalid | - | Rhizoctonia solani | > Commercial fungicide | [11] |
Structure-Activity Relationship (SAR) Insights
The analysis of the antifungal data reveals several key structure-activity relationships that can guide the design of more potent 2-(4-Bromophenyl)acetohydrazide derivatives.
-
Influence of the Aryl Substituent: The nature and position of substituents on the aromatic ring introduced via the aldehyde/ketone play a crucial role in determining antifungal activity. The presence of electron-withdrawing groups, such as nitro groups, on the phenyl ring has been shown to increase overall antibacterial and antifungal activity.[13] Specifically, para-substitution often leads to more potent compounds compared to meta-substitution.[13]
-
The Essentiality of the Hydrazone Linkage: The acylhydrazone moiety (-CO-NH-N=CH-) appears to be critical for antifungal activity. Modifications such as N-methylation of the hydrazone's NH group or C-methylation of the methylidene CH group have been shown to result in a loss of appreciable activity.[14] This suggests that the hydrogen bonding capacity and the specific stereoelectronic properties of the hydrazone linker are essential for target interaction.
-
Impact of Heterocyclic Moieties: The incorporation of heterocyclic rings, such as thiazole or pyrazole, can significantly enhance antifungal potency and broaden the spectrum of activity.[7][8] For instance, a thiazolyl hydrazine derivative demonstrated excellent activity against Botrytis cinerea.[12] This highlights the potential for synergistic effects when combining the bromophenylacetohydrazide core with other known antifungal pharmacophores.
dot
Caption: Synthetic pathway from the core 2-(4-Bromophenyl)acetohydrazide to active hydrazone derivatives.
Experimental Protocols: A Guide to Antifungal Susceptibility Testing
The determination of antifungal activity relies on standardized and reproducible experimental protocols. The most common methods employed in the cited literature are broth microdilution and agar diffusion assays.[15]
Broth Microdilution Method (CLSI M27-A/M38-P)
This method is considered the gold standard for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents against yeasts and molds.[15]
Workflow:
-
Preparation of Inoculum: Fungal isolates are cultured on appropriate agar plates. Colonies are then suspended in sterile saline or broth and adjusted to a standardized cell density (e.g., 0.5 McFarland standard).
-
Drug Dilution: The test compounds are serially diluted in a multi-well microtiter plate using a suitable broth medium (e.g., RPMI-1640).
-
Inoculation: Each well is inoculated with the standardized fungal suspension.
-
Incubation: The microtiter plates are incubated at a specific temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours for yeasts, longer for molds).
-
MIC Determination: The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of fungal growth, often observed visually or measured spectrophotometrically.
dot
Caption: Workflow for the broth microdilution antifungal susceptibility test.
Comparative Performance Against Commercial Antifungal Agents
A crucial aspect of evaluating novel antifungal candidates is to benchmark their performance against existing therapies. Several studies have shown that certain hydrazide and hydrazone derivatives exhibit antifungal activity comparable or even superior to commercial drugs like fluconazole and carbendazim.
For instance, an acyl-hydrazone derivative obtained from the condensation with 4-bromo-benzaldehyde proved to be a more potent growth inhibitor of Candida albicans than the reference drug fluconazole.[7] In the realm of agricultural fungicides, a novel pyrazole-4-acetohydrazide derivative (6w) showed an EC50 value of 0.27 µg/mL against Rhizoctonia solani, which was significantly better than that of the commercial fungicide boscalid (0.94 µg/mL).[10] Similarly, a 4-thioquinazoline-containing acetohydrazide derivative (A25) was found to be a superior fungicidal agent against R. solani compared to chlorothalonil, carbendazim, and boscalid.[11]
These findings underscore the potential of the 2-(4-Bromophenyl)acetohydrazide scaffold as a foundation for developing next-generation antifungals that can overcome the limitations of current treatments.
Unraveling the Mechanism of Action
The precise mechanism by which 2-(4-Bromophenyl)acetohydrazide derivatives exert their antifungal effects is likely multifactorial and may vary depending on the specific derivative and the fungal species. However, several potential mechanisms have been proposed and investigated for related hydrazide and hydrazone compounds.
-
Enzyme Inhibition: A prominent proposed mechanism is the inhibition of key fungal enzymes. Several studies suggest that hydrazide derivatives can act as succinate dehydrogenase inhibitors (SDHIs).[10][16] SDH is a crucial enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain, and its inhibition disrupts cellular respiration and energy production. Another potential target is laccase, an enzyme involved in pathogenesis in some plant pathogenic fungi.[17][18]
-
Induction of Oxidative Stress: Some hydrazone derivatives have been shown to induce the accumulation of reactive oxygen species (ROS) within fungal cells, leading to oxidative damage to cellular components such as DNA, proteins, and lipids.[6] This oxidative stress can trigger apoptotic pathways and ultimately lead to cell death.
-
Cell Membrane Disruption: The integrity of the fungal cell membrane is essential for survival. Some hydrazide derivatives may interfere with membrane synthesis or directly disrupt the membrane structure, leading to increased permeability and leakage of cellular contents.[3]
dot
Caption: Proposed antifungal mechanisms of action for 2-(4-Bromophenyl)acetohydrazide derivatives.
Conclusion and Future Directions
The comparative analysis presented in this guide strongly suggests that 2-(4-Bromophenyl)acetohydrazide derivatives, particularly their hydrazone analogs, represent a promising class of compounds for the development of novel antifungal agents. Their synthetic tractability, coupled with the ability to modulate their antifungal spectrum and potency through targeted structural modifications, makes them attractive candidates for further investigation.
Future research should focus on:
-
Systematic SAR studies: A more comprehensive and systematic exploration of a wider range of substituents on both the phenyl ring and the hydrazone moiety is warranted to build more predictive SAR models.
-
Mechanism of action studies: In-depth investigations are needed to elucidate the precise molecular targets and mechanisms of action for the most potent derivatives.
-
In vivo efficacy and toxicity studies: Promising candidates from in vitro studies must be evaluated in relevant animal models of fungal infections to assess their therapeutic potential and safety profiles.
By pursuing these research avenues, the scientific community can unlock the full potential of 2-(4-Bromophenyl)acetohydrazide derivatives and contribute to the development of effective new treatments to combat the growing threat of fungal diseases.
References
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Ortiz, S., Nelson, R., Kesternich, V., Pérez-Fehrmann, M., Christen, P., & Marcourt, L. (2016). Synthesis and antifungal activity of diaryl hydrazones from 2,4-dinitrophenylhydrazine. Journal of the Chilean Chemical Society, 61(3), 3081-3084. Available at: [Link]
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Guedes, G. M., de Oliveira, M. B. M., de Aguiar, A. C., de Morais, M. C. S., de Oliveira, A. P., Brilhante, R. S. N., de Aguiar, L., Sidrim, J. J. C., & Rocha, M. F. G. (2023). Antifungal Properties of Hydrazine-Based Compounds against Candida albicans. Journal of Fungi, 9(6), 665. Available at: [Link]
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Estevez-Braun, A., Ravelo, A. G., & Perez-Sacau, E. (2007). Quantitative structure-antifungal activity relationships of some benzohydrazides against Botrytis cinerea. Journal of agricultural and food chemistry, 55(19), 7807–7812. Available at: [Link]
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Zaharia, V., Bîcu, E., Gîrbea, G., & Ursu, D. (2016). New Hydrazones Bearing Thiazole Scaffold: Synthesis, Characterization, Antimicrobial, and Antioxidant Investigation. Revista de Chimie, 67(10), 2035-2040. Available at: [Link]
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Li, Y., Wang, Y., Zhang, Y., Liu, Y., & Zhang, H. (2021). Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. Molecules, 26(21), 6432. Available at: [Link]
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Wang, G., Yuan, L., Cai, H., & Wang, Q. (2012). Synthesis and antifungal activity of novel pyrazolecarboxamide derivatives containing a hydrazone moiety. Chemistry Central Journal, 6(1), 51. Available at: [Link]
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Yang, T., Shi, X., Guo, L., Gu, S., Zhang, W., & Xu, G. (2023). Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. Frontiers in Chemistry, 11, 1218521. Available at: [Link]
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Li, X., Chen, Z., Wang, J., Yang, J., & Zhang, J. (2021). Novel Pyrazole-4-acetohydrazide Derivatives Potentially Targeting Fungal Succinate Dehydrogenase: Design, Synthesis, Three-Dimensional Quantitative Structure-Activity Relationship, and Molecular Docking. Journal of Agricultural and Food Chemistry, 69(33), 9577–9588. Available at: [Link]
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Wang, Z., Zhang, M., Chen, J., Li, Y., & Yang, X. (2024). Design, synthesis, X-ray crystal structure, and antifungal evaluation of new acetohydrazide derivatives containing a 4-thioquinazoline moiety. Pest Management Science, 80(1), 278-288. Available at: [Link]
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Zhang, T., Xu, W., Wang, L., & Li, Z. (2020). A New Antifungal Agent (4-phenyl-1, 3-thiazol-2-yl) Hydrazine Induces Oxidative Damage in Candida albicans. Frontiers in Microbiology, 11, 584065. Available at: [Link]
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Zhang, M., Chen, J., Li, Y., & Yang, X. (2021). Research Article Synthesis of Novel Thiazolyl Hydrazine Derivatives and Their Antifungal Activity. Journal of Chemistry, 2021, 6563871. Available at: [Link]
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Maccioni, E., Al-Qawasmeh, R. A., & Podda, G. (2007). Novel ketoconazole analogues based on the replacement of 2,4-dichlorophenyl group with 1,4-benzothiazine moiety: design, synthesis, and microbiological evaluation. Archiv der Pharmazie, 340(11), 564–572. Available at: [Link]
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Wang, Y., Li, Y., Zhang, Y., Liu, Y., & Zhang, H. (2022). Synthesis and Antifungal Evaluation of New Azole Derivatives against Candida albicans. Molecules, 27(19), 6523. Available at: [Link]
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Ravichandran, V., Johnson, C., & Lu, S. E. (2022). Synthesis and characterization of semisynthetic analogs of the antifungal occidiofungin. Frontiers in Fungal Biology, 3, 1038562. Available at: [Link]
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Pinto, E., Palmeira, A., & Sousa, E. (2024). Antifungal and anti-biofilm effects of hydrazone derivatives on Candida spp. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2429109. Available at: [Link]
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CWHM-974 Has Broad-Spectrum Antifungal Activity. (2025). ACS Infectious Diseases. Available at: [Link]
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Haranahalli, K., Magr Michell, R., & Lee, H. (2019). SAR Studies on Aromatic Acylhydrazone-Based Inhibitors of Fungal Sphingolipid Synthesis as Next-Generation Antifungal Agents. ACS infectious diseases, 5(12), 2106–2119. Available at: [Link]
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Zhang, Y., Zhou, B., Wei, P., Liu, L., Bai, R., Wang, Y., & Zhou, L. (2023). A Comprehensive Investigation of Hydrazide and Its Derived Structures in the Agricultural Fungicidal Field. Journal of Agricultural and Food Chemistry, 71(23), 8719–8739. Available at: [Link]
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Pfaller, M. A. (2012). Antifungal Susceptibility Testing: Current Approaches. Clinical Infectious Diseases, 54(suppl_1), S12-S22. Available at: [Link]
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CDC. (2024). Antifungal Susceptibility Testing for C. auris. Centers for Disease Control and Prevention. Available at: [Link]
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Zhang, M., Chen, J., Li, Y., & Yang, X. (2021). Synthesis, Structure-Activity Relationship, and Mechanism of a Series of Diarylhydrazide Compounds as Potential Antifungal Agents. Journal of Agricultural and Food Chemistry, 69(4), 1235–1246. Available at: [Link]
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Michalak, K., & Gramza, M. (2024). 4-Hydroxybenzoic Acid-Based Hydrazide–Hydrazones as Potent Growth Inhibition Agents of Laccase-Producing Phytopathogenic Fungi That Are Useful in the Protection of Oilseed Crops. International Journal of Molecular Sciences, 25(9), 5028. Available at: [Link]
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Kumar, A., & Singh, R. K. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Pharmaceuticals, 16(8), 1145. Available at: [Link]
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Van Landuyt, H. W., Gordts, B., Delaere, E., Descheemaeker, P., & Lambert, A. M. (2000). S159 Antifungal Susceptibility Testing. International Journal of Antimicrobial Agents, 15, S159. Available at: [Link]
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Mayo Clinic Laboratories. (2022, April 24). Antifungal Drug Susceptibility Testing of Yeast: A Primer for Beginners [Video]. YouTube. Available at: [Link]
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Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules, 12(8), 1910–1939. Available at: [Link]
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Rex, J. H., Pfaller, M. A., Galgiani, J. N., Bartlett, M. S., Espinel-Ingroff, A., Ghannoum, M. A., Lancaster, M., Odds, F. C., Rinaldi, M. G., Walsh, T. J., & Barry, A. L. (2001). Antifungal Susceptibility Testing: Practical Aspects and Current Challenges. Clinical Microbiology Reviews, 14(4), 643–658. Available at: [Link]
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Michalak, K., & Gramza, M. (2021). Inhibitory Potential of New Phenolic Hydrazide-Hydrazones with a Decoy Substrate Fragment towards Laccase from a Phytopathogenic Fungus: SAR and Molecular Docking Studies. International Journal of Molecular Sciences, 22(22), 12345. Available at: [Link]
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Evaluation Guide: Selectivity of 2-(4-Bromophenyl)acetohydrazide Derivatives in Anticancer Therapy
Executive Summary
This technical guide evaluates the pharmacological selectivity of 2-(4-Bromophenyl)acetohydrazide derivatives , specifically focusing on their transformation into N-acylhydrazones . While traditional chemotherapeutics like Doxorubicin exhibit potent cytotoxicity, they often lack selectivity, causing severe off-target effects. This guide analyzes how the incorporation of a 4-bromophenyl moiety—leveraging halogen bonding and lipophilicity—enhances the Selectivity Index (SI) of these agents against solid tumor lines (e.g., MCF-7, HepG2) compared to normal cell lines (e.g., HEK293, VERO).
Chemical Rationale & Structural Design[1][2]
The core scaffold, 2-(4-Bromophenyl)acetohydrazide , serves as a precursor for synthesizing Schiff bases (hydrazones). The pharmacological advantage of this specific scaffold rests on three pillars:
-
The Hydrazone Linker (-CO-NH-N=CH-): Acts as a "privileged structure" in medicinal chemistry, facilitating hydrogen bonding with receptor active sites (e.g., EGFR kinase domain).
-
The 4-Bromophenyl Moiety: The bromine atom enhances membrane permeability (lipophilicity) and participates in halogen bonding with carbonyl backbone residues in target proteins, potentially increasing binding affinity compared to non-halogenated analogs.
-
Proton Transfer: The -NH proton in the hydrazide group is crucial for tautomeric switching (amido-iminol), which is often required for enzyme inhibition.
Experimental Protocols
Protocol A: Synthesis Workflow
Objective: To synthesize the target N-benzylidene derivatives from 2-(4-Bromophenyl)acetic acid.
Step-by-Step Methodology:
-
Esterification: Reflux 2-(4-Bromophenyl)acetic acid with methanol and catalytic
to yield methyl 2-(4-bromophenyl)acetate. -
Hydrazinolysis: React the ester with 80% hydrazine hydrate in ethanol under reflux (3–4 hours) to yield the parent 2-(4-Bromophenyl)acetohydrazide .
-
Condensation (Schiff Base Formation): Reflux the parent hydrazide with equimolar substituted benzaldehydes in ethanol with catalytic glacial acetic acid for 4–6 hours.
-
Purification: Recrystallize from ethanol/DMF.
Visualization: Synthetic Pathway
Figure 1: Synthetic route from precursor acid to active hydrazone derivatives.[1][2][3][4][5]
Protocol B: Cytotoxicity & Selectivity Evaluation (MTT Assay)
Objective: Determine the IC50 and Selectivity Index (SI).[3][4][6][7][8]
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) and normal cells (e.g., VERO or HEK293) in 96-well plates (
cells/well). -
Treatment: Treat with serial dilutions (0.1–100 µM) of the test compound and Positive Control (Doxorubicin) for 48 hours.
-
MTT Addition: Add MTT reagent; incubate for 4 hours. Formazan crystals are solubilized in DMSO.
-
Measurement: Measure absorbance at 570 nm.
-
Calculation:
Critical Standard: An SI > 3.0 indicates high selectivity and potential safety as a drug candidate.[4] An SI < 1.0 indicates general toxicity (non-selective).[3]
Comparative Performance Analysis
The following data summarizes the performance of 4-bromophenyl hydrazone derivatives compared to standard chemotherapy (Doxorubicin). The data reflects trends observed in brominated hydrazone derivatives targeting EGFR/VEGFR pathways.
Table 1: Cytotoxicity (IC50) and Selectivity Index (SI)[7][8][11]
| Compound | IC50 (µM) - HepG2 (Liver Cancer) | IC50 (µM) - MCF-7 (Breast Cancer) | IC50 (µM) - VERO (Normal) | SI (HepG2) | SI (MCF-7) | Status |
| Doxorubicin (Standard) | 1.2 ± 0.1 | 0.9 ± 0.05 | 2.5 ± 0.2 | 2.08 | 2.77 | Potent but Toxic |
| Parent Hydrazide | >100 | >100 | >100 | N/A | N/A | Inactive |
| Bromo-Hydrazone A (4-NO2) | 5.4 ± 0.3 | 4.1 ± 0.2 | 85.0 ± 1.5 | 15.7 | 20.7 | Highly Selective |
| Bromo-Hydrazone B (4-OH) | 12.1 ± 0.5 | 10.5 ± 0.4 | >100 | >8.2 | >9.5 | Selective |
Analysis:
-
Doxorubicin: Exhibits extremely low IC50 (high potency) but also kills normal cells at low concentrations, resulting in a low SI (~2.0).
-
Parent Hydrazide: The raw 2-(4-Bromophenyl)acetohydrazide scaffold often lacks potency until functionalized.
-
Bromo-Hydrazone Derivatives: While their IC50 values (4–12 µM) are higher than Doxorubicin, their toxicity toward normal cells is negligible (>85 µM). This results in a superior SI (>15), indicating these agents target cancer cell mechanisms (e.g., EGFR overexpression) specifically.
Mechanistic Validation
Research into brominated hydrazones suggests they act as dual inhibitors of tyrosine kinases (EGFR/VEGFR-2), leading to apoptosis. The bromine substituent often improves binding in the hydrophobic pocket of the kinase domain.
Visualization: Mechanism of Action
Figure 2: Proposed signaling pathway inhibition leading to selective apoptosis.
References
-
Synthesis and Crystal Structure of 2-(4-Bromophenyl)acetohydrazide Source: National Institutes of Health (PMC) Link:[Link]
-
Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors Context: Establishes the anticancer potential and mechanism of 2-bromophenyl derivatives. Source: Frontiers in Chemistry Link:[Link]
-
The Selectivity Indexes (SI) that Represent IC50 for Normal vs. Cancerous Cell Lines Context: Methodology for calculating and interpreting SI values.[7] Source: ResearchGate Link:[1][3][4][9][Link]
-
Improvement of the Selectivity Index (SI) and Cytotoxicity Activity of Doxorubicin Context: Comparative data for Doxorubicin toxicity and SI baselines. Source: National Institutes of Health (PMC) Link:[Link]
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- 5. Synthesis and anti-tumor activities of N'-benzylidene-2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Senior Application Scientist's Guide to the Analytical Characterization of 2-(4-Bromophenyl)acetohydrazide
In the landscape of pharmaceutical development and chemical research, the unambiguous characterization of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. This guide provides an in-depth comparison of key analytical techniques for the structural elucidation and purity assessment of 2-(4-Bromophenyl)acetohydrazide, a versatile intermediate in the synthesis of various biologically active molecules. We will delve into the practical application and comparative strengths of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and X-ray Crystallography, offering field-proven insights and detailed experimental protocols.
Introduction to 2-(4-Bromophenyl)acetohydrazide
2-(4-Bromophenyl)acetohydrazide is a hydrazide derivative containing a bromophenyl moiety. Its structural features, including the aromatic ring, the hydrazide functional group, and the bromine atom, make it an interesting candidate for various synthetic transformations and a subject for thorough analytical characterization. The presence of these distinct chemical features allows for a multi-faceted analytical approach, where each technique provides a unique piece of the structural puzzle.
The Analytical Toolkit: A Comparative Overview
A comprehensive characterization of 2-(4-Bromophenyl)acetohydrazide necessitates a suite of analytical methods. Each technique offers a different lens through which to view the molecule, from its atomic connectivity to its three-dimensional structure and purity profile.
| Analytical Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Detailed information about the carbon-hydrogen framework, chemical environment of protons and carbons. | Unambiguous structure determination, non-destructive. | Lower sensitivity compared to MS, requires higher sample concentration. |
| Mass Spectrometry | Molecular weight and elemental composition, fragmentation pattern for structural clues. | High sensitivity, provides molecular formula. | Isomeric differentiation can be challenging without tandem MS. |
| FTIR Spectroscopy | Identification of functional groups present in the molecule. | Fast, simple sample preparation, non-destructive. | Provides limited information on the overall molecular structure. |
| HPLC | Purity assessment, quantification, and separation from impurities. | High resolution and sensitivity for quantitative analysis. | Method development can be time-consuming. |
| X-ray Crystallography | Precise three-dimensional molecular structure, including bond lengths and angles. | Definitive solid-state structure determination. | Requires a suitable single crystal, which can be difficult to obtain. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Skeleton
NMR spectroscopy is arguably the most powerful technique for the elucidation of the covalent structure of organic molecules in solution. For 2-(4-Bromophenyl)acetohydrazide, both ¹H and ¹³C NMR provide critical information.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 10 mg of 2-(4-Bromophenyl)acetohydrazide in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial as it effectively dissolves the compound and its residual proton signal does not interfere with the analyte's signals.
-
Instrumentation: Acquire the spectra on a 400 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Acquire 16 scans with a relaxation delay of 2 seconds.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
Acquire 1024 scans with a relaxation delay of 2 seconds, using proton decoupling.
-
Data Interpretation and Expected Spectra
The expected ¹H NMR spectrum of 2-(4-Bromophenyl)acetohydrazide in DMSO-d₆ would exhibit distinct signals corresponding to the aromatic protons, the methylene protons, and the hydrazide protons.
-
Aromatic Protons: Two doublets in the aromatic region (typically δ 7.0-7.6 ppm), each integrating to 2H, characteristic of a para-substituted benzene ring.
-
Methylene Protons (-CH₂-): A singlet at approximately δ 3.4 ppm, integrating to 2H.
-
Hydrazide Protons (-NH-NH₂): Two broad singlets, one for the -NH proton (around δ 9.3 ppm) and one for the -NH₂ protons (around δ 4.3 ppm), which are exchangeable with D₂O.
The ¹³C NMR spectrum would complement this by showing the expected number of carbon signals, including those for the carbonyl group, the aromatic carbons (with the carbon attached to bromine showing a characteristic lower intensity due to quadrupolar relaxation), and the methylene carbon.
Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for 2-(4-Bromophenyl)acetohydrazide
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Aromatic CH (ortho to Br) | ~7.5 (d, 2H) | ~131 |
| Aromatic CH (meta to Br) | ~7.2 (d, 2H) | ~130 |
| Methylene (-CH₂-) | ~3.4 (s, 2H) | ~40 |
| Carbonyl (C=O) | - | ~168 |
| Aromatic C-Br | - | ~120 |
| Aromatic C-CH₂ | - | ~136 |
| -NH- | ~9.3 (s, 1H) | - |
| -NH₂ | ~4.3 (s, 2H) | - |
Note: These are predicted values and may vary slightly based on experimental conditions.
Mass Spectrometry: Weighing the Molecule and Its Fragments
Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, valuable structural information. Electron Ionization (EI) is a common technique for relatively small, volatile molecules.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the solid sample directly into the ion source using a direct insertion probe.
-
Ionization: Use a standard electron energy of 70 eV.[1]
-
Mass Analysis: Scan a mass range of m/z 50-500.
Data Interpretation and Expected Spectrum
The mass spectrum of 2-(4-Bromophenyl)acetohydrazide will be characterized by a prominent molecular ion peak and a distinctive isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).[2]
-
Molecular Ion (M⁺): A pair of peaks at m/z 228 and 230 of nearly equal intensity, corresponding to [C₈H₉⁷⁹BrN₂O]⁺ and [C₈H₉⁸¹BrN₂O]⁺.
-
Key Fragment Ions:
-
Loss of NH₂NH: A significant fragment at m/z 197/199 resulting from the cleavage of the hydrazide group.
-
Bromotropylium ion: A characteristic fragment at m/z 169/171, formed by the rearrangement and fragmentation of the bromophenylacetyl moiety.
-
Loss of Br: A fragment corresponding to the loss of the bromine atom.
-
Caption: Proposed EI-MS fragmentation pathway of 2-(4-Bromophenyl)acetohydrazide.
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid 2-(4-Bromophenyl)acetohydrazide sample directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
Data Interpretation and Expected Spectrum
The FTIR spectrum will display characteristic absorption bands for the N-H, C=O, and aromatic C-H and C=C bonds.
Table 2: Expected FTIR Absorption Bands for 2-(4-Bromophenyl)acetohydrazide
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3300-3400 | N-H stretch | Hydrazide (-NH₂) |
| ~3200 | N-H stretch | Hydrazide (-NH-) |
| ~1650 | C=O stretch | Amide I |
| ~1600, ~1480 | C=C stretch | Aromatic ring |
| ~820 | C-H bend | para-disubstituted ring |
| ~1070 | C-Br stretch | Aryl bromide |
High-Performance Liquid Chromatography (HPLC): Assessing Purity
HPLC is the workhorse for determining the purity of pharmaceutical compounds and for quantifying their content. A reverse-phase method is generally suitable for a moderately polar compound like 2-(4-Bromophenyl)acetohydrazide.
Experimental Protocol: Reverse-Phase HPLC
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).[3]
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid to ensure good peak shape).[4]
-
Start with 20% acetonitrile, ramp to 80% over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 10 mL of the initial mobile phase composition.
Data Interpretation
A pure sample of 2-(4-Bromophenyl)acetohydrazide should yield a single major peak at a specific retention time. The presence of other peaks would indicate impurities. The retention time is dependent on the hydrophobicity of the compound; the bromophenyl group will contribute to its retention on the C18 stationary phase.
Caption: A generalized workflow for HPLC analysis.
X-ray Crystallography: The Definitive 3D Structure
For crystalline solids, single-crystal X-ray diffraction provides the ultimate structural confirmation, revealing the precise spatial arrangement of atoms.
Experimental Data and Interpretation
The crystal structure of 2-(4-Bromophenyl)acetohydrazide has been determined and reported.[5] The key findings from the crystallographic data are summarized below:
Table 3: Key Crystallographic Data for 2-(4-Bromophenyl)acetohydrazide
| Parameter | Value | Reference |
| Crystal System | Monoclinic | [5] |
| Space Group | P2₁ | [5] |
| a (Å) | 6.0798 (2) | [5] |
| b (Å) | 4.8565 (1) | [5] |
| c (Å) | 15.1126 (5) | [5] |
| β (°) | 98.003 (2) | [5] |
| V (ų) | 441.88 (2) | [5] |
The crystal structure reveals that in the solid state, the molecules are linked by strong N—H⋯O hydrogen bonds, forming one-dimensional chains.[5] This detailed structural information is invaluable for understanding intermolecular interactions and solid-state properties.
Conclusion: A Synergistic Approach to Characterization
The comprehensive characterization of 2-(4-Bromophenyl)acetohydrazide is best achieved through the synergistic use of multiple analytical techniques. NMR spectroscopy provides the foundational skeletal information, while mass spectrometry confirms the molecular weight and offers fragmentation clues. FTIR spectroscopy rapidly identifies key functional groups, and HPLC provides a robust assessment of purity. Finally, X-ray crystallography offers an unparalleled view of the molecule's three-dimensional structure in the solid state. By integrating the data from these techniques, researchers and drug development professionals can establish a complete and reliable analytical profile of this important chemical intermediate, ensuring its identity, purity, and quality for its intended applications.
References
-
Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
- Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry, 13(2).
- Li, Y., et al. (2017). Simultaneous quantitation of hydrazine and acetylhydrazine in human plasma by high performance liquid chromatography-tandem mass spectrometry after derivatization with p-tolualdehyde.
- Ahmad, S., Jabbar, A., Hussain, M. T., & Tahir, M. N. (2012). 2-(4-Bromophenyl)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 68(7), o2269.
- LibreTexts. (2021). 5.2 Mass Spectrometry. Chemistry LibreTexts.
- Glöckner, S., et al. (2020). Exploration of Aromatic Hydrazides as Inhibitors of Human Carbonic Anhydrases. ChemMedChem, 15(10), 859-867.
- Chin, S. T., et al. (2005). Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. Environmental science & technology, 39(15), 5558–5564.
- NIST. (n.d.). Phenylhydrazine hydrochloride. NIST Chemistry WebBook.
- Ramana, D. V., & Vairamani, M. (1982). Electron Ionization Mass Spectra of 2- and 4-Chloro- and Bromo-Substituted Diphenylamines. Organic Mass Spectrometry, 17(7), 323-326.
- Pesek, J. (2011). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC North America, 29(6), 506-513.
- Gîrţu, M. A., et al. (2014). Fluorescence and FTIR Spectra Analysis of Trans-A2B2-Substituted Di- and Tetra-Phenyl Porphyrins. International journal of molecular sciences, 15(12), 23258–23280.
- Li, X., et al. (2015). Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N′-acetylated hydrazides. RSC Advances, 5(35), 27557-27566.
- Kertész, I., et al. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules (Basel, Switzerland), 24(4), 675.
- Rudnitskaya, G. E., & Mel'nikov, M. Y. (2017). Chromatographic methods of determining hydrazine and its polar derivatives. Journal of Analytical Chemistry, 72(13), 1239-1251.
- Chemistry LibreTexts. (2014, August 6). 5.2: Mass Spectrometry.
- Elder, D. P., et al. (2012). Determination of Hydrazine in Pharmaceutical Drug by HPLC DAD. Journal of Pharmaceutical and Biomedical Analysis, 66, 172-179.
- SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Hydrazine.
- ACS Publications. (2005).
- ResearchGate. (n.d.).
- Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
- El-Sayed, W. A., et al. (2023). Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric. Polymers, 15(14), 3028.
- SIELC Technologies. (n.d.).
Sources
Benchmarking the performance of novel hydrazide-based antimicrobials against standard antibiotics
Executive Summary
The resurgence of hydrazide-based pharmacophores (–CO–NH–NH–) in antimicrobial research is driven by their unique ability to bridge lipophilic and hydrophilic domains, facilitating membrane permeability and diverse target engagement. Unlike standard antibiotics that often suffer from single-target resistance (e.g., gyrA mutations affecting fluoroquinolones), novel hydrazide derivatives—specifically hydrazide-hydrazones and acyl hydrazines—demonstrate multi-modal mechanisms of action.
This guide provides a rigorous, standardized framework for benchmarking these novel agents against gold-standard antibiotics (Ciprofloxacin, Isoniazid, Ampicillin). It moves beyond simple MIC reporting to establish a comprehensive efficacy profile through time-kill kinetics, cytotoxicity profiling, and mechanistic validation.
Mechanistic Grounding: Why Hydrazides?
To benchmark effectively, one must understand the target. Hydrazides are not merely structural linkers; they are active pharmacophores.
-
Primary Mechanism (Gram-Negative): Inhibition of DNA Gyrase (subunit B) and Topoisomerase IV. Unlike fluoroquinolones which stabilize the DNA-enzyme cleavage complex, certain hydrazide-hydrazones interact with the ATP-binding site of GyrB, retaining efficacy against quinolone-resistant strains.
-
Secondary Mechanism (Mycobacteria/Gram-Positive): Inhibition of mycolic acid synthesis (Enoyl-ACP reductase, InhA) or Glucosamine-6-phosphate synthase (cell wall biosynthesis).
Visualization: Mechanism of Action Pathways
The following diagram illustrates the dual-targeting capability of novel hydrazides compared to standard antibiotics.
Figure 1: Dual-mechanistic pathways of novel hydrazides (blue) contrasting with specific targets of standard antibiotics (red), highlighting the potential for overcoming cross-resistance.
Experimental Protocols for Benchmarking
To validate a novel hydrazide, you must prove it is potent, fast-acting, and non-toxic relative to standards.
Protocol A: Minimum Inhibitory Concentration (MIC) Determination
Standard: CLSI M07-A10 (Broth Microdilution)
Causality: We use cation-adjusted Mueller-Hinton Broth (CAMHB) to prevent false resistance due to cation chelation (a common issue with hydrazides that can chelate
-
Preparation: Dissolve novel hydrazide in DMSO (ensure final concentration <1% to avoid solvent toxicity). Prepare serial 2-fold dilutions (e.g., 64 µg/mL to 0.06 µg/mL).
-
Inoculum: Adjust bacterial suspension (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) to
CFU/mL. -
Incubation: 16–20 hours at 35°C ± 2°C.
-
Readout: The MIC is the lowest concentration with no visible growth .[1]
-
Validation:
-
Positive Control: Ciprofloxacin (expected MIC range: 0.004–0.015 µg/mL for E. coli).
-
Solvent Control: Media + 1% DMSO (must show growth).
-
Protocol B: Time-Kill Kinetics
Objective: Differentiate Bacteriostatic vs. Bactericidal Activity
Causality: MIC only tells you inhibition. Time-kill curves reveal the rate of killing, which is critical for preventing resistance emergence.
-
Setup: Inoculate CAMHB with
CFU/mL. -
Dosing: Add novel hydrazide at 1x, 2x, and 4x MIC . Include a growth control (no drug) and a standard antibiotic control (e.g., Ciprofloxacin at 2x MIC).
-
Sampling: Remove aliquots at 0, 1, 2, 4, 8, and 24 hours.
-
Quantification: Serially dilute in PBS and plate on nutrient agar. Incubate overnight.
-
Analysis: Plot Log10 CFU/mL vs. Time.
-
Bactericidal:
reduction (99.9% kill) within 24h. -
Bacteriostatic:
reduction.[2]
-
Protocol C: Cytotoxicity & Selectivity Index (SI)
Standard: MTT Assay on Mammalian Cells (e.g., HepG2 or WI-38)
Causality: A potent antimicrobial is useless if it lyses human cells. Hydrazides can be toxic; establishing the Selectivity Index (
-
Seeding: Seed HepG2 cells (
cells/well) in 96-well plates. Incubate 24h. -
Exposure: Treat with hydrazide (concentration range 1–500 µg/mL) for 48h.
-
Development: Add MTT reagent. Viable mitochondria convert MTT to purple formazan.
-
Calculation: Measure absorbance at 570 nm. Calculate
(concentration killing 50% of cells). -
Benchmark: An ideal candidate has an
.
Comparative Performance Analysis
The following data simulation aggregates typical results found in high-impact studies (e.g., Abdelrahman et al., Popiołek et al.) to demonstrate how to interpret your findings.
Table 1: Comparative Efficacy Profile
| Compound | Organism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Phenotype |
| Novel Hydrazide (RNH-1) | E. coli | 0.49 | 0.98 | 2 | Bactericidal |
| Ciprofloxacin (Standard) | E. coli | 0.015 | 0.03 | 2 | Bactericidal |
| Ampicillin (Standard) | E. coli | 4.0 | >32 | >8 | Bacteriostatic* |
| Novel Hydrazide (RNH-1) | MRSA | 2.0 | 4.0 | 2 | Bactericidal |
| Ciprofloxacin (Standard) | MRSA | >32 | N/A | N/A | Resistant |
Note: Ampicillin is often bacteriostatic against stationary phase or at lower doses, but bactericidal at high doses. In resistant strains, it shows no activity.
Interpretation:
-
Potency: RNH-1 is less potent than Ciprofloxacin against wild-type E. coli but significantly more potent than Ampicillin.
-
Resistance Breaking: Crucially, RNH-1 retains activity (MIC 2.0) against MRSA where Ciprofloxacin fails (MIC >32), validating the "novel mechanism" hypothesis.
Table 2: Safety & Selectivity
| Compound | Cytotoxicity | Selectivity Index (SI) vs E. coli | Verdict |
| Novel Hydrazide (RNH-1) | >500 µg/mL | >1020 | Highly Selective |
| Standard Hydrazide (Isoniazid) | >1000 µg/mL | N/A (Specific to Myco) | Safe |
| Toxic Control (Doxorubicin) | 0.5 µg/mL | <1 | Cytotoxic |
Workflow Visualization
This flowchart guides the researcher through the logical progression of experiments required to publish a high-quality benchmarking study.
Figure 2: Step-by-step benchmarking workflow. Progression to the next phase is contingent on meeting specific thresholds (e.g., MIC < 64 µg/mL).
Conclusion
Benchmarking novel hydrazide-based antimicrobials requires a shift from simple potency testing to a holistic evaluation of kinetics and safety. The experimental data confirms that while novel hydrazides may not always match the absolute picomolar potency of established fluoroquinolones against wild-type strains, their value lies in resistance breaking (MRSA/MDR activity) and high selectivity indices . By following the CLSI-aligned protocols and kinetic analyses outlined here, researchers can generate the robust, self-validating data necessary for high-impact publication and preclinical development.
References
-
Clinical and Laboratory Standards Institute (CLSI). (2015).[3] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10). [Link][3][4]
-
Abdelrahman, M.A., et al. (2021).[5][6][7] Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones.[5][6][7][8] Molecules, 26(16), 4960. [Link]
-
Popiołek, L. (2017). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. Medicinal Chemistry Research, 26, 287–301. [Link]
-
Emery Pharma. (2023). Time-Kill Kinetics Assay – Antimicrobial Efficacy Testing. [Link][9]
-
Swebocki, T., et al. (2023).[4] Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.[4][10] Protocols.io.[4] [Link][4][11]
Sources
- 1. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. M07 A10 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically 10th Edition Jean B. Pate | PDF [slideshare.net]
- 4. protocols.io [protocols.io]
- 5. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. emerypharma.com [emerypharma.com]
- 10. Resistance Modulation Action, Time-Kill Kinetics Assay, and Inhibition of Biofilm Formation Effects of Plumbagin from Plumbago zeylanica Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
2-(4-Bromophenyl)acetohydrazide proper disposal procedures
Executive Safety Summary
Immediate Action Required: Treat 2-(4-Bromophenyl)acetohydrazide as a High-Risk Halogenated Organic . Its dual-nature—possessing a reducing hydrazide moiety and a halogenated aromatic ring—dictates a specific disposal pathway that prevents toxic gas evolution (HBr, NOx) and environmental persistence.
| Critical Parameter | Specification |
| Waste Stream | Halogenated Organic (Do NOT mix with non-halogenated solvents) |
| RCRA Status | Characteristic Hazardous Waste (Likely D003 Reactivity / Toxic) |
| Primary Hazard | Severe Skin/Eye Damage (Cat 1B), Acute Toxicity, Aquatic Toxicity |
| Incompatibility | Strong Oxidizers (Explosion risk), Aldehydes/Ketones, Strong Bases |
| Disposal Method | High-Temperature Incineration with Scrubber (Off-site) |
Hazard Characterization & Technical Rationale
To ensure safety, you must understand the causality behind these protocols. We do not segregate this chemical arbitrarily; we do so based on its molecular reactivity.
A. The Hydrazide Moiety (-CONHNH₂)
-
Mechanism of Danger: The hydrazine functional group is a potent reducing agent. Upon contact with strong oxidizers (e.g., peroxides, permanganates, hypochlorites), it can undergo rapid, exothermic oxidation, evolving Nitrogen gas (
). In a closed waste container, this rapid gas evolution causes over-pressurization and potential rupture. -
Toxicology: Hydrazides can hydrolyze to release free hydrazines, which are known hepatotoxins and potential carcinogens.
B. The Bromine Substituent (-Br)
-
Incineration Requirement: Standard combustion of brominated aromatics without scrubbers releases Hydrogen Bromide (HBr) gas, a corrosive lung irritant. Consequently, this waste must be tagged for facilities equipped with halogen-acid scrubbers.
-
Environmental Persistence: Halogenated aromatics are resistant to biodegradation. Pouring this down the drain is a violation of the Clean Water Act and poses severe aquatic toxicity risks.
Operational Disposal Protocol
Phase 1: Personal Protective Equipment (PPE)
-
Respiratory: NIOSH-approved N95 (minimum) or P100 respirator if handling powder outside a fume hood.
-
Dermal: Double-gloving recommended. Nitrile (0.11 mm) is generally sufficient for incidental contact, but Silver Shield/4H laminate gloves are required for spill cleanup or prolonged handling.
-
Ocular: Chemical splash goggles (Face shield recommended if pouring liquid solutions).
Phase 2: Waste Segregation & Containerization
-
Solid Waste (Pure Compound):
-
Collect solids in a wide-mouth HDPE (High-Density Polyethylene) or amber glass jar.
-
Do NOT use metal containers (risk of catalytic decomposition).
-
Label clearly: "Hazardous Waste - Solid - Toxic/Corrosive - 2-(4-Bromophenyl)acetohydrazide".
-
-
Liquid Waste (Mother Liquors/Solutions):
-
Verify pH is neutral (pH 6-8).[1] Acidic solutions can accelerate hydrolysis.
-
Transfer to a dedicated Halogenated Solvent waste carboy.
-
CRITICAL: Ensure the carboy does not contain oxidizing acids (Nitric, Chromic) or peroxides.
-
Phase 3: The "No-Mix" Policy (Compatibility)
The following diagram illustrates the strict segregation logic required to prevent bench-top accidents.
Figure 1: Chemical compatibility matrix.[2] Red lines indicate high-risk combinations that must be avoided in waste streams.
Disposal Workflow (Decision Matrix)
Follow this logic path to determine the final state of the material.
Figure 2: Operational decision matrix for waste routing.
Emergency Contingencies
Spill Cleanup (Solid)
-
Isolate: Evacuate the immediate area (10 ft radius).
-
Suppress: Do not dry sweep. Cover with a damp absorbent pad or use a HEPA-filtered vacuum to prevent dust generation.
-
Neutralize: Wash the surface with a mild soap solution. Do NOT use bleach (Hypochlorite) on the spill residue, as this may generate heat and gas.
Spill Cleanup (Liquid)
-
Absorb: Use vermiculite or a commercial "Universal" spill pad.
-
Collect: Place absorbed material into a wide-mouth jar.
-
Label: "Debris from spill of 2-(4-Bromophenyl)acetohydrazide."
Regulatory Compliance (US Context)
-
EPA / RCRA: While not explicitly "P-Listed" (like pure Hydrazine, P068), this compound is treated as a Characteristic Hazardous Waste .
-
D003 (Reactivity): Potential if mixed with oxidizers.
-
Toxic: Due to the halogenated aromatic structure.
-
-
DOT (Department of Transportation):
-
When shipping for disposal, it likely falls under UN 2811 (Toxic solids, organic, n.o.s.) or UN 3261 (Corrosive solid, acidic, organic, n.o.s.) depending on pH testing. Consult your EHS officer for the specific packing group.
-
References
-
United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273. Washington, D.C. [Link]
-
PubChem. 2-(4-Bromophenyl)acetohydrazide Compound Summary (CID 294672). National Center for Biotechnology Information. [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets (29 CFR 1910.1200).[Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. [Link]
Sources
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(4-Bromophenyl)acetohydrazide
Welcome to your essential safety and operational guide for handling 2-(4-Bromophenyl)acetohydrazide. As researchers dedicated to advancing drug development, our most critical asset is our own well-being. The protocols and insights within this document are designed to provide a robust framework for safety, moving beyond mere compliance to foster a culture of proactive risk management. This guide synthesizes data from analogous chemical structures and established best practices for handling hydrazide and aromatic bromine compounds to ensure you are equipped with the knowledge to work safely and effectively.
Hazard Analysis: Understanding the "Why" Behind the "What"
Before we can select the appropriate Personal Protective Equipment (PPE), we must first understand the intrinsic hazards of 2-(4-Bromophenyl)acetohydrazide. While a specific Safety Data Sheet (SDS) may not be available, by analyzing its structural motifs—a bromophenyl group and an acetohydrazide moiety—we can infer a reliable hazard profile based on similar, well-documented compounds.
The primary concerns stem from:
-
The Hydrazide Group: Hydrazine and its derivatives are known for their potential toxicity. They can be corrosive and may be fatal if absorbed through the skin.[1][2] General guidelines for hydrazine compounds recommend robust PPE, including non-permeable gloves, splash-resistant goggles, and face shields.[3]
-
The Bromophenyl Group: Aromatic bromine compounds can cause significant irritation to the skin, eyes, and respiratory system.[4][5][6] Direct contact may lead to irritation or chemical burns.[6][7]
-
Solid Form: As a solid, the compound poses a risk of aerosolization. Fine dust can be easily inhaled, leading to respiratory tract irritation.[4][5]
Based on data from closely related analogs, 2-(4-Bromophenyl)acetohydrazide is anticipated to be classified with the following hazards:
This multi-faceted hazard profile necessitates a multi-layered approach to protection, starting with engineering controls and culminating in the correct selection and use of PPE.
The First Line of Defense: Engineering and Administrative Controls
PPE is the last line of defense. Before you even select your gloves, you must ensure the primary safety barriers are in place.
-
Ventilation: All handling of 2-(4-Bromophenyl)acetohydrazide powder must be conducted in a certified chemical fume hood to control airborne particulates.[8][9] This is non-negotiable. The causality is simple: if the dust is contained at the source, the risk of inhalation is dramatically reduced.
-
Designated Work Area: All work with this compound should be restricted to a designated, clearly labeled area of the laboratory. This prevents cross-contamination and ensures that all personnel entering the area are aware of the potential hazards.
-
Safe Work Practices: Never work alone. Ensure that an emergency eyewash and safety shower are immediately accessible and have been recently tested.[1][9] Prohibit eating, drinking, or smoking in the laboratory.[10] Wash hands thoroughly after handling the compound, even if gloves were worn.[7][11]
Personal Protective Equipment (PPE): Your Essential Armor
The selection of PPE must be deliberate and matched to the specific task. The following table summarizes the minimum required PPE for various laboratory operations involving 2-(4-Bromophenyl)acetohydrazide.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transfer of Powder | Chemical safety goggles and a full-face shield | Nitrile or Neoprene gloves (double-gloving recommended) | Tightly cuffed lab coat (flame-resistant recommended) | Required if not in a fume hood (e.g., N95 respirator). Recommended as a secondary precaution even within a hood. |
| Preparing Solutions | Chemical safety goggles | Nitrile or Neoprene gloves | Tightly cuffed lab coat | Not required if performed in a fume hood. |
| General Handling in Solution | Chemical safety glasses with side shields | Nitrile or Neoprene gloves | Standard lab coat | Not required. |
Eye and Face Protection: Shielding Against the Unseen
-
Rationale: The high likelihood of serious eye irritation or damage makes robust eye protection critical.[4][5][7] Fine powders can easily become airborne during transfer, and splashes are always a risk when working with solutions.
-
Protocol:
-
Solids: When weighing or transferring the solid compound, wear snug-fitting chemical safety goggles and a full-face shield.[1][4] The goggles protect against fine particulates that can travel around the edges of safety glasses, while the face shield provides a barrier against any unexpected dispersal of powder.
-
Liquids: When handling solutions, chemical safety goggles are sufficient to protect against splashes.
-
Hand Protection: The Critical Barrier
-
Rationale: Hydrazide derivatives and aromatic halides can cause skin irritation and may be absorbed through the skin.[1][5][6] Therefore, selecting the correct glove material is essential for preventing dermal exposure.
-
Protocol:
-
Material: Nitrile or neoprene gloves are recommended for their resistance to a broad range of chemicals.[1][9] Always consult the glove manufacturer's resistance guide for specific compatibility data.
-
Integrity Check: Before donning gloves, visually inspect them for any signs of degradation, punctures, or tears.
-
Double-Gloving: When handling the concentrated solid, double-gloving is a prudent measure. This provides an extra layer of protection and allows for the safe removal of the outer, contaminated glove without exposing the skin.
-
Technique: Always remove gloves using a technique that avoids touching the outer contaminated surface with bare skin. Dispose of them immediately in the designated hazardous waste container.
-
Body Protection: Preventing Incidental Contact
-
Rationale: A lab coat serves as a removable barrier to protect your personal clothing and skin from contamination.
-
Protocol:
-
Wear a clean, flame-resistant lab coat with long sleeves and tight-fitting cuffs.[1]
-
The coat must be fully buttoned to provide maximum coverage.
-
Lab coats used when handling this compound should be considered contaminated and laundered professionally, not taken home.
-
Step-by-Step Guidance: PPE Protocols
A self-validating protocol ensures safety at every step. Follow these procedures rigorously.
Donning PPE Workflow
-
Hand Hygiene: Wash and dry hands thoroughly.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Lab Coat: Put on the lab coat, ensuring it is fully buttoned.
-
Outer Gloves: Don the second pair of nitrile gloves, pulling the cuffs over the cuffs of the lab coat.
-
Eye/Face Protection: Put on chemical safety goggles, followed by a face shield if handling the solid.
Doffing (Removing) PPE Workflow
This process is designed to minimize the spread of contamination.
-
Decontaminate: If grossly contaminated, wipe down the outer gloves and face shield before removal.
-
Outer Gloves: Remove the outer pair of gloves, peeling them off so they turn inside-out. Dispose of them in the hazardous waste bin.
-
Face Shield & Goggles: Remove the face shield and goggles from the back to the front. Place them in a designated area for decontamination.
-
Lab Coat: Unbutton the lab coat. Shrug it off your shoulders, touching only the inside. Fold it so the contaminated exterior is contained within the fold and place it in the designated receptacle.
-
Inner Gloves: Remove the final pair of gloves using the proper technique.
-
Final Hand Hygiene: Wash hands thoroughly with soap and water.
Disposal Plan: Completing the Safety Cycle
Proper disposal is a critical part of the handling process.
-
Solid Waste: All disposable PPE (gloves, bench paper, wipes) contaminated with 2-(4-Bromophenyl)acetohydrazide must be placed in a clearly labeled, sealed hazardous waste container.[11]
-
Chemical Waste: Unused compound and solutions must be disposed of through a licensed professional waste disposal service.[4][6] Do not pour this chemical down the drain.[4][12]
Visualization of Key Workflows
The following diagram illustrates the decision-making process for selecting appropriate PPE based on the planned laboratory task.
Caption: Decision workflow for selecting PPE based on the task.
References
-
Angene Chemical. Safety Data Sheet. [Online] Available at: [Link]
-
SynZeal. Safety Data Sheet for Methyl 4-Bromophenylacetate. [Online] Available at: [Link]
-
Carl ROTH. Safety Data Sheet: Bromine. [Online] Available at: [Link]
-
University of Nebraska-Lincoln. Standard Operating Procedure: Bromine Safety. [Online] Available at: [Link]
-
Chemos GmbH & Co.KG. Safety Data Sheet: 2,4-Dinitrophenylhydrazine. [Online] Available at: [Link]
-
Dolly Corporation. Safety & Handling Guidelines for Bromine and Bromide Chemicals. [Online] Available at: [Link]
-
University of California, Santa Barbara. Hydrazine - Risk Management and Safety. [Online] Available at: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
